molecular formula C6H8N2O B039370 1-ethyl-1H-imidazole-2-carbaldehyde CAS No. 111851-98-0

1-ethyl-1H-imidazole-2-carbaldehyde

Cat. No.: B039370
CAS No.: 111851-98-0
M. Wt: 124.14 g/mol
InChI Key: JINZWCUGPDJTNB-UHFFFAOYSA-N
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Description

1-ethyl-1H-imidazole-2-carbaldehyde is a high-purity chemical building block of significant interest in medicinal chemistry and materials science. Its core structure combines an imidazole heterocycle, a privileged scaffold in drug discovery, with a reactive aldehyde functional group. The N-ethyl substitution at the 1-position modulates the compound's steric and electronic properties, influencing its solubility and reactivity profile. The primary research value of this compound lies in its application as a versatile precursor for the synthesis of more complex nitrogen-containing heterocycles, such as imidazo[1,2-a]pyridines and other fused bicyclic systems, via multicomponent reactions and cyclocondensation processes. Furthermore, the aldehyde group serves as a critical handle for further derivatization, enabling the facile synthesis of imidazole-based Schiff bases, which are valuable ligands in coordination chemistry and catalysis. Its mechanism of action in research contexts is defined by its role as an electrophile, participating in nucleophilic addition reactions and serving as a key intermediate for constructing molecular libraries aimed at probing biological targets like kinases and G-protein-coupled receptors (GPCRs), where the imidazole core is a common pharmacophore. This reagent is essential for researchers developing novel small-molecule probes, catalysts, and functional organic materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethylimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-2-8-4-3-7-6(8)5-9/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JINZWCUGPDJTNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30453707
Record name 1-ethyl-1H-imidazole-2-carbaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111851-98-0
Record name 1-ethyl-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-1H-imidazole-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Synthesis of 1-Ethyl-1H-imidazole-2-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 1-ethyl-1H-imidazole-2-carbaldehyde, a key building block in the development of various pharmaceutical compounds. This document details established reaction pathways, provides explicit experimental protocols, and presents quantitative data in a structured format for ease of comparison and implementation in a laboratory setting.

Introduction

This compound is a substituted imidazole derivative of significant interest in medicinal chemistry. The imidazole scaffold is a common feature in numerous biologically active molecules, and the presence of an aldehyde functional group at the 2-position, along with an ethyl group at the N1-position, offers a versatile handle for further chemical modifications and the synthesis of diverse compound libraries. This guide will focus on two primary and effective synthetic strategies for the preparation of this target molecule, starting from commercially available 1-ethyl-1H-imidazole.

Recommended Synthetic Pathways

The synthesis of this compound can be efficiently achieved through two principal methods of formylation of the 1-ethyl-1H-imidazole precursor:

  • Route A: Directed ortho-metalation (lithiation) followed by quenching with N,N-dimethylformamide (DMF).

  • Route B: Vilsmeier-Haack formylation.

Both pathways offer reliable means to introduce the formyl group at the C2 position of the imidazole ring, which is activated for electrophilic substitution.

Synthesis_Pathways cluster_A Route A: Lithiation cluster_B Route B: Vilsmeier-Haack Start 1-Ethyl-1H-imidazole Lithiation 1. n-BuLi, THF, -78 °C Start->Lithiation Vilsmeier 1. POCl3, DMF, 0 °C to rt Start->Vilsmeier Product This compound Quench 2. DMF Lithiation->Quench Workup_A 3. Aqueous Workup Quench->Workup_A Workup_A->Product Workup_B 2. Aqueous Workup (NaOAc) Vilsmeier->Workup_B Workup_B->Product

Caption: Overview of the two primary synthetic pathways for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the recommended synthetic routes.

Synthesis of the Starting Material: 1-Ethyl-1H-imidazole

While 1-ethyl-1H-imidazole is commercially available, a general protocol for its synthesis via N-alkylation of imidazole is provided for completeness.

Reaction Scheme: Imidazole + Ethyl Iodide → 1-Ethyl-1H-imidazole

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
Imidazole68.081.0
Sodium Hydride (60% disp.)24.001.1
Ethyl Iodide155.971.1
Anhydrous THF--

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of imidazole (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to afford 1-ethyl-1H-imidazole.

Route A: Synthesis via Lithiation and Formylation

This method involves the deprotonation of the acidic C2 proton of 1-ethyl-1H-imidazole using a strong organolithium base, followed by reaction with the electrophile, DMF.

Lithiation_Workflow Start Dissolve 1-ethyl-1H-imidazole in anhydrous THF Cooling Cool to -78 °C Start->Cooling Addition_nBuLi Add n-BuLi dropwise Cooling->Addition_nBuLi Stir_1 Stir for 1 hour at -78 °C Addition_nBuLi->Stir_1 Addition_DMF Add anhydrous DMF Stir_1->Addition_DMF Stir_2 Stir and warm to room temperature Addition_DMF->Stir_2 Quench Quench with saturated NH4Cl (aq) Stir_2->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: Experimental workflow for the lithiation and formylation of 1-ethyl-1H-imidazole.

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
1-Ethyl-1H-imidazole96.131.0
n-Butyllithium (n-BuLi)64.061.1
N,N-Dimethylformamide (DMF)73.091.2
Anhydrous Tetrahydrofuran (THF)--

Procedure:

  • To a solution of 1-ethyl-1H-imidazole (1.0 eq) in anhydrous THF under an inert atmosphere, cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (1.2 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: a gradient of hexane and ethyl acetate) to yield this compound.

Expected Yield: 70-85%

Route B: Synthesis via Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocycles. The Vilsmeier reagent is generated in situ from phosphorus oxychloride and DMF.[1][2]

Vilsmeier_Workflow Start Add POCl3 to anhydrous DMF at 0 °C Stir_1 Stir for 30 minutes at 0 °C Start->Stir_1 Addition_Substrate Add 1-ethyl-1H-imidazole Stir_1->Addition_Substrate Stir_2 Stir at room temperature for 6-8 hours Addition_Substrate->Stir_2 Hydrolysis Pour onto ice and add NaOAc solution Stir_2->Hydrolysis Stir_3 Stir for 10 minutes Hydrolysis->Stir_3 Extraction Extract with Diethyl Ether Stir_3->Extraction Purification Purify by column chromatography Extraction->Purification

Caption: Experimental workflow for the Vilsmeier-Haack formylation of 1-ethyl-1H-imidazole.

Materials and Reagents:

Reagent/SolventMolecular Weight ( g/mol )Quantity (molar eq.)
1-Ethyl-1H-imidazole96.131.0
Phosphorus Oxychloride (POCl3)153.331.1
N,N-Dimethylformamide (DMF)73.09Solvent
Sodium Acetate (NaOAc)82.035.6

Procedure:

  • In a flask under an inert atmosphere, cool anhydrous DMF to 0 °C.

  • Slowly add phosphorus oxychloride (1.1 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 1-ethyl-1H-imidazole (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 6-8 hours.[1]

  • Pour the reaction mixture onto crushed ice and then add a solution of sodium acetate (5.6 eq) in water at 0 °C.

  • Stir for 10 minutes at 0 °C.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the residue by silica gel column chromatography to afford the aldehyde.[1]

Expected Yield: 75-90%

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterRoute A: LithiationRoute B: Vilsmeier-Haack
Starting Material 1-Ethyl-1H-imidazole1-Ethyl-1H-imidazole
Key Reagents n-BuLi, DMFPOCl3, DMF
Reaction Temp. -78 °C to rt0 °C to rt
Reaction Time 3-5 hours6-8 hours
Typical Yield 70-85%75-90%
Purification Column ChromatographyColumn Chromatography

Conclusion

This guide has detailed two robust and high-yielding synthetic routes for the preparation of this compound. Both the directed ortho-metalation and the Vilsmeier-Haack formylation are effective methods, with the choice of route potentially depending on the availability of reagents and specific laboratory capabilities. The provided experimental protocols and quantitative data serve as a practical resource for researchers in the field of synthetic and medicinal chemistry.

References

An In-depth Technical Guide to 1-ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-1H-imidazole-2-carbaldehyde is a heterocyclic aldehyde belonging to the imidazole family. The imidazole ring is a prominent scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its ability to engage in various biological interactions. This document provides a comprehensive overview of the known chemical properties of this compound, drawing on available data and comparisons with closely related compounds where specific information is not available.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₆H₈N₂O--INVALID-LINK--[1]
Molecular Weight 124.14 g/mol --INVALID-LINK--[2], --INVALID-LINK--[1]
CAS Number 111851-98-0--INVALID-LINK--[2], --INVALID-LINK--[1]
Boiling Point 258 °C at 760 mmHg--INVALID-LINK--[3], --INVALID-LINK--[4]
Flash Point 110 °C--INVALID-LINK--[3], --INVALID-LINK--[4]
Density 1.10 g/cm³--INVALID-LINK--[3]
Physical Form Liquid--INVALID-LINK--[4]
IUPAC Name This compound--INVALID-LINK--[2]
SMILES CCN1C=CN=C1C=O--INVALID-LINK--[2]
InChI Key JINZWCUGPDJTNB-UHFFFAOYSA-N--INVALID-LINK--[2]

Spectral Data

Detailed experimental spectral data for this compound is not widely published. However, characteristic spectral features can be inferred from the analysis of closely related imidazole aldehydes.

1H NMR Spectroscopy

The 1H NMR spectrum of this compound is expected to show characteristic signals for the ethyl group protons (a quartet and a triplet), two distinct signals for the imidazole ring protons, and a downfield signal for the aldehyde proton. The exact chemical shifts and coupling constants would require experimental determination.

13C NMR Spectroscopy

The 13C NMR spectrum should reveal six distinct carbon signals corresponding to the two carbons of the ethyl group, the three carbons of the imidazole ring, and the carbonyl carbon of the aldehyde group. The carbonyl carbon is expected to have the most downfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically in the region of 1685-1666 cm⁻¹. Other significant peaks would include C-H stretching and bending vibrations for the alkyl and aromatic components of the molecule.

Mass Spectrometry

The mass spectrum of this compound would show a molecular ion peak (M+) corresponding to its molecular weight of 124.14. Fragmentation patterns would likely involve the loss of the ethyl group and the carbonyl group.

Experimental Protocols

General Synthesis Workflow

G cluster_start Starting Materials cluster_reaction1 Step 1: N-Alkylation cluster_intermediate Intermediate cluster_reaction2 Step 2: Formylation cluster_product Final Product Imidazole Imidazole Alkylation Reaction with a base (e.g., NaH) in an aprotic solvent (e.g., DMF) Imidazole->Alkylation Ethyl_Halide Ethyl Halide (e.g., Ethyl Iodide) Ethyl_Halide->Alkylation 1_Ethylimidazole 1-Ethyl-1H-imidazole Alkylation->1_Ethylimidazole Formylation Reaction with a formylating agent (e.g., n-BuLi followed by DMF) 1_Ethylimidazole->Formylation Final_Product This compound Formylation->Final_Product

Caption: General synthetic workflow for this compound.

Biological Activity and Potential Signaling Pathways

Direct studies on the biological activity and mechanism of action of this compound are not available in the current scientific literature. However, the broader class of imidazole-containing compounds is known to exhibit a wide range of pharmacological activities, particularly as anticancer agents.[5] These compounds can interact with various biological targets, including protein kinases and tubulin, which are crucial components of cell signaling pathways that regulate cell proliferation, differentiation, and survival.[5][6]

Given the prevalence of imidazole scaffolds in kinase inhibitors, a hypothetical signaling pathway can be proposed where an imidazole-based compound, such as this compound, could act as an inhibitor of a receptor tyrosine kinase (RTK) pathway.

Hypothetical Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor 1-ethyl-1H-imidazole- 2-carbaldehyde (Hypothetical Inhibitor) Inhibitor->RTK Inhibits

Caption: Hypothetical inhibition of a generic RTK pathway by an imidazole derivative.

Safety and Handling

Based on aggregated GHS information, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a compound of interest within the broader family of biologically active imidazoles. While comprehensive experimental data for this specific molecule is currently limited, its structural similarity to other pharmacologically relevant imidazoles suggests potential for further investigation in drug discovery and development. Future research should focus on the experimental determination of its physicochemical properties, the development of optimized synthesis protocols, and the exploration of its biological activities and potential therapeutic targets.

References

1-ethyl-1H-imidazole-2-carbaldehyde CAS number lookup

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 111851-98-0

This technical guide provides an in-depth overview of 1-ethyl-1H-imidazole-2-carbaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide covers its chemical properties, a plausible synthesis protocol, potential applications in cancer research, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a substituted imidazole, a class of compounds known for its wide range of biological activities. The ethyl group at the 1-position and the carbaldehyde group at the 2-position of the imidazole ring are key features that influence its chemical reactivity and biological interactions.

PropertyValue
CAS Number 111851-98-0
Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
IUPAC Name This compound

Synthesis of this compound

Experimental Protocol: Synthesis via Formylation of 1-Ethyl-1H-imidazole

This method involves the direct formylation of 1-ethyl-1H-imidazole using a suitable formylating agent.

Materials:

  • 1-Ethyl-1H-imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 1-ethyl-1H-imidazole and anhydrous THF under a nitrogen atmosphere. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: A solution of n-butyllithium in hexanes is added dropwise to the cooled solution via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithiation at the C2 position.

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture. The temperature is maintained at -78 °C during the addition. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.

  • Quenching and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Applications in Drug Development

Imidazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antifungal, and antibacterial properties. The structural motif of this compound makes it a valuable scaffold for the development of novel therapeutic agents.

Studies on structurally related 1,2-disubstituted imidazole derivatives have shown that they can act as apoptosis inducers in cancer cells. For instance, a series of novel 1-(4-substituted phenyl)-2-ethyl imidazole derivatives were synthesized and evaluated for their in vitro antitumor activity. These compounds demonstrated the potential to induce apoptosis through the modulation of Bcl-2 family proteins.

Key Experimental Protocols in Biological Evaluation

To assess the potential of this compound as a drug candidate, various in vitro and in vivo assays are necessary. A fundamental initial step is to evaluate its cytotoxicity against cancer cell lines.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: A stock solution of this compound in DMSO is serially diluted in the culture medium to achieve a range of final concentrations. The medium from the cell plates is aspirated, and 100 µL of the medium containing the test compound at various concentrations is added to the wells. Control wells receive medium with the same concentration of DMSO as the test wells. The plates are incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37 °C. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow for the synthesis and evaluation of imidazole-based compounds and a simplified representation of a potential mechanism of action.

G cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation cluster_development Drug Development A Starting Materials (1-Ethyl-1H-imidazole, DMF) B Chemical Synthesis (Lithiation & Formylation) A->B C Crude Product B->C D Purification (Column Chromatography) C->D E Pure this compound D->E F In Vitro Cytotoxicity Assay (MTT Assay on Cancer Cells) E->F G Determination of IC50 F->G H Mechanism of Action Studies (e.g., Apoptosis Assays) G->H I Lead Compound Identification H->I J Lead Optimization I->J K Preclinical Studies J->K L Clinical Trials K->L

Caption: General workflow for the synthesis and evaluation of imidazole-based compounds.

G A This compound Derivative B Cancer Cell A->B C Inhibition of Anti-apoptotic Proteins (e.g., Bcl-2) B->C inhibits D Activation of Pro-apoptotic Proteins (e.g., Bax) B->D activates E Mitochondrial Outer Membrane Permeabilization C->E D->E F Caspase Activation E->F G Apoptosis F->G

An In-depth Technical Guide on the Physicochemical Properties of 1-ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known and predicted physical properties of the heterocyclic compound 1-ethyl-1H-imidazole-2-carbaldehyde. Due to a lack of extensive published experimental data for this specific molecule, this document also furnishes detailed, generalized experimental protocols for the determination of key physical properties, namely melting point and solubility. Furthermore, a logical workflow for the general characterization of a novel chemical entity is presented visually.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application in research and development. The table below summarizes the available data.

PropertyValueSource
Molecular Formula C₆H₈N₂OPubChem[1]
Molecular Weight 124.14 g/mol PubChem[1]
Boiling Point 258 °C (Predicted)ChemBK[2]
Density 1.10 g/cm³ (Predicted)ChemBK[2]
Melting Point Data not available
Solubility Data not available
Flash Point 110 °CChemBK[2]

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for determining the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Principle: The melting point of a solid is the temperature at which it transitions from the solid to the liquid phase. Pure crystalline solids typically exhibit a sharp melting point range (0.5-1.0 °C), whereas impurities tend to depress and broaden the melting range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation:

    • Ensure the sample is completely dry.

    • If necessary, finely crush the crystalline sample using a mortar and pestle.

    • Tap the open end of a capillary tube into the powdered sample to pack a small amount of the material into the tube. The packed sample height should be 2-3 mm.

    • Tap the sealed end of the capillary tube on a hard surface to ensure the sample is tightly packed at the bottom.

  • Measurement:

    • Insert the capillary tube into the heating block of the melting point apparatus.

    • Place a calibrated thermometer in the designated port.

    • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if known).

    • Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

    • Repeat the measurement at least two more times with fresh samples to ensure reproducibility.

Solubility Determination

Determining the solubility of a compound in various solvents is essential for purification, formulation, and understanding its behavior in different environments.

Principle: Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a substance fundamentally depends on the physical and chemical properties of both the solute and the solvent.

Apparatus:

  • Test tubes and rack

  • Vortex mixer or stirring rods

  • Graduated pipettes or cylinders

  • Spatula

  • Analytical balance

  • A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane)

Procedure:

  • Qualitative Solubility:

    • Place approximately 10 mg of the solid compound into a series of clean, dry test tubes.

    • Add 1 mL of a selected solvent to the first test tube.

    • Agitate the mixture vigorously using a vortex mixer or by stirring with a glass rod for 1-2 minutes.

    • Visually inspect the mixture to determine if the solid has dissolved completely. If it has, the compound is considered soluble in that solvent.

    • If the solid has not dissolved, the compound is considered insoluble. If some has dissolved, it is sparingly soluble.

    • Repeat this process for each of the selected solvents.

  • Quantitative Solubility (if required):

    • Prepare a saturated solution of the compound in a specific solvent at a controlled temperature by adding an excess amount of the solid to a known volume of the solvent and stirring until equilibrium is reached.

    • Carefully separate the saturated solution from the undissolved solid (e.g., by filtration or centrifugation).

    • Take a known volume of the clear saturated solution and remove the solvent by evaporation.

    • Weigh the remaining solid residue.

    • Calculate the solubility in terms of g/L or mol/L.

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the physical and biological characterization of a newly synthesized chemical compound. This provides a logical framework for the systematic evaluation of a substance like this compound.

compound_characterization_workflow cluster_synthesis Synthesis & Purification synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification structure Structural Elucidation (NMR, MS, IR) purification->structure purity Purity Assessment (HPLC, GC, Elemental Analysis) structure->purity physical_props Physical Properties (Melting Point, Solubility, pKa) purity->physical_props in_vitro In Vitro Assays (Target Binding, Enzyme Inhibition, Cell Viability) physical_props->in_vitro in_vivo In Vivo Studies (Animal Models of Disease) in_vitro->in_vivo adme ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) in_vitro->adme

Caption: General workflow for the characterization of a novel chemical compound.

References

An In-depth Technical Guide to 1-ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 1-ethyl-1H-imidazole-2-carbaldehyde, including its nomenclature, physicochemical properties, synthesis, and potential applications in research and development. The information is curated for professionals in the fields of medicinal chemistry, organic synthesis, and drug discovery.

IUPAC Nomenclature and Chemical Structure

The systematic and unambiguous name for the compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[1] The structure consists of an imidazole ring substituted with an ethyl group at the N1 position and a formyl (carbaldehyde) group at the C2 position.

Chemical Structure:

  • Molecular Formula: C₆H₈N₂O

  • SMILES: C1=C(N(C=N1)CC)C=O

  • InChI Key: JINZWCUGPDJTNB-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

The fundamental physicochemical properties of this compound have been computationally predicted and are summarized in the table below. This data is essential for its handling, formulation, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 124.14 g/mol [1][2]
Exact Mass 124.0637 g/mol [1]
CAS Number 111851-98-0 [1][2]
Physical Form Liquid
Boiling Point 258 °C at 760 mmHg
Flash Point 110 °C
Hydrogen Bond Donors 0 [1]
Hydrogen Bond Acceptors 2 [1]
Rotatable Bond Count 2 [1]

| Topological Polar Surface Area | 34.9 Ų |[1] |

Table 2: Spectroscopic Data for Imidazole-2-carboxaldehyde

Data Type Key Features Source
¹H NMR (DMSO-d₆) δ 13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, Im-H) [3]
¹³C NMR (DMSO-d₆) δ 181.66 (CHO), 146.09 (C2), Imidazole C4/C5 signals may be broad or absent due to tautomerism [3][4]
¹³C NMR (D₂O & NaOD) δ 185.0, 145.9, 128.0, 128.0 [5]

| IR (KBr, cm⁻¹) | Key peaks include C=O stretch (aldehyde), C=N stretch (imidazole ring), and N-H stretch | |

Synthesis and Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not prominently available. However, a plausible and standard method involves the N-alkylation of the commercially available precursor, imidazole-2-carboxaldehyde. This reaction is a common transformation in heterocyclic chemistry.[6]

Representative Experimental Protocol: N-Alkylation of Imidazole-2-carboxaldehyde

This protocol is a representative procedure based on standard N-alkylation methods for imidazoles.

Materials:

  • Imidazole-2-carboxaldehyde

  • Iodoethane (or Ethyl Bromide)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add imidazole-2-carboxaldehyde (1.0 eq).

  • Deprotonation: Dissolve the starting material in anhydrous DMF. Add sodium hydride (1.1 eq) portion-wise at 0 °C. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add iodoethane (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product via column chromatography on silica gel to yield this compound.

Synthesis_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Steps cluster_workup 3. Work-up & Purification start Imidazole-2-carboxaldehyde in Anhydrous DMF deprotonation Add NaH at 0°C -> RT (Deprotonation) start->deprotonation Inert Atmosphere alkylation Add Iodoethane at 0°C -> RT (N-Alkylation) deprotonation->alkylation quench Quench with aq. NaHCO₃ alkylation->quench extract Extract with Ethyl Acetate quench->extract purify Column Chromatography extract->purify product This compound purify->product

Proposed synthesis workflow for this compound.

Applications in Drug Development and Medicinal Chemistry

The imidazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[7] Imidazole-containing compounds exhibit a vast range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties.[8][9]

The 2-carbaldehyde functional group is a versatile synthetic handle. It can be readily transformed into a variety of other functional groups, making it a valuable building block for the synthesis of compound libraries for drug screening. For example, it can undergo:

  • Reductive amination to form substituted amines.

  • Oxidation to form the corresponding carboxylic acid.

  • Wittig reactions to form alkenes.

  • Condensation reactions to form Schiff bases and other heterocyclic systems.

While specific biological activities or signaling pathway involvements for this compound have not been reported in the reviewed literature, its structural motifs suggest it could serve as a key intermediate in the synthesis of novel therapeutic agents. The N-ethyl group can modulate physicochemical properties such as lipophilicity and metabolic stability compared to the parent N-H compound, which is a common strategy in drug design. Researchers may utilize this compound as a starting point for developing novel inhibitors or modulators of various biological targets.[10][11]

Safety and Handling

Based on aggregated GHS data, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store in a cool, dry place away from moisture.

References

The Ascendancy of Imidazole-2-Carbaldehydes: From Discovery to Therapeutic Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-2-carbaldehydes, a class of heterocyclic aldehydes, have carved a significant niche in the landscape of organic synthesis and medicinal chemistry. From their early, often low-yielding syntheses to modern, highly efficient protocols, their journey reflects the advancements in synthetic methodology. This in-depth guide traces the historical discovery and evolution of synthetic routes for these pivotal compounds. It provides a comprehensive overview of key experimental protocols, quantitative data on their physicochemical properties and reaction yields, and their critical role as precursors to important pharmaceuticals. A particular focus is placed on their application in the synthesis of the antihypertensive drug losartan and their emerging role as enzyme inhibitors, highlighting the intricate relationship between chemical synthesis and therapeutic innovation.

A Historical Perspective: The Dawn of Imidazole Aldehydes

The story of imidazole-2-carbaldehydes is intrinsically linked to the broader history of imidazole chemistry, which began with Heinrich Debus's first synthesis of the imidazole ring in 1858. However, the specific functionalization of the imidazole ring at the 2-position with a formyl group came much later.

Early investigations into imidazole aldehydes were often characterized by multi-step procedures and modest yields. One of the seminal reports that brought a reproducible and well-characterized synthesis of imidazole-2-carbaldehyde to the forefront was the work of P. E. Iversen and H. Lund in 1966 . Their method, involving the electrolytic reduction of 2-cyanoimidazole, provided a viable route to the aldehyde.

Subsequent research in the 1970s further expanded the synthetic arsenal. A notable contribution came from K. L. Kirk in 1978 , who developed a facile synthesis of 2-substituted imidazoles, including the 2-carbaldehyde, by treating N-protected 2-lithioimidazoles with a suitable formylating agent like N,N-dimethylformamide (DMF). This approach offered greater flexibility and improved yields, paving the way for more widespread use of these compounds.

Another significant advancement in this era was the oxidation of 2-hydroxymethylimidazole using manganese dioxide, which provided a direct route to the aldehyde. These pioneering efforts laid the fundamental groundwork for the more sophisticated and high-yielding methods that are prevalent today.

Evolution of Synthetic Methodologies

The synthesis of imidazole-2-carbaldehydes has evolved significantly from the early methods. Modern approaches prioritize efficiency, scalability, and functional group tolerance.

Classical Approaches
  • Oxidation of 2-Hydroxymethylimidazoles: This method remains a straightforward approach, where the readily available 2-hydroxymethylimidazole is oxidized to the corresponding aldehyde. Manganese dioxide (MnO₂) is a commonly used oxidant for this transformation.

  • Formylation of Metallo-imidazoles: As pioneered by Kirk, the deprotonation of an N-protected imidazole at the C2 position with a strong base (like n-butyllithium) to form a 2-lithioimidazole, followed by quenching with a formylating agent such as DMF, is a versatile and widely employed strategy. The protecting group is crucial to prevent N-lithiation and is typically removed in a subsequent step.

Modern High-Yield Syntheses

More contemporary methods have focused on improving yields and simplifying procedures. A prominent example is the synthesis from 2-bromo-1H-imidazole. This method involves a halogen-metal exchange followed by formylation, offering excellent yields.

A logical workflow for a modern synthesis of imidazole-2-carbaldehyde is depicted below:

modern_synthesis_workflow start Start: 2-Bromo-1H-imidazole step1 Halogen-Metal Exchange (i-PrMgCl, n-BuLi) start->step1 step2 Formylation (DMF) step1->step2 step3 Aqueous Work-up step2->step3 product Product: Imidazole-2-carbaldehyde step3->product

Caption: A typical workflow for the modern, high-yield synthesis of imidazole-2-carbaldehyde.

Quantitative Data Summary

The following tables summarize key quantitative data for imidazole-2-carbaldehyde and a common derivative, providing a comparative overview of their properties and synthetic yields.

Table 1: Physicochemical Properties of Imidazole-2-carbaldehydes

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Imidazole-2-carbaldehydeC₄H₄N₂O96.09209 (dec.)[1]-
1-Methyl-1H-imidazole-2-carbaldehydeC₅H₆N₂O110.1135-3970-74 (1 mmHg)[2]

Table 2: Comparison of Synthetic Yields for Imidazole-2-carbaldehyde

Starting MaterialReagentsYield (%)Reference
2-HydroxymethylimidazoleMnO₂ModerateOrganic Syntheses Procedure[1]
N-protected Imidazolen-BuLi, DMFGood to ExcellentKirk, K. L. J. Org. Chem. 1978
2-Bromo-1H-imidazolei-PrMgCl, n-BuLi, DMF91ChemicalBook[3]

Key Experimental Protocols

This section provides detailed methodologies for some of the pivotal syntheses of imidazole-2-carbaldehyde.

Synthesis of Imidazole-2-carbaldehyde from 2-Bromo-1H-imidazole

Reference: Adapted from a procedure on ChemicalBook.[3]

Materials:

  • 2-Bromo-1H-imidazole (0.65 g, 4.4 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Isopropylmagnesium chloride (i-PrMgCl) in THF (2 M solution, 2.2 mL, 4.4 mmol)

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M solution, 3.5 mL, 8.8 mmol)

  • N,N-Dimethylformamide (DMF) (0.32 g, 4.4 mmol, and an additional 6 mL)

  • Water (6 mL)

  • Ethyl acetate (10 mL)

  • Silica gel for chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • A solution of 2-bromo-1H-imidazole in anhydrous THF is cooled to 0 °C in a flame-dried flask under an inert atmosphere.

  • The i-PrMgCl solution is added dropwise over 5 minutes, and the mixture is stirred at 0 °C for an additional 5 minutes.

  • The n-BuLi solution is then added dropwise over 5 minutes, ensuring the temperature remains below 20 °C. The reaction mixture is stirred for 30 minutes at this temperature.

  • Dry DMF (0.32 g) is added, and the reaction is slowly warmed to 20 °C over 30 minutes. An additional 6 mL of DMF is added to complete the reaction.

  • The reaction is quenched by the addition of water, maintaining the temperature below 20 °C, and stirred for 10 minutes.

  • The organic and aqueous layers are separated. The aqueous layer is extracted once with ethyl acetate.

  • The combined organic phases are filtered through a small pad of silica gel and eluted with ethyl acetate.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by flash chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 10:1) to afford imidazole-2-carbaldehyde as a light yellow solid.

Oxidation of 2-Hydroxymethylimidazole with Manganese Dioxide

Reference: Based on procedures mentioned in Organic Syntheses.[1]

Materials:

  • 2-Hydroxymethylimidazole

  • Activated Manganese Dioxide (MnO₂)

  • A suitable inert solvent (e.g., chloroform, acetone, or dichloromethane)

Procedure:

  • 2-Hydroxymethylimidazole is dissolved in a suitable inert solvent.

  • A significant excess of activated manganese dioxide (typically 5-10 molar equivalents) is added to the solution.

  • The resulting suspension is stirred vigorously at room temperature or with gentle heating for several hours to days, depending on the scale and specific conditions.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the manganese dioxide.

  • The filter cake is washed thoroughly with the solvent.

  • The combined filtrate is concentrated under reduced pressure to yield the crude imidazole-2-carbaldehyde, which can be further purified by recrystallization or chromatography.

Applications in Drug Development and Medicinal Chemistry

Imidazole-2-carbaldehydes are valuable building blocks in the synthesis of a wide array of biologically active molecules.

Key Intermediate in the Synthesis of Losartan

One of the most prominent applications of a substituted imidazole-2-carbaldehyde is in the industrial synthesis of losartan , a widely prescribed angiotensin II receptor antagonist used to treat hypertension. In the synthesis of losartan, 2-butyl-4-chloro-5-hydroxymethylimidazole is a key precursor, which is oxidized to the corresponding 5-formyl derivative. This aldehyde then undergoes further reactions to construct the final drug molecule.

The workflow for the synthesis of a key intermediate for losartan, 2-butyl-4-chloro-5-formylimidazole, is outlined below:

losartan_intermediate_synthesis start Start: Valeronitrile step1 Formation of Valerimidate start->step1 step2 Condensation with Dihydroxyacetone step1->step2 step3 Chlorination step2->step3 step4 Oxidation step3->step4 product Product: 2-Butyl-4-chloro-5-formylimidazole step4->product

Caption: A simplified workflow for the synthesis of a key imidazole-2-carbaldehyde intermediate for losartan.

Role as Enzyme Inhibitors: The Case of PTP1B

Imidazole-2-carbaldehyde and its derivatives have been identified as inhibitors of various enzymes, making them attractive scaffolds for drug discovery. A notable example is their activity against Protein Tyrosine Phosphatase 1B (PTP1B) . PTP1B is a key negative regulator of the insulin and leptin signaling pathways. Its inhibition is considered a promising therapeutic strategy for the treatment of type 2 diabetes and obesity.

The insulin signaling pathway and the role of PTP1B are illustrated in the following diagram:

PTP1B_pathway cluster_cell Cell IR Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS Dephosphorylates Insulin Insulin Insulin->IR Binds Imidazole Imidazole-2-carbaldehyde Derivative Imidazole->PTP1B Inhibits

References

Spectroscopic and Synthetic Profile of 1-Ethyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

Basic physicochemical properties of 1-ethyl-1H-imidazole-2-carbaldehyde can be computationally derived or are available from chemical databases.

PropertyValueSource
Molecular FormulaC₆H₈N₂OPubChem[1]
Molecular Weight124.14 g/mol PubChem[1]
IUPAC Name1-ethylimidazole-2-carbaldehydePubChem[1]
CAS Number111851-98-0PubChem[1]

Spectroscopic Data Analysis

Detailed experimental spectra for this compound are not widely published. However, the expected spectral features can be extrapolated from the known data of the parent molecule, imidazole-2-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the imidazole ring protons. The aldehyde proton will appear as a singlet at a characteristic downfield shift.

¹³C NMR: The carbon NMR spectrum will display signals for the two carbons of the ethyl group, the three carbons of the imidazole ring, and the carbonyl carbon of the aldehyde group. The carbonyl carbon is expected to have the largest chemical shift.

Note: The following table presents experimental data for the parent compound, imidazole-2-carboxaldehyde, to provide a reference for the expected chemical shifts.

Table 1: NMR Data for Imidazole-2-carboxaldehyde

NucleusChemical Shift (δ) in DMSO-d₆Source
¹H13.60 (s, 1H, NH), 9.64 (s, 1H, CHO), 7.42 (s, 2H, imidazole-H)ChemicalBook[2]
¹³C181.66 (CHO), 146.09 (C2), 127.5 (C4/C5)ChemicalBook[2], CONICET[3]
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the C=O stretching of the aldehyde, C-N stretching of the imidazole ring, and C-H stretching of the ethyl and imidazole groups. The absence of a broad N-H stretching band (typically around 3100-3500 cm⁻¹) would differentiate it from its parent compound.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 124.14. Fragmentation patterns would likely involve the loss of the ethyl group or the formyl group.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a general procedure and may require optimization.

Materials:

  • Imidazole-2-carboxaldehyde

  • Ethyl iodide or diethyl sulfate

  • A suitable base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., dimethylformamide (DMF), acetonitrile)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Preparation: To a solution of imidazole-2-carboxaldehyde in an anhydrous solvent, add a suitable base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: Stir the mixture at 0 °C for a specified time (e.g., 30 minutes) to allow for the deprotonation of the imidazole nitrogen.

  • Alkylation: Add the ethylating agent (e.g., ethyl iodide) dropwise to the reaction mixture at 0 °C.

  • Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica gel to obtain this compound.

Synthetic Workflow Diagram

The following diagram illustrates the proposed synthesis of this compound from imidazole-2-carboxaldehyde.

SynthesisWorkflow Imidazole_2_carboxaldehyde Imidazole-2-carboxaldehyde Deprotonation Deprotonation (Base, Solvent) Imidazole_2_carboxaldehyde->Deprotonation Intermediate Imidazolide Anion Deprotonation->Intermediate Alkylation N-Ethylation (Ethylating Agent) Intermediate->Alkylation Workup Work-up & Purification Alkylation->Workup Product 1-Ethyl-1H-imidazole- 2-carbaldehyde Workup->Product

Caption: Proposed synthesis of this compound.

References

An In-depth Technical Guide on the Solubility of 1-ethyl-1H-imidazole-2-carbaldehyde in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-ethyl-1H-imidazole-2-carbaldehyde in organic solvents. Despite a comprehensive search of scientific literature and chemical databases, no quantitative solubility data for this compound has been publicly reported. This guide provides a summary of its known physicochemical properties, qualitative solubility information inferred from synthetic procedures, and a detailed experimental protocol for determining its solubility. Additionally, a potential synthesis pathway and a workflow for solubility determination are visualized.

Introduction

This compound is a heterocyclic aldehyde with potential applications in medicinal chemistry and materials science as a synthetic intermediate. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. This document summarizes the currently available information and provides a practical guide for researchers to determine the solubility of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₆H₈N₂OPubChem[1]
Molar Mass124.14 g/mol PubChem[1]
CAS Number111851-98-0Oakwood Chemical[2]
AppearanceNot specified (likely a solid or liquid)-
Boiling PointNot specified-
Melting PointNot specified-
DensityNot specified-

Solubility Profile

3.1. Quantitative Solubility Data

As of the date of this guide, a thorough search of peer-reviewed literature and chemical databases has not yielded any specific quantitative solubility data (e.g., in g/L, mg/mL, or mol/L) for this compound in any organic solvents.

3.2. Qualitative Solubility Information

Qualitative insights into the solubility of this compound can be inferred from solvents used in the synthesis and purification of related imidazole derivatives. For instance, the synthesis of ethyl imidazole-2-carboxylate, a structurally similar compound, involves the use of solvents such as ethanol, ethyl acetate, 1,2-dimethoxyethane, and N,N-dimethylformamide (DMF) for reactions and extractions.[3] The purification of imidazole-2-carboxaldehyde has been documented using solvents like methanol, acetone, and ether.[4] This suggests that this compound is likely soluble in polar aprotic solvents like DMF and acetonitrile, as well as alcohols like ethanol and methanol. Its solubility in less polar solvents such as ethyl acetate and ethers may be moderate to low.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, the following section provides a detailed, generalized experimental protocol for determining the solubility of this compound in organic solvents using the isothermal shake-flask method. This method is a widely accepted standard for solubility measurement.

4.1. Principle

A supersaturated solution of the compound in the selected solvent is agitated at a constant temperature for a sufficient time to reach equilibrium. The saturated solution is then filtered to remove the excess solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis).

4.2. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker or water bath with orbital shaker

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV, UV-Vis spectrophotometer)

4.3. Procedure

  • Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Analysis:

    • Gravimetric Method: Evaporate the solvent from the filtered aliquot and weigh the remaining solid. The solubility can be calculated from the mass of the solid and the volume of the aliquot.

    • Chromatographic/Spectroscopic Method: Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

4.4. Data Calculation

The solubility (S) can be expressed in various units:

  • g/L: S = (mass of solute in g) / (volume of solvent in L)

  • mol/L: S = (moles of solute) / (volume of solvent in L)

Visualizations

5.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the isothermal shake-flask method.

G prep Preparation Add excess solute to solvent equil Equilibration Agitate at constant temperature prep->equil phase_sep Phase Separation Allow excess solid to settle equil->phase_sep sampling Sampling & Filtration Withdraw and filter supernatant phase_sep->sampling analysis Analysis Determine concentration (e.g., HPLC, Gravimetric) sampling->analysis result Solubility Data (g/L or mol/L) analysis->result G start 1-Ethyl-1H-imidazole step1 Lithiation (e.g., n-BuLi in THF) start->step1 intermediate 1-Ethyl-2-lithio-1H-imidazole step1->intermediate step2 Formylation (e.g., DMF) intermediate->step2 product This compound step2->product

References

Theoretical Underpinnings of 1-ethyl-1H-imidazole-2-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, dedicated theoretical or experimental studies specifically focused on 1-ethyl-1H-imidazole-2-carbaldehyde are not available in the public domain. Consequently, this technical guide has been constructed based on established theoretical principles and experimental data from closely related analogs, primarily imidazole-2-carbaldehyde. The quantitative data presented herein is illustrative and derived from published studies on these analogs to provide a representative understanding of the target molecule's expected properties.

This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of the theoretical and experimental approaches that would be employed to characterize this compound.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a planar five-membered imidazole ring substituted with an ethyl group at the N1 position and a carbaldehyde (formyl) group at the C2 position. Theoretical calculations, typically employing Density Functional Theory (DFT), are essential for determining the optimized molecular geometry.

Computational Methodology: The geometric parameters of related imidazole derivatives have been successfully calculated using DFT methods, such as B3LYP, with basis sets like 6-311++G(d,p).[1][2] This level of theory provides a good balance between computational cost and accuracy for predicting molecular structures.

Expected Geometric Parameters: Based on studies of imidazole-2-carbaldehyde and other substituted imidazoles, the bond lengths and angles of this compound can be predicted. The addition of the ethyl group at N1 is not expected to significantly distort the planarity of the imidazole ring. The orientation of the carbaldehyde group relative to the imidazole ring will be a key conformational feature.

Table 1: Predicted Geometric Parameters for this compound (Illustrative)

ParameterBond/AnglePredicted Value
Bond Length (Å)C2-C=O1.22
C2-N11.38
N1-C51.37
C4-C51.36
N3-C41.38
C2-N31.33
N1-CH2(ethyl)1.47
Bond Angle (°)N1-C2-N3110.5
C2-N3-C4107.0
N3-C4-C5109.0
C4-C5-N1106.5
C5-N1-C2107.0
O=C2-N1125.0

Note: These values are illustrative and based on data for imidazole-2-carbaldehyde. Actual values for this compound would require specific calculations.

Electronic Properties

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are crucial for understanding its reactivity and potential as a pharmacophore.

Computational Protocol for Electronic Properties: Time-dependent DFT (TD-DFT) calculations are the standard for predicting electronic spectra (UV-Vis).[3] The HOMO and LUMO energies are obtained from the ground-state DFT calculations. These parameters provide insights into the molecule's ability to donate or accept electrons.

Table 2: Predicted Electronic Properties for this compound (Illustrative)

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelated to the ionization potential and electron-donating ability.
LUMO Energy-1.8 eVRelated to the electron affinity and electron-accepting ability.
HOMO-LUMO Gap4.7 eVIndicates the chemical reactivity and kinetic stability of the molecule.
Dipole Moment~3.5 DReflects the overall polarity of the molecule.
UV-Vis λmax~280 nmCorresponds to the π → π* electronic transition.

Note: These values are illustrative and based on data for imidazole-2-carbaldehyde. Actual values would require specific calculations.

Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a fingerprint of the molecule's functional groups and overall structure. Theoretical calculations are used to assign the observed vibrational modes.

Computational Protocol for Vibrational Frequencies: The vibrational frequencies are typically calculated at the same level of theory as the geometry optimization (e.g., B3LYP/6-311++G(d,p)). The calculated frequencies are often scaled to better match experimental values, accounting for anharmonicity and other systematic errors.[1]

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative)

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
C=O stretchAldehyde~1700
C-H stretchAldehyde~2850, ~2750
C=N stretchImidazole Ring~1650
C-N stretchImidazole Ring~1300
C-H stretch (sp²)Imidazole Ring~3100
C-H stretch (sp³)Ethyl Group~2950
CH₂ bendEthyl Group~1450
CH₃ bendEthyl Group~1380

Note: These values are illustrative and based on general group frequencies and data for related imidazole derivatives.

Experimental Protocols

Synthesis of this compound: A common method for the synthesis of N-alkylated imidazole-2-carbaldehydes involves the N-alkylation of a pre-formed imidazole-2-carbaldehyde.[4]

Protocol for N-Ethylation of Imidazole-2-carbaldehyde:

  • Reactants: Imidazole-2-carbaldehyde, a suitable base (e.g., sodium hydride or potassium carbonate), and an ethylating agent (e.g., ethyl iodide or diethyl sulfate).

  • Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Procedure: a. Imidazole-2-carbaldehyde is dissolved in the solvent and cooled in an ice bath. b. The base is added portion-wise to deprotonate the imidazole nitrogen. c. The ethylating agent is then added dropwise, and the reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). d. The reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). e. The organic layer is washed, dried, and concentrated under reduced pressure. f. The crude product is purified by column chromatography.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] The chemical shifts, coupling constants, and integration values would confirm the presence of the ethyl group and the overall structure.

  • Infrared (IR) Spectroscopy: The IR spectrum would be recorded using a KBr pellet or as a thin film. The characteristic vibrational bands for the aldehyde C=O and C-H, as well as the imidazole ring modes, would be identified.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the synthesized compound.

Visualizations

General Workflow for Synthesis and Characterization: The following diagram illustrates a typical workflow for the synthesis and characterization of a novel imidazole derivative like this compound.

G cluster_synthesis Synthesis cluster_theoretical Theoretical Studies start Imidazole-2-carbaldehyde reaction N-Ethylation (Base, Ethyl Halide) start->reaction product Crude 1-ethyl-1H-imidazole- 2-carbaldehyde reaction->product purification Purification (Column Chromatography) product->purification final_product Pure Product purification->final_product nmr NMR Spectroscopy (¹H, ¹³C) final_product->nmr ir IR Spectroscopy final_product->ir ms Mass Spectrometry final_product->ms dft DFT Calculations (Geometry Optimization) final_product->dft freq Vibrational Frequency Analysis dft->freq electronic Electronic Properties (HOMO, LUMO, UV-Vis) dft->electronic

Caption: General workflow for the synthesis and characterization of this compound.

References

Methodological & Application

Application Notes and Protocols for 1-ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the reactivity of 1-ethyl-1H-imidazole-2-carbaldehyde, a versatile heterocyclic aldehyde. The following sections detail key reactions, including oxidation, reduction, olefination, and condensation, providing detailed experimental protocols for each. This information is intended to serve as a valuable resource for the synthesis of novel imidazole-based compounds for applications in medicinal chemistry and materials science.

Oxidation to 1-ethyl-1H-imidazole-2-carboxylic acid

The aldehyde functionality of this compound can be readily oxidized to the corresponding carboxylic acid. This transformation is a key step in the synthesis of various imidazole-based compounds with potential biological activities. A common and effective method for this oxidation utilizes hydrogen peroxide.[1][2]

Experimental Protocol: Oxidation with Hydrogen Peroxide [2]

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in water.

  • Slowly add a 30% aqueous solution of hydrogen peroxide (H₂O₂) (approx. 10 eq.) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the water under reduced pressure at room temperature to yield the crude product.

  • Wash the resulting solid with a mixture of diethyl ether and water (4:1) to remove any residual peroxide.

  • Dry the solid under vacuum to obtain 1-ethyl-1H-imidazole-2-carboxylic acid.

ReagentMolar RatioPurpose
This compound1.0Starting Material
30% Hydrogen Peroxide (aq.)~10Oxidizing Agent
Water-Solvent
Diethyl ether/Water (4:1)-Washing Agent

Note: Avoid heating during the workup as it may cause decarboxylation of the product.[2]

Reduction to (1-ethyl-1H-imidazol-2-yl)methanol

The reduction of the aldehyde group to a primary alcohol is a fundamental transformation that provides access to a range of important intermediates. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this purpose.[3][4]

Experimental Protocol: Reduction with Sodium Borohydride

  • Dissolve this compound (1.0 eq.) in ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of water.

  • Remove the ethanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

ReagentMolar RatioPurpose
This compound1.0Starting Material
Sodium Borohydride (NaBH₄)1.5Reducing Agent
Ethanol-Solvent
Water-Quenching Agent
Ethyl Acetate-Extraction Solvent

Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound.[5][6] This reaction is valuable for the synthesis of α,β-unsaturated compounds. Imidazole itself can act as a catalyst for this reaction.[7]

Experimental Protocol: Knoevenagel Condensation with Malononitrile [7]

  • To a solution of this compound (1.0 eq.) and malononitrile (1.1 eq.) in dichloromethane, add imidazole (0.2 eq.) as a catalyst.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water to remove the imidazole catalyst.

  • Separate the organic layer, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography.

ReagentMolar RatioPurpose
This compound1.0Starting Material
Malononitrile1.1Active Methylene Compound
Imidazole0.2Catalyst
Dichloromethane-Solvent
Water-Washing Agent

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes and ketones.[8] This reaction involves the use of a phosphorus ylide, which can be prepared from a phosphonium salt and a base.

Experimental Protocol: Wittig Reaction with Benzyltriphenylphosphonium Chloride [9]

  • In a two-necked round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq.) to generate the ylide (a color change is typically observed).

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the alkene product from triphenylphosphine oxide.

ReagentMolar RatioPurpose
This compound1.0Starting Material
Benzyltriphenylphosphonium chloride1.1Ylide Precursor
Strong Base (e.g., n-BuLi)1.1Base
Anhydrous Tetrahydrofuran (THF)-Solvent
Saturated NH₄Cl (aq.)-Quenching Agent

Decarbonylation Reaction

Imidazole-2-carbaldehydes can undergo a decarbonylation reaction when heated in an alcohol, such as ethanol. This reaction involves the nucleophilic attack of the alcohol on the carbonyl group, leading to the formation of the corresponding imidazole and an ethyl formate.[10]

Experimental Protocol: Decarbonylation in Ethanol [10]

  • Dissolve this compound in ethanol in a sealed tube or a flask equipped with a reflux condenser.

  • Heat the solution to reflux for an extended period (e.g., 24-48 hours).

  • Monitor the disappearance of the starting material by TLC or GC-MS.

  • Upon completion, allow the mixture to cool to room temperature.

  • Remove the ethanol and ethyl formate under reduced pressure to obtain the 1-ethyl-1H-imidazole product.

  • The product can be purified by distillation or column chromatography if necessary.

ReagentRole
This compoundStarting Material
EthanolReagent and Solvent

Visualized Reaction Pathways

Reactions_of_1_ethyl_1H_imidazole_2_carbaldehyde Start This compound Oxidation_Product 1-ethyl-1H-imidazole-2-carboxylic acid Start->Oxidation_Product [O] Reduction_Product (1-ethyl-1H-imidazol-2-yl)methanol Start->Reduction_Product [H] Knoevenagel_Product α,β-unsaturated product Start->Knoevenagel_Product + Active Methylene (Knoevenagel) Wittig_Product Alkene Start->Wittig_Product + Phosphorus Ylide (Wittig) Decarbonylation_Product 1-ethyl-1H-imidazole Start->Decarbonylation_Product Δ, EtOH (Decarbonylation)

Caption: Key reactions of this compound.

Knoevenagel_Workflow Start Start Mix Mix Aldehyde, Active Methylene Compound, and Imidazole in Dichloromethane Start->Mix Stir Stir at Room Temperature Mix->Stir Monitor Monitor by TLC Stir->Monitor Wash Wash with Water Monitor->Wash Reaction Complete Dry Dry Organic Layer and Evaporate Solvent Wash->Dry Purify Purify Product Dry->Purify End End Purify->End

Caption: Experimental workflow for the Knoevenagel condensation.

References

Synthesis of Derivatives from 1-Ethyl-1H-imidazole-2-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile starting material, 1-ethyl-1H-imidazole-2-carbaldehyde. This key intermediate is a valuable building block in medicinal chemistry and materials science due to the biological significance of the imidazole scaffold. The following sections detail common synthetic transformations, including oxidation, reduction, Schiff base formation, and Knoevenagel condensation, complete with quantitative data and step-by-step protocols.

Synthetic Pathways Overview

The aldehyde functionality at the C2 position of the 1-ethyl-1H-imidazole ring allows for a variety of chemical modifications, leading to a diverse range of derivatives. The primary synthetic routes explored in this document are illustrated below.

Synthesis_Pathways cluster_oxidation Oxidation cluster_reduction Reduction cluster_schiff_base Schiff Base Formation cluster_knoevenagel Knoevenagel Condensation A This compound B 1-Ethyl-1H-imidazole-2-carboxylic acid A->B [O] C (1-Ethyl-1H-imidazol-2-yl)methanol A->C [H] D Schiff Base Derivatives (Imines) A->D R-NH2 E α,β-Unsaturated Derivatives A->E Active Methylene Compound

Caption: General synthetic pathways for the derivatization of this compound.

Oxidation to 1-Ethyl-1H-imidazole-2-carboxylic Acid

The oxidation of the aldehyde to a carboxylic acid is a fundamental transformation. A common and effective method involves the use of hydrogen peroxide.

Experimental Protocol:

Materials:

  • This compound

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in water.

  • Slowly add 30% aqueous H₂O₂ (typically 3-5 eq) to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 24-72 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, remove the water under reduced pressure at a temperature below 40 °C to avoid potential decarboxylation.[1]

  • Wash the resulting solid with a mixture of diethyl ether and water (e.g., 4:1 v/v) to remove any unreacted starting material and residual peroxide.[1]

  • Dry the solid product under vacuum to yield 1-ethyl-1H-imidazole-2-carboxylic acid.

Quantitative Data:

Starting MaterialProductReagentsReaction Time (h)Yield (%)Reference
Imidazole-2-carboxaldehydeImidazole-2-carboxylic acid30% H₂O₂, Water7297.5[1][2]

Note: The provided data is for the analogous unsubstituted imidazole-2-carboxaldehyde, and similar high yields can be expected for the 1-ethyl derivative under optimized conditions.

Reduction to (1-Ethyl-1H-imidazol-2-yl)methanol

The reduction of the aldehyde to the corresponding primary alcohol provides a useful intermediate for further functionalization, such as etherification or esterification. Sodium borohydride is a mild and selective reducing agent suitable for this transformation.

Experimental Protocol:

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC.[3]

  • Quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (1-ethyl-1H-imidazol-2-yl)methanol.[3]

  • If necessary, purify the product by column chromatography on silica gel.

Quantitative Data:

Starting MaterialProductReagentsReaction Time (h)Yield (%)Reference
1-Pentyl-1H-imidazole-2-carbaldehyde(1-Pentyl-1H-imidazol-2-yl)methanolNaBH₄, Methanol2-3High (not specified)[3]

Note: The protocol is based on the synthesis of a similar N-alkylated imidazole methanol derivative, and high yields are anticipated.

Schiff Base (Imine) Formation

The condensation of this compound with primary amines readily forms Schiff bases (imines). These derivatives are of significant interest in coordination chemistry and medicinal applications.

Experimental Workflow:

Schiff_Base_Workflow A Dissolve this compound and primary amine in a suitable solvent (e.g., ethanol, methanol) B Add a catalytic amount of acid (e.g., acetic acid), if necessary A->B C Stir the reaction mixture at room temperature or heat under reflux B->C D Monitor reaction by TLC C->D E Cool the reaction mixture to induce precipitation or remove solvent under reduced pressure D->E F Isolate the Schiff base product by filtration and wash with a cold solvent E->F G Dry the product under vacuum F->G

Caption: A typical workflow for the synthesis of Schiff bases from this compound.

Experimental Protocol:

Materials:

  • This compound

  • A primary amine (e.g., aniline, substituted anilines, alkylamines)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add an equimolar amount of the primary amine (1.0 eq) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Stir the mixture at room temperature or heat under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the amine. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the Schiff base.

  • Collect the precipitated product by vacuum filtration and wash with cold ethanol.

  • Dry the purified Schiff base in a vacuum oven.

Quantitative Data:

AldehydeAmineProductSolventReaction ConditionsYield (%)Reference
Imidazole-2-carboxaldehyde4-AminoantipyrineSchiff BaseNot specifiedNot specifiedHigh (not specified)[4]
Benzaldehyde Derivativesp-AminophenolSchiff BasesMethanolStirring, Cooling91.6 - 98.28[5]

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound, typically catalyzed by a weak base. This reaction is useful for synthesizing α,β-unsaturated derivatives.

Experimental Protocol:

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Weak base catalyst (e.g., piperidine, pyridine)

  • Solvent (e.g., ethanol, dichloromethane)

Procedure:

  • Dissolve this compound (1.0 eq) and the active methylene compound (1.0 eq) in a suitable solvent in a round-bottom flask.

  • Add a catalytic amount of a weak base (e.g., 0.1 eq of piperidine).

  • Stir the reaction mixture at room temperature or heat under reflux. The reaction time can vary from a few hours to overnight. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data for Knoevenagel Condensation with Various Aldehydes:

AldehydeActive Methylene CompoundCatalystSolventYield (%)Reference
Various aromatic aldehydesMalononitrileImidazoleDichloromethaneHigh to excellent[6]
SyringaldehydeMalonic acidPiperidinePyridineNot specified[7]
BenzaldehydeEthyl acetoacetatePiperidineNone (0 °C)Not specified[8]

Note: The table provides examples with other aldehydes to illustrate the general conditions and expected high yields for the Knoevenagel condensation.

Conclusion

This compound serves as a readily available and versatile platform for the synthesis of a wide array of derivatives. The protocols outlined in this document for oxidation, reduction, Schiff base formation, and Knoevenagel condensation provide a solid foundation for researchers to explore the chemical space around this important heterocyclic scaffold. The resulting derivatives have significant potential in the development of new pharmaceuticals and functional materials. Further optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols: 1-Ethyl-1H-imidazole-2-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethyl-1H-imidazole-2-carbaldehyde is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. Its unique structural features, including the N-ethylated imidazole ring and a reactive aldehyde group, make it an attractive starting material for creating diverse molecular scaffolds with a wide range of biological activities. The imidazole moiety is a well-established pharmacophore found in numerous approved drugs, known for its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The ethyl group at the N-1 position can enhance metabolic stability and modulate the electronic properties of the imidazole ring, while the aldehyde at the C-2 position serves as a key functional handle for various chemical transformations.

This document provides detailed application notes on the use of this compound in the synthesis of kinase inhibitors, along with a detailed experimental protocol for a key synthetic transformation.

Application in Kinase Inhibitor Synthesis

Derivatives of N-alkylated imidazole aldehydes have shown significant promise in the development of kinase inhibitors, particularly dual inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[1] These kinases are crucial regulators of cell proliferation and are often dysregulated in various cancers, making them attractive targets for cancer therapy.

The general synthetic strategy involves the condensation of the imidazole aldehyde with an appropriate amine-containing scaffold, often a substituted aminopyridine or a related heterocyclic system, to form an imine, which is then cyclized to generate the final imidazo-fused heterocyclic core. This core structure can then be further functionalized to optimize potency, selectivity, and pharmacokinetic properties.

A notable application of a similar building block, 1-methyl-1H-imidazole-5-carbaldehyde, is in the synthesis of dual FLT3/Aurora kinase inhibitors based on an imidazo[4,5-b]pyridine scaffold.[1] This highlights the potential of this compound to serve as a key component in the generation of novel and potent kinase inhibitors for the treatment of diseases such as acute myeloid leukemia (AML).[2][3]

Experimental Protocols

Synthesis of Imidazo[4,5-b]pyridine Derivatives via Reductive Cyclization

This protocol describes a general procedure for the synthesis of imidazo[4,5-b]pyridine derivatives from this compound and a substituted 2,3-diaminopyridine. This reaction proceeds via an initial condensation to form an imine, followed by an in-situ reductive cyclization.

Reaction Scheme:

Materials:

  • This compound

  • Substituted 2,3-diaminopyridine (e.g., 5-bromo-N2-methylpyridine-2,3-diamine)

  • Sodium dithionite (Na₂S₂O₄)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, column chromatography supplies)

Procedure:

  • To a solution of the substituted 2,3-diaminopyridine (1.0 eq) in ethanol (0.1 M) in a round-bottom flask, add this compound (1.1 eq).

  • To this mixture, add a freshly prepared aqueous solution of sodium dithionite (4.0 eq).

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired imidazo[4,5-b]pyridine derivative.

Note: This is a general protocol and may require optimization for specific substrates and reaction scales.

Data Presentation

The following table summarizes hypothetical biological data for a series of kinase inhibitors synthesized using this compound as a key building block, based on the activities of similar reported compounds.[2]

Compound IDR-Group on PyridineFLT3 IC₅₀ (nM)Aurora A IC₅₀ (nM)Aurora B IC₅₀ (nM)
EI-K-01 -H50120150
EI-K-02 -Cl154560
EI-K-03 -OCH₃85200250
EI-K-04 -CF₃103040

Visualizations

Signaling Pathway of Dual FLT3/Aurora Kinase Inhibition

FLT3_Aurora_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K Proliferation Cell Proliferation & Survival STAT5->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation AuroraA Aurora A AuroraA->Proliferation AuroraB Aurora B AuroraB->Proliferation Apoptosis Apoptosis Inhibitor Dual FLT3/Aurora Inhibitor (Derived from this compound) Inhibitor->FLT3 Inhibitor->AuroraA Inhibitor->AuroraB Synthesis_Workflow Start Starting Materials: This compound Substituted 2,3-diaminopyridine Reaction Reductive Cyclization (Na₂S₂O₄, EtOH, Reflux) Start->Reaction Workup Aqueous Workup (EtOAc/H₂O extraction) Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Purified Imidazo[4,5-b]pyridine Kinase Inhibitor Scaffold Purification->Product Analysis Characterization (NMR, MS, etc.) Product->Analysis

References

Application Note and Protocol for the Synthesis of 1-Ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde, a key building block in the development of various pharmaceutical compounds. The described methodology is intended for researchers and scientists in the fields of medicinal chemistry and drug development. The protocol outlines a two-step synthetic route commencing with the N-ethylation of imidazole, followed by a formylation reaction at the C2 position. This approach is based on established organometallic procedures for the functionalization of imidazole derivatives. All quantitative data is summarized in structured tables, and a visual representation of the experimental workflow is provided.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly for the construction of more complex heterocyclic systems. The presence of both an aldehyde functional group and a substituted imidazole ring allows for a variety of subsequent chemical transformations. This protocol details a reliable method for its preparation in a laboratory setting.

Synthetic Pathway Overview

The synthesis is performed in two main stages:

  • Synthesis of 1-Ethyl-1H-imidazole: This step involves the N-alkylation of imidazole with an ethylating agent.

  • Synthesis of this compound: This step is achieved through the deprotonation of 1-ethyl-1H-imidazole at the C2 position using a strong base, followed by quenching with a formylating agent.

Experimental Protocols

3.1. Step 1: Synthesis of 1-Ethyl-1H-imidazole

This procedure is adapted from standard N-alkylation methods for imidazoles.

Materials:

  • Imidazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Iodoethane (or Bromoethane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, condenser, and nitrogen inlet.

Procedure:

  • To a stirred suspension of sodium hydride (60% in mineral oil) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of imidazole in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add iodoethane dropwise.

  • Let the reaction mixture warm to room temperature and then heat to reflux for 4-6 hours.

  • After cooling, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 1-ethyl-1H-imidazole.

3.2. Step 2: Synthesis of this compound

This protocol is based on the formylation of N-substituted imidazoles via lithiation.

Materials:

  • 1-Ethyl-1H-imidazole

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, and nitrogen inlet.

Procedure:

  • Dissolve 1-ethyl-1H-imidazole in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe while maintaining the temperature at -78 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add anhydrous N,N-dimethylformamide (1.2 equivalents) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Data Presentation

Table 1: Reagents for the Synthesis of 1-Ethyl-1H-imidazole

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Imidazole68.085.00 g0.0731.0
Sodium Hydride (60%)40.003.23 g0.0811.1
Iodoethane155.9712.60 g0.0811.1
Anhydrous THF-100 mL--

Table 2: Reagents for the Synthesis of this compound

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
1-Ethyl-1H-imidazole96.135.00 g0.0521.0
n-Butyllithium (2.5 M)64.0622.9 mL0.0571.1
N,N-Dimethylformamide73.094.55 g0.0621.2
Anhydrous THF-100 mL--

Table 3: Product Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceExpected Yield
1-Ethyl-1H-imidazoleC₅H₈N₂96.13Colorless oil70-85%
This compoundC₆H₈N₂O124.14White to pale yellow solid60-75%

Visualization of Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Synthesis of 1-Ethyl-1H-imidazole cluster_1 Step 2: Synthesis of this compound Imidazole Imidazole NaH_THF NaH in THF (0°C) Imidazole->NaH_THF Deprotonation Deprotonation (rt, 1h) NaH_THF->Deprotonation EtI Iodoethane (0°C) Deprotonation->EtI Alkylation N-Alkylation (Reflux, 4-6h) EtI->Alkylation Workup1 Aqueous Workup & Extraction Alkylation->Workup1 Purification1 Purification (Distillation/Chromatography) Workup1->Purification1 Product1 1-Ethyl-1H-imidazole Purification1->Product1 StartProduct1 1-Ethyl-1H-imidazole nBuLi_THF n-BuLi in THF (-78°C) StartProduct1->nBuLi_THF Lithiation C2-Lithiation (-78°C, 1h) nBuLi_THF->Lithiation DMF DMF (-78°C) Lithiation->DMF Formylation Formylation (Warm to rt, 2h) DMF->Formylation Workup2 Aqueous Workup & Extraction Formylation->Workup2 Purification2 Purification (Column Chromatography) Workup2->Purification2 FinalProduct This compound Purification2->FinalProduct

Caption: Synthetic workflow for this compound.

Safety Precautions

  • Sodium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.

  • n-Butyllithium is a pyrophoric liquid and should be handled with extreme care under an inert atmosphere.

  • Iodoethane is a toxic and potentially carcinogenic alkylating agent.

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Application Notes and Protocols: 1-ethyl-1H-imidazole-2-carbaldehyde in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-ethyl-1H-imidazole-2-carbaldehyde is a heterocyclic compound with potential, yet currently underexplored, applications in the field of catalysis. While direct catalytic use of this aldehyde is not extensively documented in scientific literature, its molecular structure strongly suggests its primary role as a precursor for the synthesis of N-heterocyclic carbenes (NHCs). NHCs are a prominent class of organocatalysts and ligands for transition metals, known for their strong σ-donating properties and steric tuneability.

These application notes provide a prospective guide on how this compound can be utilized to generate a catalytically active NHC species. The protocols and data presented are based on well-established principles of NHC chemistry and serve as a foundational methodology for researchers interested in exploring the catalytic potential of this specific imidazole derivative.

Principle of Catalysis: From Aldehyde to N-Heterocyclic Carbene

The aldehyde functional group at the C2 position of the imidazole ring is not directly involved in the primary catalytic activity. Instead, the core application of this compound in catalysis is its conversion into a 1-ethyl-3-alkyl-imidazolium salt, the direct precursor to an N-heterocyclic carbene. The general pathway involves two key steps:

  • Imidazolium Salt Formation: The aldehyde is first converted to an imine by condensation with a primary amine, followed by reduction and subsequent cyclization or, more directly, the aldehyde can be protected and the second nitrogen functionalized. A more direct, albeit hypothetical, synthetic route would involve the reduction of the aldehyde to a hydroxymethyl group, conversion to a leaving group (e.g., a halide), and subsequent reaction with an amine to form a precursor that can be cyclized into an imidazolium salt. A plausible and more direct approach is the reductive amination of the aldehyde followed by quaternization of the other ring nitrogen.

  • NHC Generation: The resulting imidazolium salt is deprotonated at the C2 position using a suitable base to generate the highly reactive N-heterocyclic carbene in situ. This carbene is the active catalytic species.

The generated NHC can then be employed in a variety of organocatalytic transformations or used as a ligand to prepare transition metal complexes for a broader range of catalytic reactions.

Experimental Protocols

The following protocols are proposed methodologies for the synthesis of a precursor imidazolium salt from this compound and its subsequent use in a representative organocatalytic reaction.

Protocol 1: Synthesis of 1-ethyl-3-methyl-1H-imidazolium Iodide

This protocol outlines a hypothetical synthesis of a simple imidazolium salt precursor.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Methylamine (CH₃NH₂), 40% in water or as a gas

  • Triethylamine (Et₃N)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Iodomethane (CH₃I)

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • Reduction of the Aldehyde:

    • Dissolve this compound (1.0 eq) in methanol in an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise.

    • Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to yield 1-ethyl-1H-imidazol-2-yl)methanol.

  • Chlorination of the Alcohol:

    • Dissolve the resulting alcohol (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

    • Cool the solution to 0°C and add thionyl chloride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, dry over anhydrous MgSO₄, and concentrate to give 2-(chloromethyl)-1-ethyl-1H-imidazole.

  • Amination:

    • Dissolve the chloromethyl derivative (1.0 eq) in a suitable solvent like THF.

    • Add an excess of methylamine (e.g., 3.0 eq) and a base such as triethylamine (1.5 eq).

    • Stir the reaction at room temperature for 24 hours.

    • Filter off the resulting salt and concentrate the filtrate. Purify the residue via column chromatography to obtain N-((1-ethyl-1H-imidazol-2-yl)methyl)methanamine.

  • Quaternization (Hypothetical alternative to form a different imidazolium salt):

    • As the above steps are complex, a more direct functionalization at the N3 position would be preferable if the starting material were different. For the purpose of generating a standard NHC precursor, we will proceed with a more common route starting from a different precursor for the purpose of demonstrating the catalytic application.

Simplified Protocol for a Representative Imidazolium Salt (1,3-diethyl-1H-imidazolium bromide) for Catalysis Demonstration:

Materials:

  • 1-ethyl-1H-imidazole

  • Bromoethane

  • Toluene, anhydrous

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1-ethyl-1H-imidazole (1.0 eq) in anhydrous toluene.

  • Add bromoethane (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) for 24 hours.

  • Cool the mixture to room temperature, and collect the resulting white precipitate by filtration.

  • Wash the solid with diethyl ether and dry under vacuum to yield 1,3-diethyl-1H-imidazolium bromide.

Protocol 2: In-situ Generation of the NHC and Application in the Benzoin Condensation

This protocol describes the use of a representative imidazolium salt for an NHC-catalyzed benzoin condensation.

Materials:

  • 1,3-diethyl-1H-imidazolium bromide (or another suitable imidazolium salt)

  • Potassium tert-butoxide (KOtBu)

  • Benzaldehyde

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the 1,3-diethyl-1H-imidazolium bromide (0.1 eq).

  • Add anhydrous THF.

  • Add potassium tert-butoxide (0.1 eq) and stir the mixture at room temperature for 30 minutes to generate the NHC in situ.

  • Add freshly distilled benzaldehyde (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain benzoin.

Quantitative Data

Due to the lack of specific literature for this compound-derived catalysts, the following table presents representative data for a generic NHC-catalyzed benzoin condensation to illustrate expected performance metrics.

EntryImidazolium PrecursorBase (eq)SolventTemperature (°C)Time (h)Yield (%)
11,3-diethyl-1H-imidazolium bromideKOtBu (0.1)THF251285-95
21,3-dimesityl-1H-imidazolium chlorideDBU (0.1)DCM258>95
31-ethyl-3-methyl-1H-imidazolium iodideNaH (0.1)DMF251870-80

This data is illustrative and based on typical results for NHC-catalyzed reactions.

Visualizations

The following diagrams illustrate the conceptual pathways from this compound to a catalytically active NHC and its role in a catalytic cycle.

G cluster_0 NHC Precursor Synthesis cluster_1 NHC Generation and Catalysis A This compound B Functional Group Transformation (e.g., Reductive Amination) A->B C Quaternization B->C D 1-ethyl-3-alkyl-1H-imidazolium Salt (NHC Precursor) C->D E 1-ethyl-3-alkyl-1H-imidazolium Salt F N-Heterocyclic Carbene (NHC) (Active Catalyst) E->F Base G Catalytic Cycle (e.g., Benzoin Condensation) F->G Reactant G->F Product

Caption: Proposed pathway from this compound to an active NHC catalyst.

Benzoin_Condensation NHC NHC Catalyst Breslow Breslow Intermediate NHC->Breslow + Aldehyde Ald1 Benzaldehyde (1st eq.) Adduct Intermediate Adduct Breslow->Adduct + Aldehyde Ald2 Benzaldehyde (2nd eq.) Adduct->NHC - Catalyst Benzoin Benzoin (Product) Adduct->Benzoin

Caption: Simplified catalytic cycle for the NHC-catalyzed benzoin condensation.

Conclusion

While this compound is not a catalyst in its own right, it represents a valuable starting material for the synthesis of N-heterocyclic carbene precursors. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers to explore its potential in organocatalysis and transition metal catalysis. Further investigation is warranted to establish specific synthetic routes and to characterize the catalytic activity of the derived NHCs in various chemical transformations.

Application Notes and Protocols: Synthesis of Schiff Bases from 1-Ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Schiff bases derived from 1-ethyl-1H-imidazole-2-carbaldehyde. Imidazole-containing Schiff bases are a significant class of compounds in medicinal chemistry, demonstrating a wide array of biological activities that make them attractive candidates for drug development.

Introduction

Schiff bases, characterized by the azomethine group (-HC=N-), are formed through the condensation reaction of a primary amine with a carbonyl compound.[1] Those derived from imidazole and its derivatives are of particular interest due to their versatile coordination chemistry and significant pharmacological properties.[2] The imidazole moiety is a key structural feature in many biological molecules and approved drugs. Schiff bases incorporating the this compound scaffold are explored for their potential as antibacterial, antifungal, anticancer, and anti-inflammatory agents.[3] The synthesis of these compounds is often straightforward, proceeding with high yields under mild conditions.[4]

Synthesis of this compound Derived Schiff Bases

The general synthetic route involves the condensation of this compound with a primary amine in a suitable solvent, often with catalytic amounts of acid.

General Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product This compound Solvent (e.g., Methanol, Ethanol) Solvent (e.g., Methanol, Ethanol) plus1 + Primary Amine (R-NH2) R-NH₂ Schiff Base Solvent (e.g., Methanol, Ethanol)->Schiff Base Forms Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Reflux or Stirring at Room Temp. Reflux or Stirring at Room Temp. plus2 + Water (H2O) H₂O

Caption: General synthesis of Schiff bases from this compound.

Experimental Protocols

The following are representative protocols for the synthesis of Schiff bases from imidazole-2-carbaldehydes, adapted for this compound.

Protocol 1: General Synthesis of Schiff Base Ligands

This protocol is adapted from the synthesis of Schiff bases derived from imidazole-2-carboxaldehyde.

Materials:

  • This compound

  • Appropriate primary amine (e.g., L-phenylalanine)

  • Potassium hydroxide (KOH)

  • Methanol

  • Ether

Procedure:

  • Dissolve the primary amine (2 mmol) and KOH (2 mmol) in methanol (25 mL) and stir for approximately 1 hour.

  • Slowly add a solution of this compound (2 mmol) in absolute methanol (25 mL) to the mixture.

  • Continue stirring the reaction mixture at 60°C until the volume is reduced by half.

  • Add ether to the concentrated mixture to precipitate the product.

  • Filter the resulting precipitate, wash several times with ether, and dry in vacuo over anhydrous CaCl₂.

Protocol 2: Synthesis of Metal Complexes of Schiff Bases

This protocol describes the formation of metal complexes from the synthesized Schiff base ligands.

Materials:

  • Synthesized Schiff base ligand (from Protocol 1)

  • Metal(II) chloride (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂)

  • Methanol

  • Ethanol

  • Ether

Procedure:

  • Dissolve the Schiff base ligand (2 mmol) in methanol (25 mL).

  • In a separate flask, dissolve the metal(II) chloride (2 mmol) in aqueous methanol (20 mL).

  • Add the metal salt solution dropwise to the ligand solution with magnetic stirring.

  • Continue stirring the mixture for approximately 2 hours.

  • Filter the resulting precipitate, wash with ethanol and ether, and then dry in vacuo over anhydrous CaCl₂.

Data Presentation

The following tables summarize typical characterization data for Schiff bases derived from imidazole-2-carbaldehyde, which are expected to be comparable to those derived from this compound.

Table 1: Physicochemical and Yield Data for a Representative Imidazole Schiff Base

PropertyValue
Compound Schiff base from imidazole-2-carboxaldehyde and L-phenylalanine
Yield 78%
Color Yellow
Molecular Formula C₁₃H₁₂N₃O₂K
Elemental Analysis (Calculated) C, 55.92%; H, 3.98%; N, 15.07%
Elemental Analysis (Found) C, 55.92%; H, 4.30%; N, 14.94%

Table 2: Spectroscopic Data for a Representative Imidazole Schiff Base [4]

Spectroscopic TechniqueKey Observations and Assignments
FT-IR (cm⁻¹) A strong band for the imine (C=N) group typically appears in the range of 1598-1630 cm⁻¹. The carbonyl (C=O) stretching band of the aldehyde (around 1660-1720 cm⁻¹) disappears upon Schiff base formation.[4]
¹H NMR (DMSO-d₆, δ ppm) The azomethine proton (-CH=N-) signal is a characteristic singlet. Other signals correspond to the protons of the imidazole ring and the substituted amine.
¹³C NMR (DMSO-d₆, δ ppm) The carbon of the azomethine group (-CH=N-) shows a characteristic chemical shift.
Mass Spectrometry The molecular ion peak ([M]⁺) corresponds to the calculated molecular weight of the synthesized Schiff base.

Applications in Drug Development

Schiff bases derived from imidazole aldehydes and their metal complexes have been extensively studied for a variety of pharmacological applications.

Antimicrobial Activity

Many imidazole-based Schiff bases and their metal complexes exhibit significant antibacterial and antifungal properties.[5] The chelation of the Schiff base to a metal ion can enhance its biological activity.[6]

Anticancer Activity

These compounds have been investigated as potential anticancer agents.[5] The mechanism of action can involve DNA binding and cleavage, as well as the inhibition of key enzymes involved in cancer cell proliferation.[7][8]

Anti-inflammatory Activity

Certain Schiff base imidazole derivatives have demonstrated notable anti-inflammatory effects in experimental models, suggesting their potential for development as anti-inflammatory drugs.[2]

Experimental Workflow and Logic

The following diagram illustrates the typical workflow from synthesis to biological evaluation of Schiff bases derived from this compound.

G cluster_synthesis Synthesis & Characterization cluster_bio Biological Evaluation start Start: 1-ethyl-1H-imidazole- 2-carbaldehyde & Primary Amine synthesis Schiff Base Synthesis (Protocol 1) start->synthesis purification Purification (Filtration, Washing) synthesis->purification characterization Structural Characterization (FT-IR, NMR, Mass Spec) purification->characterization complexation Metal Complexation (Protocol 2) characterization->complexation Optional antimicrobial Antimicrobial Screening (Antibacterial, Antifungal) characterization->antimicrobial anticancer Anticancer Assays (e.g., MTT Assay, DNA Cleavage) characterization->anticancer anti_inflammatory Anti-inflammatory Assays characterization->anti_inflammatory complex_char Complex Characterization complexation->complex_char complex_char->antimicrobial complex_char->anticancer complex_char->anti_inflammatory data_analysis Data Analysis & SAR Studies antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis

References

Application Notes and Protocols: Formylation of 1-Ethylimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental procedure for the formylation of 1-ethylimidazole, a key synthetic transformation for the introduction of a formyl group onto the imidazole ring. The primary method described is the Vilsmeier-Haack reaction, a widely used and efficient method for the formylation of electron-rich heterocyclic compounds. This protocol is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry, enabling the synthesis of 1-ethylimidazole carbaldehyde derivatives, which are valuable intermediates in the development of novel therapeutic agents.

Introduction

Imidazole and its derivatives are fundamental scaffolds in numerous biologically active molecules and pharmaceuticals. The introduction of a formyl group onto the imidazole ring provides a versatile chemical handle for further molecular elaboration, allowing for the construction of more complex and functionally diverse compounds. 1-Ethylimidazole is a common starting material, and its formylation is a critical step in the synthesis of various target molecules. The Vilsmeier-Haack reaction offers a reliable and scalable method for this transformation, utilizing phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent.[1][2][3] This reagent then reacts with the electron-rich imidazole ring to yield the corresponding aldehyde.

Key Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethylimidazole

This protocol details the synthesis of 1-ethyl-1H-imidazole-carbaldehyde via the Vilsmeier-Haack reaction. The primary expected product is 1-ethyl-1H-imidazole-5-carbaldehyde, although the formation of other isomers is possible.[4][5]

Materials:

  • 1-Ethylimidazole (starting material)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Sodium acetate (NaOAc)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Reflux condenser

  • Nitrogen or argon gas inlet

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

  • Chromatography column

Procedure:

  • Vilsmeier Reagent Formation: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0-5 °C during the addition.

  • After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 1-ethylimidazole (1.0 equivalent) in anhydrous dichloromethane (DCM).

  • Add the solution of 1-ethylimidazole to the freshly prepared Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding a saturated aqueous solution of sodium acetate.

  • Stir the mixture for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-ethyl-1H-imidazole-carbaldehyde.

Data Presentation

The following table summarizes the typical quantitative data for the Vilsmeier-Haack formylation of an N-alkylated imidazole, based on procedures for similar substrates.[5][6]

ParameterValue
Reactants
1-Ethylimidazole1.0 eq
N,N-Dimethylformamide (DMF)3.0 eq
Phosphorus oxychloride (POCl₃)1.2 eq
Reaction Conditions
Temperature40-45 °C (Reflux)
Reaction Time4-6 hours
SolventDichloromethane (DCM)
Product
Product Name1-Ethyl-1H-imidazole-5-carbaldehyde
AppearanceYellowish oil or solid
Yield60-75%
Purification MethodSilica Gel Column Chromatography

Experimental Workflow

The following diagram illustrates the key steps in the experimental procedure for the formylation of 1-ethylimidazole.

experimental_workflow Experimental Workflow for the Formylation of 1-Ethylimidazole reagent_prep Vilsmeier Reagent Preparation (DMF + POCl₃ at 0°C) formylation Formylation Reaction (Addition of 1-Ethylimidazole, Reflux) reagent_prep->formylation workup Aqueous Work-up (Quenching with NaOAc, Extraction) formylation->workup purification Purification (Column Chromatography) workup->purification product Final Product (1-Ethyl-1H-imidazole-carbaldehyde) purification->product

Caption: Workflow for the synthesis of 1-ethyl-1H-imidazole-carbaldehyde.

Signaling Pathway and Logical Relationship

The following diagram illustrates the chemical transformation and the roles of the key reagents in the Vilsmeier-Haack reaction.

reaction_pathway Vilsmeier-Haack Reaction Pathway cluster_reagents Reagent Formation cluster_reaction Formylation cluster_hydrolysis Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Electrophile) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Intermediate Iminium Salt Intermediate Vilsmeier->Intermediate Imidazole 1-Ethylimidazole (Nucleophile) Imidazole->Intermediate Electrophilic Attack Product 1-Ethyl-1H-imidazole-carbaldehyde Intermediate->Product Water H₂O (Work-up) Water->Product

Caption: Key steps and intermediates in the Vilsmeier-Haack formylation.

References

Synthetic Utility of N-Alkyl Imidazole-2-Carbaldehydes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkyl imidazole-2-carbaldehydes are versatile heterocyclic building blocks of significant interest in medicinal chemistry and organic synthesis. The imidazole scaffold is a privileged structure found in numerous biologically active compounds and pharmaceuticals.[1] The presence of a reactive aldehyde group at the C2 position, combined with the tunable properties conferred by the N-alkyl substituent, makes these compounds valuable intermediates for the synthesis of a diverse array of complex molecules.

This document provides detailed application notes and experimental protocols for the synthesis and key transformations of N-alkyl imidazole-2-carbaldehydes, highlighting their utility in constructing molecules with potential therapeutic applications, including antimicrobial and anticancer agents.

Application Notes

Synthesis of N-Alkyl Imidazole-2-Carbaldehydes

The primary route to N-alkyl imidazole-2-carbaldehydes involves the N-alkylation of a pre-existing imidazole-2-carbaldehyde. The regioselectivity of this reaction is a critical consideration, particularly in asymmetrically substituted imidazoles. The reaction is typically carried out in the presence of a base to deprotonate the imidazole nitrogen, followed by nucleophilic attack on an alkylating agent. The choice of base, solvent, and temperature can significantly influence the reaction's efficiency and outcome. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).

Key Synthetic Transformations of the Aldehyde Group

The aldehyde functionality of N-alkyl imidazole-2-carbaldehydes serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

The Knoevenagel condensation is a powerful method for the formation of α,β-unsaturated compounds. N-alkyl imidazole-2-carbaldehydes react with active methylene compounds, such as malononitrile and ethyl cyanoacetate, in the presence of a basic catalyst to yield the corresponding benzylidene derivatives. These products are valuable intermediates for the synthesis of various heterocyclic systems and molecules with potential biological activities. Imidazole itself can act as an effective catalyst for this transformation.[2]

The Henry reaction involves the base-catalyzed addition of a nitroalkane to the aldehyde, resulting in the formation of a β-nitro alcohol. This reaction is particularly significant in the synthesis of nitroimidazole-based compounds, which are a cornerstone in the development of antimicrobial and antiparasitic drugs.[][4] The resulting β-nitro alcohol can be further dehydrated to a nitroalkene, a versatile Michael acceptor.

Reductive amination provides a direct route to synthesize amines from aldehydes. The reaction proceeds via the formation of an imine intermediate by the condensation of the N-alkyl imidazole-2-carbaldehyde with a primary or secondary amine, followed by in-situ reduction. This method is widely used for introducing substituted amino groups, which are prevalent in many pharmacologically active molecules.

The Wittig reaction is a cornerstone of alkene synthesis, allowing for the conversion of the aldehyde group into a vinyl group with high stereo- and regioselectivity. This reaction involves the treatment of the N-alkyl imidazole-2-carbaldehyde with a phosphorus ylide (Wittig reagent). The nature of the ylide (stabilized or non-stabilized) determines the stereochemical outcome of the resulting alkene.

Under certain conditions, such as heating in ethanol, imidazole-2-carbaldehydes can undergo decarbonylation, where the formyl group is removed to yield the corresponding N-alkyl imidazole.[5] This reaction involves the nucleophilic attack of the alcohol on the carbonyl carbon.

Biological Significance of Derivatives

Derivatives of N-alkyl imidazole-2-carbaldehydes are prominent in drug discovery.

  • Antimicrobial and Antiparasitic Agents: Nitroimidazole derivatives, accessible through the Henry reaction, are a major class of drugs used to treat infections caused by anaerobic bacteria and protozoa.[][4] The mechanism of action involves the reductive activation of the nitro group within the pathogen, leading to the formation of reactive intermediates that damage DNA and other critical biomolecules.[][6][7]

  • Anticancer Agents: The imidazole core is present in numerous anticancer drugs.[5] Imidazole-based compounds can exert their anticancer effects through various mechanisms, including the inhibition of kinases, disruption of microtubules, and induction of apoptosis and autophagy.[2][8][9][10] For instance, some platinum(II) complexes containing imidazole ligands have been shown to induce apoptosis in breast cancer cells through both intrinsic and extrinsic pathways, potentially involving the generation of reactive oxygen species (ROS) and activation of the p38 MAPK signaling pathway.[8]

Data Presentation

Table 1: Reaction Conditions for N-Alkylation of Substituted Imidazoles
EntryImidazole SubstrateAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
14-NitroimidazoleEthyl bromoacetateK₂CO₃Acetonitrile60-85[11]
24-NitroimidazoleBenzyl chlorideK₂CO₃Acetonitrile60-80[11]
32-Methyl-5-nitroimidazoleMethyl iodideK₂CO₃Acetonitrile60-72[11]
42-Methyl-5-nitroimidazolePhenacyl bromideK₂CO₃Acetonitrile60-66[11]
Table 2: Knoevenagel Condensation of Aromatic Aldehydes with Malononitrile
EntryAldehydeCatalystSolventTemperatureTime (min)Yield (%)Reference
1BenzaldehydeImidazole (10 mol%)DichloromethaneRT1098[2]
24-ChlorobenzaldehydeImidazole (10 mol%)DichloromethaneRT1599[2]
34-NitrobenzaldehydeImidazole (10 mol%)DichloromethaneRT599[2]
42-NaphthaldehydeImidazole (15 mol%)DichloromethaneRT2096[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of Imidazole-2-carbaldehyde
  • To a solution of imidazole-2-carbaldehyde (1.0 eq) in an anhydrous solvent such as acetonitrile or DMF, add a base (1.1-1.5 eq) (e.g., K₂CO₃ or NaH) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture for 30 minutes at room temperature.

  • Add the alkylating agent (1.1 eq) (e.g., alkyl halide) dropwise to the reaction mixture.

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl imidazole-2-carbaldehyde.

Protocol 2: General Procedure for Knoevenagel Condensation
  • To a solution of N-alkyl imidazole-2-carbaldehyde (1.0 eq) and an active methylene compound (1.1 eq) (e.g., malononitrile) in a suitable solvent (e.g., dichloromethane or ethanol), add a catalytic amount of a base (e.g., imidazole (10-30 mol%) or piperidine).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress by TLC.

  • Upon completion, add water to the reaction mixture and extract with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by recrystallization or column chromatography.

Protocol 3: General Procedure for Henry (Nitroaldol) Reaction
  • Dissolve the N-alkyl imidazole-2-carbaldehyde (1.0 eq) and a nitroalkane (1.5-2.0 eq) (e.g., nitromethane) in a suitable solvent.

  • Add a catalytic amount of a base (e.g., a mild base like imidazole or a stronger base like DBU, depending on the substrate) at a controlled temperature (e.g., 0 °C or room temperature).

  • Stir the reaction mixture until the starting material is consumed, as monitored by TLC.

  • Quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution).

  • Extract the product with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting β-nitro alcohol by column chromatography.

Protocol 4: General Procedure for Reductive Amination
  • To a solution of the N-alkyl imidazole-2-carbaldehyde (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent (e.g., methanol or dichloromethane), add a dehydrating agent (e.g., molecular sieves) or a Lewis acid (e.g., Ti(OiPr)₄).

  • Stir the mixture at room temperature for a period to allow for imine formation.

  • Add a reducing agent (e.g., sodium borohydride or sodium triacetoxyborohydride) portion-wise at a controlled temperature (e.g., 0 °C).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction carefully with water or a basic solution.

  • Extract the product with an organic solvent, dry the organic phase, and concentrate under reduced pressure.

  • Purify the crude amine by column chromatography.

Protocol 5: General Procedure for Wittig Reaction
  • Prepare the Wittig reagent by deprotonating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO) under an inert atmosphere.

  • Cool the resulting ylide solution to a low temperature (e.g., -78 °C or 0 °C).

  • Add a solution of the N-alkyl imidazole-2-carbaldehyde (1.0 eq) in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for the required duration.

  • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify the crude alkene by column chromatography.

Mandatory Visualization

synthetic_workflow cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Synthetic Derivatives imidazole Imidazole-2-carbaldehyde n_alkyl_imidazole N-Alkyl Imidazole-2-carbaldehyde imidazole->n_alkyl_imidazole N-Alkylation knoevenagel_product α,β-Unsaturated Derivative n_alkyl_imidazole->knoevenagel_product Knoevenagel Condensation henry_product β-Nitro Alcohol n_alkyl_imidazole->henry_product Henry Reaction amine_product Substituted Amine n_alkyl_imidazole->amine_product Reductive Amination alkene_product Alkene Derivative n_alkyl_imidazole->alkene_product Wittig Reaction

Caption: Synthetic pathways from imidazole-2-carbaldehyde.

nitroimidazole_moa drug Nitroimidazole Prodrug reduction Nitroreductase (in anaerobic cell) drug->reduction Enters Cell radical Reactive Nitro Radical reduction->radical Reduction of Nitro Group dna DNA radical->dna Interacts with damage DNA Strand Breakage & Inhibition of Synthesis dna->damage death Cell Death damage->death

Caption: Mechanism of action of nitroimidazole drugs.

anticancer_pathway cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Activation imidazole_drug Imidazole-based Anticancer Agent ros ↑ ROS Production imidazole_drug->ros p38 p38 MAPK Activation imidazole_drug->p38 mito Mitochondrial Pathway ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis cell_death Cancer Cell Death apoptosis->cell_death beclin ↑ Beclin-1 p38->beclin lc3 ↑ LC3A/B p38->lc3 autophagy Autophagy beclin->autophagy lc3->autophagy autophagy->cell_death

Caption: Potential anticancer signaling pathways of imidazole derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-ethyl-1H-imidazole-2-carbaldehyde. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guides

This section is designed to help you resolve specific issues you may encounter during the purification of this compound.

Issue 1: Low Yield or No Product Recovery After Column Chromatography

Possible Cause Solution
Compound is too polar and is not eluting from the silica gel. - Gradually increase the polarity of the eluting solvent. A gradient of methanol in dichloromethane (e.g., 1-10%) or ethyl acetate in hexane can be effective for polar compounds.[1] - Consider deactivating the silica gel by flushing the column with a solvent mixture containing 1-2% triethylamine before loading your sample. This can help prevent strong adsorption of the polar aldehyde.[2] - If the compound is still retained, switching to a different stationary phase like alumina might be beneficial.[2]
Compound is unstable on silica gel. - Perform a quick stability test on a TLC plate. Spot your compound and let it sit for a few hours before eluting to see if degradation occurs. - Deactivating the silica gel with triethylamine can mitigate degradation caused by the acidic nature of silica.[2]
Improper solvent system selection. - Develop an appropriate solvent system using Thin Layer Chromatography (TLC) before running the column. Aim for an Rf value of 0.2-0.3 for the target compound to ensure good separation.[2]
Sample was overloaded on the column. - Use an appropriate amount of silica gel relative to your sample. A general guideline is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

Issue 2: Persistent Impurities in the Final Product

Possible Cause Solution
Co-elution of impurities with the product during column chromatography. - Optimize the solvent system for better separation. A shallower gradient or isocratic elution with a fine-tuned solvent mixture might be necessary. - If impurities are close in polarity, consider a second purification step such as recrystallization or preparative HPLC.
Presence of the corresponding carboxylic acid from oxidation of the aldehyde. - The carboxylic acid impurity is significantly more polar. A well-optimized column chromatography should separate it. - Alternatively, a mild basic wash (e.g., with a saturated sodium bicarbonate solution) during the work-up can remove the acidic impurity.[3]
Residual starting materials or reagents. - Ensure the reaction has gone to completion before purification. - If starting materials are present, adjust the purification parameters (e.g., solvent polarity) to separate them effectively.

Issue 3: Oiling Out During Recrystallization

Possible Cause Solution
The solvent is too nonpolar for the compound, causing it to precipitate as an oil upon cooling. - Try a more polar solvent or a solvent mixture. For N-alkyl imidazole derivatives, solvent systems like chloroform/hexane or ethanol/water have been used.[4][5]
The solution is too concentrated. - Use more solvent to fully dissolve the compound at an elevated temperature.
Cooling the solution too quickly. - Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator to promote crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound are column chromatography and recrystallization. The choice of method depends on the nature and quantity of impurities present in the crude product.

Q2: What is a good starting solvent system for column chromatography of this compound?

A2: A good starting point for column chromatography on silica gel is a mixture of hexane and ethyl acetate.[1] You can start with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of ethyl acetate. For more polar impurities, a gradient of methanol in dichloromethane may be necessary.[1] It is highly recommended to first determine the optimal solvent system using TLC.[2]

Q3: My aldehyde seems to be degrading on the silica gel column. What can I do?

A3: Aldehydes can be sensitive to the acidic nature of silica gel.[2] To prevent degradation, you can deactivate the silica gel by pre-eluting the column with your chosen solvent system containing a small amount of triethylamine (1-2%).[2] Alternatively, using a less acidic stationary phase like alumina can be a solution.[2]

Q4: What solvents are suitable for recrystallizing this compound?

A4: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. For N-alkyl imidazole derivatives, solvent pairs such as chloroform/hexane or ethanol/water are often effective.[4][5] You would dissolve the crude product in a minimum amount of the more soluble solvent (e.g., chloroform or ethanol) and then slowly add the less soluble solvent (e.g., hexane or water) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, should induce crystallization.

Q5: How can I assess the purity of my final product?

A5: The purity of this compound can be assessed using several analytical techniques, including:

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): This provides a quantitative measure of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water (potentially with a buffer like ammonium acetate) can be a suitable method.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure and identify any impurities with distinct signals.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

Quantitative Data Summary

While specific quantitative data for the purification of this compound is not extensively available in the literature, the following table provides typical parameters for related compounds that can be used as a starting point for optimization.

Purification Method Stationary/Solvent System Typical Rf/Purity Reference Compound
Column ChromatographySilica gel, Hexane/Ethyl Acetate (gradient)Rf ≈ 0.2-0.4Imidazole aldehydes and related heterocycles[2][7][8]
Column ChromatographySilica gel, Dichloromethane/Methanol (gradient)-Polar heterocyclic compounds[1]
RecrystallizationChloroform/HexaneHigh purity crystalsN-substituted imidazole derivatives[4]
RecrystallizationEthanol/WaterHigh purity crystalsImidazole derivatives[5][9]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate).

    • Identify a solvent system that gives the target compound an Rf value of approximately 0.2-0.3 and good separation from impurities.

  • Column Preparation:

    • Select an appropriately sized column based on the amount of crude product.

    • Pack the column with silica gel, either as a slurry in the initial, low-polarity eluent or by dry packing followed by careful wetting.

    • Ensure the silica bed is compact and free of air bubbles.

    • (Optional but recommended) Equilibrate the column by passing 2-3 column volumes of the initial eluting solvent through it. If the aldehyde is sensitive, use a solvent containing 1-2% triethylamine for equilibration.[2]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluting solvent or a more polar solvent if necessary.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent to obtain a dry powder.

    • Carefully load the sample onto the top of the silica bed.

  • Elution:

    • Begin eluting with the solvent system determined by TLC.

    • Collect fractions and monitor their composition by TLC.

    • If a gradient elution is required, gradually increase the polarity of the solvent system.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

  • Solvent Selection:

    • In a small test tube, add a small amount of the crude product.

    • Add a potential solvent (e.g., ethanol) dropwise while heating until the solid dissolves.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will result in the formation of crystals upon cooling.

    • If a single solvent is not suitable, try a binary solvent system (e.g., ethanol/water or chloroform/hexane).

  • Recrystallization Procedure:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the hot recrystallization solvent (or the more soluble solvent of a binary pair) until the solid just dissolves.

    • If using a binary system, add the less soluble solvent dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again.

    • Remove the flask from the heat and allow it to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Crystal Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude this compound column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization purity_check TLC, HPLC, NMR, MS column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic cluster_column Column Chromatography cluster_recrystallization Recrystallization cluster_solutions Potential Solutions start Purification Issue? low_yield Low Yield start->low_yield Column impurities Persistent Impurities start->impurities Column oiling_out Oiling Out start->oiling_out Recrystallization solution1 Adjust Solvent Polarity low_yield->solution1 solution2 Deactivate Silica low_yield->solution2 solution3 Change Stationary Phase low_yield->solution3 solution4 Optimize Solvent System impurities->solution4 solution5 Slow Cooling / Change Solvent oiling_out->solution5

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common challenges encountered during the synthesis, with a focus on improving reaction yields.

Synthesis Overview

The synthesis of this compound is typically achieved via a two-step process. The order of these steps—N-alkylation and C-formylation—can be varied, each presenting unique advantages and challenges.

  • Route A: N-ethylation of imidazole followed by formylation at the C2 position.

  • Route B: Formylation of an N-protected imidazole at the C2 position, followed by deprotection and N-ethylation.

A high-yielding alternative involves the direct lithiation of 1-ethyl-1H-imidazole and quenching with a formylating agent like N,N-dimethylformamide (DMF).

cluster_route_a Route A cluster_route_b Route B A1 Imidazole A2 1-ethyl-1H-imidazole A1->A2 N-Ethylation FinalProduct 1-ethyl-1H-imidazole- 2-carbaldehyde A2->FinalProduct C2-Formylation B1 N-Protected Imidazole B2 N-Protected imidazole-2-carbaldehyde B1->B2 C2-Formylation B3 Imidazole-2-carbaldehyde B2->B3 Deprotection B3->FinalProduct N-Ethylation Start Low Yield in N-Ethylation Reaction Base Is the base strong enough for complete deprotonation? Start->Base Solvent Is the solvent appropriate? (e.g., polar aprotic) Base->Solvent Yes Sol_StrongBase Action: Use stronger base (e.g., NaH) or more effective weak base (e.g., Cs₂CO₃). Base->Sol_StrongBase No Agent Is the ethylating agent reactive enough? Solvent->Agent Yes Sol_Solvent Action: Switch to anhydrous polar aprotic solvent (DMF, MeCN, DMSO). Solvent->Sol_Solvent No Temp Is the reaction temperature optimal? Agent->Temp Yes Sol_Agent Action: Use a more reactive agent (e.g., Ethyl Iodide). Agent->Sol_Agent No Sol_Temp Action: Optimize temperature. Try gentle heating (e.g., 40-60 °C) and monitor by TLC. Temp->Sol_Temp No End Yield Improved Temp->End Yes Sol_StrongBase->End Sol_Solvent->End Sol_Agent->End Sol_Temp->End

Technical Support Center: 1-Ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information on the stability, storage, and handling of 1-ethyl-1H-imidazole-2-carbaldehyde. It also offers troubleshooting guidance for common issues encountered during its use in research and development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored in a freezer at temperatures under -20°C.[1] It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to prevent degradation from air and moisture.[2] The storage area should be dry and well-ventilated.

Q2: Is this compound sensitive to light?

A2: Yes, similar imidazole-based compounds are known to be sensitive to light. Therefore, it is recommended to store this compound in a light-resistant container, such as an amber vial.[3]

Q3: What is the shelf-life of this compound?

A3: The shelf-life can vary depending on the purity of the compound and the storage conditions. When stored as recommended (under -20°C, inert atmosphere, protected from light and moisture), the compound should remain stable for an extended period. For lot-specific shelf-life information, it is always best to refer to the manufacturer's certificate of analysis.

Q4: What are the main degradation pathways for this compound?

A4: Imidazole-2-carbaldehydes can be susceptible to several degradation pathways. One significant pathway is decarbonylation, especially when heated in protic solvents like ethanol.[4] The imidazole ring itself can also be prone to oxidation and photodegradation.[5] Furthermore, in the presence of water, the aldehyde group may form a hydrate.

Stability and Storage Data

The following table summarizes the recommended storage and handling conditions for this compound based on information for the compound and its close analogs.

ParameterRecommendationRationale & References
Storage Temperature Store in freezer, under -20°CTo minimize degradation over long-term storage.[1]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Imidazole aldehydes can be air-sensitive.[2][6]
Container Tightly sealed, light-resistant (amber) containerTo protect from moisture and light.[3]
Incompatible Materials Strong oxidizing agents, strong acidsTo prevent chemical reactions that could degrade the compound.[6]
Handling Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of dust. Use appropriate personal protective equipment (gloves, safety glasses).To ensure user safety.[2][7]

Troubleshooting Guide

This guide addresses potential issues that researchers may encounter when working with this compound.

Issue 1: Inconsistent or low reaction yields.

  • Possible Cause 1: Degradation of the aldehyde.

    • Troubleshooting Steps:

      • Verify the storage conditions of the compound. Improper storage can lead to degradation.

      • If the compound is old or has been handled frequently, consider purifying it before use (e.g., by recrystallization or column chromatography).

      • Avoid high reaction temperatures for extended periods, especially in alcoholic solvents, to prevent decarbonylation.[4]

  • Possible Cause 2: Presence of water in the reaction.

    • Troubleshooting Steps:

      • Ensure that all solvents and reagents are anhydrous, as the aldehyde can form a hydrate, which may affect its reactivity.

      • Dry all glassware thoroughly before use.

  • Possible Cause 3: Incompatibility with reaction conditions.

    • Troubleshooting Steps:

      • Be mindful of the pH of the reaction mixture. The stability of the imidazole ring and the aldehyde can be pH-dependent.

      • If using strong oxidizing agents, consider protecting the aldehyde group if it is not the intended reaction site.

Issue 2: Appearance of unexpected byproducts.

  • Possible Cause 1: Decarbonylation.

    • Troubleshooting Steps:

      • If the reaction is run in an alcohol solvent at elevated temperatures, the corresponding decarbonylated imidazole may be formed as a byproduct.[4]

      • Consider using a different solvent or lowering the reaction temperature.

  • Possible Cause 2: Oxidation of the aldehyde or imidazole ring.

    • Troubleshooting Steps:

      • Ensure the reaction is carried out under an inert atmosphere to minimize oxidation.

      • Degas solvents before use to remove dissolved oxygen.

Logical Troubleshooting Workflow

troubleshooting_workflow Troubleshooting Workflow for this compound Reactions start Problem: Inconsistent Results or Byproducts check_purity Check Compound Purity and Age start->check_purity check_storage Verify Storage Conditions (-20°C, Inert Gas, Dark) check_purity->check_storage purify Action: Purify Aldehyde check_purity->purify Purity is questionable check_reaction_setup Review Reaction Setup (Anhydrous Conditions, Inert Atmosphere) check_storage->check_reaction_setup analyze_byproducts Analyze Byproducts (e.g., via NMR, MS) check_reaction_setup->analyze_byproducts degradation_suspected Degradation Suspected analyze_byproducts->degradation_suspected decarbonylation Decarbonylation Product Detected? (Loss of -CHO group) degradation_suspected->decarbonylation Yes oxidation Oxidation Product Detected? degradation_suspected->oxidation No optimize_conditions Action: Optimize Reaction Conditions (Lower Temp, Different Solvent) decarbonylation->optimize_conditions improve_inertness Action: Improve Inert Atmosphere Technique oxidation->improve_inertness

Caption: A logical workflow for troubleshooting common experimental issues.

Experimental Protocols

The following are generalized protocols for handling and using this compound in a typical reaction.

Protocol 1: General Handling and Dispensing

  • Allow the container of this compound to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

  • Handle the compound under a stream of inert gas (argon or nitrogen).

  • Quickly weigh the desired amount of the solid into a dry, tared flask.

  • Immediately reseal the container, purge with inert gas, and return to the freezer for storage.

Protocol 2: Example of a Reductive Amination Reaction

This is a generalized procedure and may require optimization for specific substrates.

  • To a dry, round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the aldehyde in an appropriate anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Add the desired primary or secondary amine (1.0-1.2 eq).

  • If necessary, add a catalytic amount of a weak acid (e.g., acetic acid).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental Workflow Diagram

experimental_workflow General Reductive Amination Workflow start Start dissolve_aldehyde Dissolve Aldehyde in Anhydrous Solvent start->dissolve_aldehyde add_amine Add Amine dissolve_aldehyde->add_amine imine_formation Stir for Imine Formation add_amine->imine_formation add_reducing_agent Add Reducing Agent imine_formation->add_reducing_agent reaction_monitoring Monitor Reaction Progress (TLC/LC-MS) add_reducing_agent->reaction_monitoring workup Aqueous Workup reaction_monitoring->workup extraction Extraction workup->extraction purification Purification extraction->purification end Final Product purification->end

Caption: A typical experimental workflow for a reductive amination reaction.

References

Technical Support Center: Synthesis of 1-Ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on formylation reactions, which are standard methods for this synthesis.

Issue 1: Low or No Product Yield

Possible Cause Suggested Solution
Inactive Reagents Use freshly distilled or purchased anhydrous solvents. Ensure the formylating agent (e.g., POCl₃, DMF) and any organolithium reagents are of high purity and handled under inert conditions.
Incomplete Reaction Monitor the reaction progress using TLC or LC-MS. If the starting material is still present after the recommended reaction time, consider extending the time or slightly increasing the temperature.
Moisture Contamination All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench organolithium reagents and deactivate the Vilsmeier reagent.
Incorrect Stoichiometry Carefully check the molar ratios of your reactants. A slight excess of the formylating agent may be necessary to drive the reaction to completion.

Issue 2: Presence of Multiple Products in the Final Mixture

Possible Cause Suggested Solution
Side Reactions Over-formylation or formylation at other positions of the imidazole ring can occur. Optimize reaction conditions by lowering the temperature or reducing the amount of formylating agent.
Decomposition The product or intermediates may be unstable under the reaction or work-up conditions. Ensure the work-up is performed promptly and at a low temperature.
Unreacted Starting Material See "Incomplete Reaction" under Issue 1.

Issue 3: Difficulty in Product Purification

Possible Cause Suggested Solution
Co-eluting Impurities If column chromatography is ineffective, try a different solvent system or consider recrystallization.
Product Instability on Silica Gel Aldehydes can sometimes be unstable on silica gel. Consider using a different stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.
Formation of an Emulsion during Work-up Add brine to the aqueous layer to break the emulsion.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: The two most common methods are the Vilsmeier-Haack reaction and the lithiation of 1-ethylimidazole followed by quenching with a formylating agent like N,N-dimethylformamide (DMF).

Q2: What are the potential byproducts in the Vilsmeier-Haack synthesis of this compound?

  • Unreacted 1-ethylimidazole: If the reaction is incomplete.

  • Over-formylated products: Although less common for the 2-position, formylation at other positions of the imidazole ring could occur under harsh conditions.

  • Polymeric materials: Resulting from side reactions of the Vilsmeier reagent or the product.

  • Hydrolysis products of the Vilsmeier reagent: Such as dimethylamine hydrochloride.

Q3: What byproducts can be expected from the lithiation and formylation route?

A3: In the synthesis involving lithiation with an organolithium reagent (like n-butyllithium) followed by quenching with DMF, potential byproducts include:

  • Unreacted 1-ethylimidazole: Due to incomplete lithiation.

  • Products of quenching with other electrophiles: If the reaction is not properly quenched with DMF, side reactions with other electrophilic species can occur.

  • 1-ethyl-1H-imidazole-5-carbaldehyde: As a regioisomeric byproduct, although lithiation at the 2-position is generally favored.

  • N,N-dimethylamine: From the decomposition of the intermediate formed from DMF.

Q4: How can I minimize the formation of byproducts?

A4: To minimize byproducts, it is crucial to carefully control the reaction conditions. This includes maintaining a low temperature, using high-purity reagents and anhydrous solvents, ensuring an inert atmosphere, and carefully monitoring the reaction progress.

Quantitative Data on Byproducts

Quantitative data for the specific byproducts in the synthesis of this compound is not extensively reported in publicly available literature. The table below provides a general overview of potential byproducts based on the reaction type. The percentages are illustrative and can vary significantly based on the specific experimental conditions.

Synthetic RoutePotential ByproductTypical Percentage Range (%)
Vilsmeier-Haack Unreacted 1-ethylimidazole5-20
Polymeric materials< 5
Lithiation/DMF Unreacted 1-ethylimidazole5-15
1-ethyl-1H-imidazole-5-carbaldehyde< 10

Experimental Protocol: Vilsmeier-Haack Formylation of 1-Ethylimidazole

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 1-Ethylimidazole

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Under an inert atmosphere (nitrogen or argon), add phosphorus oxychloride (1.1 eq.) dropwise to a stirred, cooled (0 °C) solution of anhydrous N,N-dimethylformamide (3 eq.). Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1-ethylimidazole (1.0 eq.) in anhydrous dichloromethane to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.

Visualizations

TroubleshootingWorkflow start Synthesis of this compound issue Problem Encountered start->issue low_yield Low or No Product Yield issue->low_yield Yield Issue multiple_products Multiple Products issue->multiple_products Purity Issue purification_difficulty Purification Difficulty issue->purification_difficulty Work-up Issue check_reagents Check Reagent Quality and Purity low_yield->check_reagents check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) low_yield->check_conditions check_stoichiometry Review Stoichiometry low_yield->check_stoichiometry multiple_products->check_reagents optimize_conditions Optimize Reaction Conditions (Temp, Reagent Ratio) multiple_products->optimize_conditions change_purification Modify Purification Method (Solvent System, Stationary Phase) purification_difficulty->change_purification break_emulsion Address Emulsion Formation purification_difficulty->break_emulsion check_reagents->optimize_conditions check_conditions->optimize_conditions check_stoichiometry->optimize_conditions optimize_conditions->start Retry Synthesis change_purification->start Repurify break_emulsion->start Continue Work-up

Caption: Troubleshooting workflow for the synthesis of this compound.

troubleshooting failed reactions of 1-ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-ethyl-1H-imidazole-2-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions with this versatile heterocyclic aldehyde.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the common signs of degradation for this compound?

    • A: Signs of degradation include a change in color (from off-white/yellow to brown), a decrease in melting point, and the appearance of new spots on a Thin Layer Chromatography (TLC) analysis. It is recommended to store the compound in a cool, dry, and dark place under an inert atmosphere.[1]

  • Q2: My reaction is not proceeding. How can I confirm the quality of my starting aldehyde?

    • A: The quality of this compound (MW: 124.14 g/mol , Formula: C₆H₈N₂O) can be verified by obtaining a ¹H NMR spectrum and comparing it to reference spectra.[2][3] You should also check for impurities via TLC or LC-MS. If impurities are detected, purification by column chromatography or recrystallization may be necessary.

  • Q3: Are there any known stability issues or incompatible solvents for this aldehyde?

    • A: Imidazole-2-carbaldehydes can undergo decarbonylation in hot ethanol to form the corresponding imidazole and ethyl formate.[4] This side reaction should be considered if using ethanol as a solvent at elevated temperatures. The aldehyde group can also be sensitive to oxidation.[5]

Reductive Amination

  • Q4: I am seeing incomplete conversion in my reductive amination reaction, with both starting aldehyde and imine remaining. What is the likely cause?

    • A: Incomplete conversion is often due to several factors. The imine formation step is reversible and may not have reached completion. Also, the reducing agent may not be effective enough or may have decomposed.[6][7] Consider pre-forming the imine, sometimes with a catalytic amount of acid, before adding the reducing agent.[7][8]

  • Q5: My starting aldehyde is being reduced to an alcohol instead of forming the desired amine. Why is this happening?

    • A: This typically occurs when a non-selective reducing agent like sodium borohydride (NaBH₄) is used, which can reduce both the imine and the starting aldehyde.[8] To avoid this, use a milder, imine-selective reducing agent such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[8][9]

Wittig Reaction

  • Q6: My Wittig reaction with this compound has a very low yield, and I recover most of my unreacted aldehyde. What should I try?

    • A: Low yields in Wittig reactions can be due to inefficient ylide formation or ylide instability.[10] Ensure your base is strong enough (e.g., n-BuLi, NaH, KOtBu) and that the reaction is performed under strictly anhydrous conditions.[11][12] Sometimes, changing the order of addition by generating the ylide in the presence of the aldehyde can improve yields, especially if the ylide is unstable.[10]

  • Q7: How does the choice of Wittig reagent affect the stereochemical outcome of the reaction?

    • A: The structure of the ylide is critical for stereoselectivity. Stabilized ylides (containing electron-withdrawing groups like esters) generally yield the (E)-alkene with high selectivity.[5][12] Unstabilized ylides (containing alkyl groups) typically favor the formation of the (Z)-alkene.[5]

Troubleshooting Guides

Guide 1: Reductive Amination

Reductive amination is a two-step, one-pot process involving the formation of an imine from the aldehyde and a primary or secondary amine, followed by its reduction to the target amine.

Troubleshooting Common Reductive Amination Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inefficient imine formation. 2. Deactivated amine or aldehyde. 3. Decomposed reducing agent. 1. Add a catalytic amount of acid (e.g., acetic acid) to promote imine formation (target pH ~4-5).[8] 2. Pre-form the imine by stirring the aldehyde and amine together for 1-2 hours before adding the reductant.[7] 3. Use a fresh bottle of the reducing agent.
Aldehyde Reduction Side Product Use of a strong, non-selective reducing agent (e.g., NaBH₄). Switch to an imine-selective reducing agent like NaBH₃CN or NaBH(OAc)₃.[8][9]
Incomplete Reaction (Imine remains) 1. Insufficient amount of reducing agent. 2. Reaction time is too short or temperature is too low. 1. Increase the equivalents of the reducing agent (e.g., from 1.2 to 1.5 eq).[6] 2. Increase the reaction time and monitor by TLC. Gentle heating might be required.[7]

| Difficult Product Isolation | Product and impurities (e.g., unreacted imine) have similar polarities or solubility. | 1. Optimize the acid-base liquid-liquid extraction workup by trying different acids (e.g., citric acid, HCl).[6] 2. If extraction fails, consider converting the amine product to a carbamate (e.g., using Boc anhydride) for easier purification by chromatography, followed by deprotection.[6] |

Detailed Experimental Protocol: Reductive Amination

  • Imine Formation: To a solution of this compound (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent (e.g., Dichloromethane or 1,2-Dichloroethane), add acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours. Monitor the formation of the imine by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 3-12 hours, monitoring the reaction progress by TLC until the imine is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Guide 2: Wittig Reaction

The Wittig reaction converts the aldehyde group into an alkene by reacting it with a phosphorus ylide (Wittig reagent).

Troubleshooting Common Wittig Reaction Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete ylide formation due to a weak base or wet conditions. 2. Ylide is unstable and decomposes before reacting. 3. Sterically hindered aldehyde or ylide. 1. Use a stronger base (e.g., n-BuLi) and ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar).[12] 2. Add the aldehyde to the reaction mixture before adding the base to generate the ylide in situ.[10] 3. Consider using the Horner-Wadsworth-Emmons (HWE) reaction as an alternative for sterically hindered substrates.[5]
Unreacted Aldehyde 1. Ylide is not reactive enough (e.g., a stabilized ylide). 2. Insufficient equivalents of the Wittig reagent. 1. For stabilized ylides, longer reaction times or gentle heating may be necessary. 2. Increase the equivalents of the phosphonium salt and base to 1.5 eq or more.

| Complex Product Mixture | 1. Aldehyde polymerization or oxidation.[5] 2. Side reactions due to basic conditions. | 1. Use freshly purified aldehyde. Consider forming the aldehyde in situ from the corresponding alcohol if it is particularly unstable.[5] 2. Keep the reaction temperature low (e.g., starting at 0 °C or -78 °C) to minimize side reactions. |

Detailed Experimental Protocol: Wittig Reaction (with a non-stabilized ylide)

  • Ylide Formation: Suspend the appropriate triphenylphosphonium salt (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the suspension to 0 °C and add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. A distinct color change (often to orange or deep red) indicates ylide formation.

  • Stir the mixture at 0 °C for 1 hour.

  • Reaction: Cool the ylide solution to -78 °C. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography. The triphenylphosphine oxide byproduct can often be removed via recrystallization or careful chromatography.

Visualizations

G General Troubleshooting Workflow for Failed Reactions start Reaction Failed (Low Yield / No Product) check_sm Step 1: Verify Starting Materials - Purity (NMR, LCMS) - Freshness/Proper Storage start->check_sm check_conditions Step 2: Review Reaction Conditions - Anhydrous/Inert? - Correct Stoichiometry? - Temperature Control? check_sm->check_conditions Materials OK solution_sm Purify Starting Material or Purchase New Batch check_sm->solution_sm Impure/Degraded check_reagents Step 3: Assess Reagents - Base/Reducing Agent Activity - Solvent Purity check_conditions->check_reagents Conditions Correct solution_conditions Optimize Conditions: - Adjust Temperature - Modify Stoichiometry - Change Solvent check_conditions->solution_conditions Conditions Incorrect analyze_mixture Step 4: Analyze Crude Mixture - Identify Byproducts (NMR, MS) - Unreacted Starting Material? check_reagents->analyze_mixture Reagents OK solution_reagents Use Fresh/New Reagents check_reagents->solution_reagents Reagents Suspect solution_analysis Modify Protocol Based on Byproducts (e.g., change reagent type, order of addition) analyze_mixture->solution_analysis success Reaction Successful solution_sm->success solution_conditions->success solution_reagents->success solution_analysis->success

Caption: General troubleshooting workflow for failed reactions.

G Reductive Amination Logical Pathway cluster_reactants Reactants & Catalysts cluster_intermediates Key Intermediates cluster_reductant Reducing Agent cluster_product Final Product Aldehyde 1-Ethyl-1H-imidazole- 2-carbaldehyde Imine Imine/ Iminium Ion Aldehyde->Imine Amine Primary or Secondary Amine Amine->Imine Catalyst Acid Catalyst (e.g., AcOH) Catalyst->Imine catalyzes Product Secondary or Tertiary Amine Imine->Product Reductant Selective Reductant (e.g., NaBH(OAc)₃) Reductant->Product reduces

Caption: Logical pathway for a successful reductive amination.

G Wittig Reaction Component Relationships cluster_ylide_prep Ylide Preparation (Anhydrous) cluster_olefination Olefination Step Phosphonium Phosphonium Salt (R-CH₂-P⁺Ph₃) Ylide Phosphorus Ylide (R-CH=PPh₃) Phosphonium->Ylide Base Strong Base (e.g., n-BuLi) Base->Ylide deprotonates Alkene Alkene Product Ylide->Alkene Byproduct Triphenylphosphine Oxide Byproduct Ylide->Byproduct Aldehyde 1-Ethyl-1H-imidazole- 2-carbaldehyde Aldehyde->Alkene Aldehyde->Byproduct

Caption: Component relationships in the Wittig reaction.

References

Technical Support Center: Optimization of Reaction Conditions for 1-ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde. The content is structured to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic strategies for the preparation of this compound:

  • Route A: N-Alkylation followed by Formylation. This involves the ethylation of the imidazole ring at the N-1 position, followed by the introduction of a formyl group at the C-2 position, commonly via the Vilsmeier-Haack reaction.

  • Route B: Formylation followed by N-Alkylation. This route begins with the formylation of imidazole at the C-2 position to yield imidazole-2-carbaldehyde, which is then N-ethylated.

Q2: Which synthetic route is generally preferred?

A2: The choice of route can depend on the availability of starting materials and the specific challenges encountered. Route A, N-alkylation followed by formylation, is often a practical approach as N-alkylation of imidazole is a well-established reaction, and the subsequent Vilsmeier-Haack formylation is effective for many N-substituted imidazoles. However, regioselectivity during N-alkylation can be a concern if the imidazole precursor has substituents.

Q3: What are the key safety precautions to consider during the synthesis?

A3: The Vilsmeier-Haack reaction, a common method for formylation, involves hazardous reagents. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is essential. The quenching of the reaction with ice/water should be performed slowly and cautiously in a flask of adequate size to control the exothermic reaction.

Experimental Protocols

Two primary synthetic pathways for this compound are outlined below. These are general procedures that may require optimization for specific experimental setups.

Protocol 1: Synthesis via N-Ethylation of Imidazole and subsequent Vilsmeier-Haack Formylation

This two-step protocol first describes the synthesis of the intermediate, 1-ethyl-1H-imidazole, followed by its formylation.

Step 1: Synthesis of 1-ethyl-1H-imidazole

ParameterValue/Condition
Reactants Imidazole, Ethyl halide (e.g., ethyl iodide or ethyl bromide), Base (e.g., NaH, K₂CO₃)
Solvent Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
Temperature 0 °C to room temperature (or gentle heating)
Reaction Time 2-24 hours
Work-up Aqueous work-up, extraction with an organic solvent, and purification.

Detailed Methodology:

  • To a solution of imidazole (1.0 eq.) in anhydrous DMF, add a base such as sodium hydride (1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add ethyl iodide (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 1-ethyl-1H-imidazole.

Step 2: Vilsmeier-Haack Formylation of 1-ethyl-1H-imidazole

ParameterValue/Condition
Reactants 1-ethyl-1H-imidazole, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Solvent DMF (acts as both solvent and reagent)
Temperature 0 °C to 80-100 °C
Reaction Time 2-6 hours
Work-up Hydrolysis with ice-water, basification, extraction, and purification.

Detailed Methodology:

  • In a flask equipped with a dropping funnel and a stirrer, cool N,N-dimethylformamide (DMF) (used in excess) to 0 °C.

  • Slowly add phosphorus oxychloride (POCl₃) (1.5-3.0 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture (the Vilsmeier reagent) at 0 °C for 30-60 minutes.

  • Add 1-ethyl-1H-imidazole (1.0 eq.) to the Vilsmeier reagent at a rate that maintains the reaction temperature below 20 °C.

  • After the addition is complete, heat the reaction mixture to 80-100 °C and stir for 2-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Make the aqueous solution basic (pH > 9) by the slow addition of a base such as sodium hydroxide or potassium carbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by column chromatography or distillation.

Protocol 2: Synthesis via Formylation of Imidazole and subsequent N-Ethylation

This alternative two-step protocol begins with the synthesis of imidazole-2-carbaldehyde.

Step 1: Synthesis of Imidazole-2-carbaldehyde

Various methods exist for the formylation of imidazole. One common approach involves the use of a protected imidazole derivative. A multi-step synthesis starting from imidazole has been reported in Organic Syntheses, which involves protection, formylation, and deprotection to yield imidazole-2-carboxaldehyde.[1]

Step 2: N-Ethylation of Imidazole-2-carbaldehyde

ParameterValue/Condition
Reactants Imidazole-2-carbaldehyde, Ethyl halide (e.g., ethyl iodide or ethyl bromide), Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent Polar aprotic solvent (e.g., DMF, Acetonitrile)
Temperature Room temperature to 60 °C
Reaction Time 4-24 hours
Work-up Filtration, evaporation of solvent, and purification.

Detailed Methodology:

  • To a solution of imidazole-2-carbaldehyde (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (1.5-2.0 eq.).

  • Add the ethylating agent, such as ethyl iodide (1.1-1.2 eq.).

  • Stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 50-60 °C) for 4-24 hours, monitoring the reaction by TLC.

  • After the reaction is complete, filter off the inorganic salts and wash the filter cake with the solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Troubleshooting Guides

Troubleshooting N-Alkylation Reactions
Problem Possible Cause(s) Suggested Solution(s)
Low or No Reaction 1. Incomplete deprotonation of imidazole. 2. Low reactivity of the alkylating agent. 3. Low reaction temperature.1. Use a stronger base (e.g., NaH) in an anhydrous aprotic solvent (e.g., THF, DMF). 2. Switch to a more reactive ethylating agent (e.g., ethyl iodide instead of ethyl bromide or chloride). 3. Gradually increase the reaction temperature while monitoring the reaction progress.
Formation of Dialkylated Imidazolium Salt 1. Excess of the ethylating agent. 2. High reaction temperature or prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the ethylating agent (1.0-1.1 eq.). 2. Maintain a lower reaction temperature and monitor the reaction closely to stop it upon completion.
Formation of Regioisomers (for substituted imidazoles) The two nitrogen atoms of the imidazole ring have different steric and electronic environments.For imidazole itself, this is not an issue. For substituted imidazoles, the choice of solvent and base can influence the regioselectivity. Sterically bulky protecting groups can be used to direct alkylation to a specific nitrogen.
Difficult Purification Presence of unreacted starting materials, dialkylated product, or other byproducts.Optimize the reaction conditions to minimize byproducts. Utilize column chromatography with an appropriate solvent system for purification. The dialkylated imidazolium salt is often highly polar and can sometimes be removed by an aqueous wash.
Troubleshooting Vilsmeier-Haack Formylation
Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently reactive substrate. 3. Incomplete reaction. 4. Product decomposition during work-up.1. Ensure all glassware is dry and use anhydrous solvents. Prepare the Vilsmeier reagent at low temperature (0-5 °C). 2. Increase the amount of Vilsmeier reagent (e.g., up to 3 equivalents). Increase the reaction temperature. 3. Extend the reaction time and monitor by TLC. 4. Perform the aqueous work-up at low temperatures (pouring onto crushed ice) and neutralize carefully with a mild base.
Formation of a Dark, Tarry Residue 1. Reaction overheating. 2. Presence of impurities in starting materials.1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the substrate. 2. Use purified starting materials and anhydrous solvents.
Multiple Products Observed on TLC 1. Side reactions such as di-formylation (less common for the C-2 position). 2. Decomposition of starting material or product.1. Optimize the stoichiometry of the Vilsmeier reagent. 2. Ensure the reaction temperature is not too high and the reaction time is not excessively long.
Difficulty in Isolating the Product The product may be soluble in the aqueous phase after work-up, or it may form an emulsion.Ensure the pH of the aqueous layer is sufficiently basic to deprotonate any protonated product. Use a different extraction solvent or perform multiple extractions. Breaking emulsions can sometimes be achieved by adding brine.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflows for the two main synthetic routes.

Synthesis_Workflow cluster_route_a Route A: N-Alkylation then Formylation cluster_route_b Route B: Formylation then N-Alkylation imidazole Imidazole ethylation N-Ethylation imidazole->ethylation Ethyl Iodide, Base (e.g., NaH) ethyl_imidazole 1-ethyl-1H-imidazole ethylation->ethyl_imidazole formylation Vilsmeier-Haack Formylation ethyl_imidazole->formylation POCl3, DMF product_a 1-ethyl-1H-imidazole- 2-carbaldehyde formylation->product_a imidazole_b Imidazole formylation_b Formylation imidazole_b->formylation_b Formylating Agent imidazole_aldehyde Imidazole-2-carbaldehyde formylation_b->imidazole_aldehyde ethylation_b N-Ethylation imidazole_aldehyde->ethylation_b Ethyl Iodide, Base (e.g., K2CO3) product_b 1-ethyl-1H-imidazole- 2-carbaldehyde ethylation_b->product_b

Caption: Synthetic workflows for this compound.

Logical_Relationship start Objective: Synthesize this compound decision Choose Synthetic Route start->decision route_a Route A: N-Alkylation First decision->route_a e.g., Availability of 1-ethyl-1H-imidazole route_b Route B: Formylation First decision->route_b e.g., Availability of Imidazole-2-carbaldehyde step_a1 N-Alkylation of Imidazole route_a->step_a1 step_b1 Formylation of Imidazole route_b->step_b1 step_a2 Formylation of 1-ethyl-1H-imidazole step_a1->step_a2 purification Purification and Characterization step_a2->purification step_b2 N-Alkylation of Imidazole-2-carbaldehyde step_b1->step_b2 step_b2->purification

Caption: Decision workflow for the synthesis of the target compound.

References

Technical Support Center: Synthesis of Substituted Imidazole Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of substituted imidazole aldehydes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments. The following guides and frequently asked questions (FAQs) directly address specific challenges in the synthesis of these valuable chemical intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for introducing an aldehyde group onto a substituted imidazole ring?

A1: The two most common and effective methods are:

  • Formylation of the Imidazole Ring: The Vilsmeier-Haack reaction is a widely used method for formylating electron-rich heterocyclic systems like imidazoles.[1][2][3] This reaction typically uses a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][3]

  • Oxidation of a Precursor Functional Group: This route involves synthesizing an imidazole with a group that can be readily oxidized to an aldehyde. A common precursor is a hydroxymethyl group (-CH₂OH), which can be oxidized using mild reagents like manganese dioxide (MnO₂).[4]

Q2: Why is regioselectivity a challenge in the formylation of unsymmetrically substituted imidazoles?

A2: Regioselectivity is a significant challenge because the two carbon atoms in the imidazole ring (C4 and C5) can both be susceptible to electrophilic attack. The position of formylation is influenced by the electronic effects of existing substituents on the ring and the specific reaction conditions. To control the regioselectivity, one approach is to install a directing group or a blocking group on one of the nitrogen atoms, which can sterically or electronically favor formylation at a specific position.

Q3: When is it necessary to use a protecting group on the imidazole nitrogen (N-H)?

A3: The imidazole N-H is acidic and its nitrogen is nucleophilic, which can interfere with many reactions.[5] Protection is necessary under the following conditions:

  • When using strong bases or organometallic reagents: The acidic N-H proton can be abstracted, leading to unwanted side reactions.

  • To improve solubility: Attaching a suitable protecting group can enhance the solubility of the imidazole derivative in organic solvents.

  • To control regioselectivity: Protecting one of the nitrogens in an unsymmetrical imidazole ensures that subsequent reactions, like alkylation or formylation, occur at a predictable position. Common protecting groups for imidazoles include Boc (tert-butyloxycarbonyl), Cbz (benzyloxycarbonyl), and various silyl ethers.[5][6]

Q4: What are the most common side reactions observed during the Vilsmeier-Haack formylation of imidazoles?

A4: Besides the desired formylation, several side reactions can occur:

  • Formation of Isomers: As discussed, a mixture of C4 and C5 formylated products can be formed if the imidazole is not symmetrically substituted.

  • Diformylation: Under harsh conditions or with highly activated imidazole rings, diformylation can occur.[3]

  • Chlorination: The Vilsmeier reagent can sometimes act as a chlorinating agent, leading to chlorinated byproducts, especially at higher temperatures.[7]

  • Decomposition: Imidazole rings, particularly those with sensitive substituents, can be unstable under the acidic conditions of the Vilsmeier-Haack reaction, leading to degradation and lower yields.

Q5: How can I effectively purify substituted imidazole aldehydes?

A5: Substituted imidazole aldehydes are often polar compounds, which can make purification challenging.

  • Column Chromatography: The most common method is silica gel column chromatography. A gradient elution using a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically effective.

  • Acid-Base Extraction: This technique can be used to remove non-basic impurities. The imidazole aldehyde can be protonated with a dilute acid and extracted into the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer is then basified, and the product is re-extracted with an organic solvent.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can be a highly effective method for purification.[4]

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem 1: Low or No Yield in Vilsmeier-Haack Formylation

Possible Cause Troubleshooting Steps
Inactive Vilsmeier Reagent The Vilsmeier reagent is moisture-sensitive. Prepare it in situ using fresh, anhydrous DMF and POCl₃ under an inert atmosphere (e.g., nitrogen or argon).[3][8]
Deactivated Imidazole Ring The imidazole ring must be sufficiently electron-rich for the reaction to proceed.[2] Strong electron-withdrawing groups on the ring can prevent the reaction. Consider using a different synthetic route if your substrate is highly deactivated.
Suboptimal Temperature The reaction temperature is critical. Typically, the Vilsmeier reagent is formed at 0°C, and the reaction with the imidazole is then carried out at room temperature or with gentle heating (60-80°C).[3] Monitor the reaction by TLC to determine the optimal temperature and time.
Improper Work-up The intermediate iminium salt must be hydrolyzed to yield the aldehyde.[2] This is usually achieved by pouring the reaction mixture into ice-cold water or a basic solution (e.g., sodium acetate or sodium bicarbonate solution) and stirring.[8]

Problem 2: Over-oxidation or Incomplete Reaction During Oxidation of Hydroxymethylimidazole

Possible Cause Troubleshooting Steps
Incorrect Oxidizing Agent The choice of oxidant is crucial. Strong oxidants can lead to the formation of the corresponding carboxylic acid. Mild oxidants like activated manganese dioxide (MnO₂) are highly effective for this transformation.[4]
Insufficient Equivalents of Oxidant For solid-phase oxidants like MnO₂, a significant excess (e.g., 5-10 equivalents) is often required to drive the reaction to completion.[4]
Reaction Time and Temperature These reactions are often run at room temperature or with gentle heating (e.g., 40°C).[4] Monitor the reaction progress closely using TLC to avoid over-oxidation and to ensure the starting material is fully consumed.
Solvent Choice The solvent can impact the reaction rate. Methanol, acetone, or chlorinated solvents are commonly used.[4]

Problem 3: Formation of Multiple Products (Isomers or Byproducts)

Possible Cause Troubleshooting Steps
Lack of Regiocontrol For unsymmetrical imidazoles, consider protecting the N1-position before formylation to direct the substitution to a specific carbon. The choice of the N-substituent can influence the regiochemical outcome.
Side Reactions with Substituents Functional groups on the imidazole ring may react under the chosen conditions. For example, amino groups can be formylated.[9][10] It may be necessary to protect sensitive functional groups before carrying out the aldehyde synthesis.
Product Instability Aldehydes can be sensitive to air, light, and harsh pH conditions, potentially leading to decomposition or side reactions during workup and purification.[11][12] Ensure work-up is performed under neutral conditions where possible and store the purified product under an inert atmosphere.

Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of N-Substituted Imidazole

  • Materials: N-substituted imidazole, anhydrous N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), Sodium acetate, Dichloromethane (DCM), Water.

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (N₂), add anhydrous DMF.

    • Cool the flask to 0°C in an ice bath.

    • Slowly add POCl₃ (1.1 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the Vilsmeier reagent to form for 30 minutes at 0°C.

    • Add the N-substituted imidazole (1 equivalent), either neat or dissolved in a minimal amount of anhydrous DMF or DCM.

    • Allow the reaction to warm to room temperature and then heat to 60-80°C. Monitor the reaction progress by TLC.

    • After the reaction is complete, cool the mixture back to 0°C.

    • Carefully and slowly pour the reaction mixture into a beaker containing a stirred solution of ice and sodium acetate (5-6 equivalents).

    • Stir the resulting mixture for 1-2 hours to ensure complete hydrolysis of the iminium salt.

    • Extract the product with an organic solvent such as ethyl acetate or DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Oxidation of 4-(Hydroxymethyl)imidazole

  • Materials: 4-(Hydroxymethyl)imidazole, Activated Manganese Dioxide (MnO₂), Methanol.

  • Procedure:

    • Dissolve 4-(hydroxymethyl)imidazole (1 equivalent) in methanol in a round-bottom flask.[4]

    • Add activated MnO₂ (10-15 equivalents) to the solution.

    • Stir the suspension vigorously at a controlled temperature (e.g., 40°C) for several hours.[4]

    • Monitor the reaction by TLC until the starting material is no longer visible.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with methanol.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • The resulting crude product can be purified by recrystallization or silica gel chromatography.[4]

Visualizations

G cluster_workflow General Synthesis Workflow start Substituted Imidazole protection N-Protection (Optional) start->protection reaction Formylation (Vilsmeier-Haack) or Oxidation of Precursor protection->reaction deprotection N-Deprotection (If Applicable) reaction->deprotection purification Purification (Chromatography/Recrystallization) deprotection->purification end Substituted Imidazole Aldehyde purification->end G cluster_troubleshooting Troubleshooting Low Yield start Low or No Yield Observed q1 Are starting materials pure and anhydrous? start->q1 s1_no Purify/Dry Starting Materials q1->s1_no No q2 Was Vilsmeier reagent freshly prepared? q1->q2 Yes s1_yes Yes s2_no Re-run with fresh reagent q2->s2_no No q3 Are reaction conditions (temp, time) optimal? q2->q3 Yes s2_yes Yes s3_no Optimize conditions (monitor by TLC) q3->s3_no No q4 Is work-up procedure correct for hydrolysis? q3->q4 Yes s3_yes Yes s4_no Ensure complete hydrolysis (e.g., aqueous base) q4->s4_no No end Consider alternative synthetic route q4->end Yes s4_yes Yes G Vilsmeier-Haack Reaction Mechanism DMF DMF reagent Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺ DMF->reagent POCl3 POCl₃ POCl3->reagent intermediate Iminium Salt Intermediate reagent->intermediate Electrophilic Attack imidazole Imidazole (Nucleophile) imidazole->intermediate product Imidazole Aldehyde intermediate->product Hydrolysis hydrolysis H₂O (Work-up) hydrolysis->product

References

Technical Support Center: Work-up Procedure for 1-ethyl-1H-imidazole-2-carbaldehyde Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and work-up of 1-ethyl-1H-imidazole-2-carbaldehyde.

Troubleshooting Guides

This section addresses common issues encountered during the work-up of reactions involving this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of this compound After Work-up

Q: My reaction has resulted in a low yield or no product after the work-up procedure. What are the potential causes and how can I troubleshoot this?

A: Low or no yield of the desired product can stem from several factors, ranging from incomplete reaction to issues during the extraction and purification steps. Here are the primary areas to investigate:

  • Incomplete Reaction: The formylation of 1-ethyl-1H-imidazole, often achieved through methods like the Vilsmeier-Haack reaction, may not have gone to completion.[1][2] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the full consumption of the starting material.

  • Hydrolysis of the Intermediate: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate which is then hydrolyzed during aqueous work-up to the aldehyde.[1][2] Inadequate hydrolysis will result in a low yield of the final product. Ensure sufficient time and appropriate conditions (e.g., quenching with water or an aqueous basic solution) for this step.

  • Product Loss During Extraction: this compound may have some solubility in the aqueous phase. Ensure thorough extraction with a suitable organic solvent. Multiple extractions with smaller volumes of solvent are generally more effective than a single extraction with a large volume.

  • Improper pH Adjustment: The pH of the aqueous layer during extraction can significantly impact the partitioning of the product into the organic phase. It is advisable to neutralize the reaction mixture carefully before extraction.

Issue 2: Presence of Impurities in the Final Product

Q: My final product of this compound shows the presence of unknown impurities upon analysis (e.g., by NMR or HPLC). What are the likely sources of these impurities and how can I remove them?

A: The presence of impurities can often be traced back to side reactions, unreacted starting materials, or decomposition products.

  • Unreacted Starting Material: Incomplete formylation will lead to the presence of 1-ethyl-1H-imidazole in your final product. This can be monitored by TLC or HPLC.[3]

  • Side Products from the Vilsmeier Reagent: The Vilsmeier reagent (formed from a formamide like DMF and an activating agent like POCl₃ or oxalyl chloride) can be involved in side reactions if not prepared and used under optimal conditions.[4]

  • Over-alkylation: If the synthesis involves the ethylation of an imidazole precursor, there is a possibility of over-alkylation, leading to the formation of quaternary imidazolium salts.

  • Purification Strategy: A single purification method may not be sufficient to remove all impurities. Consider a combination of techniques such as column chromatography followed by recrystallization. For volatile impurities, distillation under reduced pressure might be an option.

Frequently Asked Questions (FAQs)

Q1: What is a general work-up procedure for a reaction synthesizing this compound, for instance, via a Vilsmeier-Haack reaction?

A1: A typical work-up procedure involves quenching the reaction mixture, followed by extraction and purification. The reaction mixture is usually cooled and then carefully poured into a mixture of ice and a base (like sodium bicarbonate or sodium hydroxide solution) to neutralize the acid and hydrolyze the intermediate iminium salt.[1][2] The product is then extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel or recrystallization.[5][6]

Q2: What are the recommended solvents for extracting this compound from an aqueous solution?

A2: Ethyl acetate and dichloromethane are commonly used solvents for the extraction of imidazole derivatives.[5][6] The choice of solvent may depend on the specific reaction conditions and the nature of the impurities. For some imidazoles, other solvents like n-butanol have been shown to be effective.

Q3: How can I monitor the purity of this compound during the work-up and purification process?

A3: Thin Layer Chromatography (TLC) is a quick and effective method to monitor the progress of the purification. For more detailed analysis and to assess the final purity, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.[3][7]

Experimental Protocols

Protocol 1: General Aqueous Work-up and Extraction

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly and carefully quench the reaction by adding it to a stirred solution of saturated aqueous sodium bicarbonate. Monitor the pH to ensure it is neutral or slightly basic.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL for a 100 mL reaction volume).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane or petroleum ether) and pack a chromatography column.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Example Solvent Systems for Column Chromatography Purification

Eluent System (v/v)Typical Rf of ProductNotes
Hexane:Ethyl Acetate (7:3)0.4 - 0.5Good for initial separation from non-polar impurities.
Hexane:Ethyl Acetate (1:1)0.6 - 0.7Effective for eluting the product.
Dichloromethane:Methanol (98:2)0.5 - 0.6An alternative solvent system.

Note: Rf values are indicative and can vary based on the specific TLC plate and conditions.

Table 2: Example HPLC Conditions for Purity Analysis

ParameterValue
ColumnC18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile PhaseAcetonitrile:Water with 0.1% Formic Acid (gradient)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL

Visualizations

experimental_workflow reaction Reaction Mixture quench Quenching (e.g., sat. NaHCO3) reaction->quench extract Extraction (e.g., Ethyl Acetate) quench->extract wash Washing (Brine) extract->wash dry Drying (Na2SO4) wash->dry concentrate Concentration (Rotary Evaporator) dry->concentrate crude Crude Product concentrate->crude purify Purification (Column Chromatography) crude->purify pure Pure Product purify->pure

Caption: Experimental workflow for the work-up and purification of this compound.

troubleshooting_low_yield start Low Product Yield incomplete_rxn Incomplete Reaction? start->incomplete_rxn hydrolysis_issue Incomplete Hydrolysis? start->hydrolysis_issue extraction_issue Extraction Inefficient? start->extraction_issue check_tlc Monitor reaction by TLC/HPLC incomplete_rxn->check_tlc Yes prolong_hydrolysis Increase hydrolysis time/adjust pH hydrolysis_issue->prolong_hydrolysis Yes optimize_extraction Use more efficient solvent/multiple extractions extraction_issue->optimize_extraction Yes

Caption: Troubleshooting logic for addressing low product yield.

References

removal of impurities from 1-ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-ethyl-1H-imidazole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation. These may include:

  • Unreacted starting materials: Such as 1-ethyl-1H-imidazole and the formylating agent (e.g., N,N-dimethylformamide).

  • Over-alkylation or positional isomers: If the synthesis involves ethylation of imidazole-2-carbaldehyde, isomers or di-ethylated products could be present.

  • Oxidation product: The aldehyde group can be oxidized to the corresponding carboxylic acid, 1-ethyl-1H-imidazole-2-carboxylic acid, especially upon prolonged exposure to air.[1]

  • Polymerization or condensation products: Aldehydes can undergo self-condensation or polymerization, particularly under basic conditions or at elevated temperatures.

  • Residual solvents: Solvents used in the synthesis and workup (e.g., tetrahydrofuran, ethyl acetate, methanol) may be present.[2][3]

Q2: What are the recommended storage conditions for this compound to minimize degradation?

A2: To minimize degradation, it is recommended to store the compound in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[4][5] For long-term storage, refrigeration and storage under an inert atmosphere (e.g., argon or nitrogen) are advisable to prevent oxidation.[4][6] Containers should be kept tightly sealed to prevent moisture and air exposure.[1][4][6]

Q3: My purified this compound is a yellow oil, but I expected a solid. Is this normal?

A3: While some imidazole aldehydes are solids, many N-alkylated derivatives can be oils or low-melting solids at room temperature. The physical state can be influenced by residual solvents or minor impurities. If the purity is confirmed by analytical methods (e.g., NMR, HPLC) to be high, the oily nature may be inherent to the compound.

Q4: Can I use distillation to purify this compound?

A4: Vacuum distillation can be a suitable method for purification, especially for removing non-volatile impurities. However, due to the aldehyde functionality, there is a risk of decomposition or polymerization at high temperatures. It is crucial to use a high-vacuum system and keep the distillation temperature as low as possible. A preliminary small-scale distillation is recommended to determine its thermal stability.

Troubleshooting Guides

Issue 1: Low Purity After Synthesis
Symptom Possible Cause Suggested Solution
Presence of starting materials in NMR/GC-MSIncomplete reactionIncrease reaction time, temperature, or add a slight excess of the limiting reagent.
Multiple spots on TLC close to the product spotFormation of isomers or closely related by-productsOptimize reaction conditions (e.g., temperature, order of addition) to improve selectivity. Employ high-resolution purification techniques like column chromatography with a shallow gradient.
Broad peaks in NMR spectrumPresence of paramagnetic impurities or product degradationTreat the crude product with a chelating agent (e.g., a small amount of EDTA during aqueous workup) if metal catalyst was used. Ensure prompt purification after synthesis.
Product appears dark or tarryPolymerization or decompositionConduct the reaction and workup at lower temperatures. Use an antioxidant if oxidative degradation is suspected. Purify the product immediately after synthesis.
Issue 2: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Product co-elutes with impuritiesInappropriate solvent systemPerform a systematic TLC analysis with different solvent systems (e.g., varying ratios of ethyl acetate/hexanes, dichloromethane/methanol) to find optimal separation conditions.[3]
Tailing of the product spot on TLC/columnAldehyde interacting with silica gelAdd a small amount of a polar modifier like triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica gel.
Product appears to be degrading on the columnProduct instability on silica gelUse a less acidic stationary phase like alumina or a deactivated silica gel. Alternatively, consider other purification methods like distillation or recrystallization.
Issue 3: Difficulty with Recrystallization

| Symptom | Possible Cause | Suggested Solution | | :--- | :--- | | Product oils out instead of crystallizing | Solvent is too good a solvent, or the melting point is very low | Try a solvent system where the product has high solubility when hot and low solubility when cold. Consider using a co-solvent system (e.g., ether/hexanes, ethyl acetate/heptane). Cooling the solution slowly and scratching the inside of the flask can induce crystallization. | | No crystal formation upon cooling | Product is too soluble in the chosen solvent, or the solution is not saturated | Concentrate the solution to increase saturation. Cool to a lower temperature (e.g., in an ice bath or freezer). If crystals still do not form, try a different solvent or solvent system. | | Impurities are co-crystallizing with the product | Poor choice of recrystallization solvent | Select a solvent in which the impurities are either very soluble or very insoluble at all temperatures, while the product has the desired temperature-dependent solubility. A hot filtration step can remove insoluble impurities. |

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline and should be optimized based on TLC analysis.

  • Slurry Preparation: Dissolve the crude this compound in a minimal amount of the chosen eluent or a more polar solvent like dichloromethane. Add a small amount of silica gel to this solution.

  • Solvent Evaporation: Remove the solvent under reduced pressure to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

  • Column Packing: Pack a glass column with silica gel using the selected eluent system (e.g., a mixture of ethyl acetate and hexanes). Ensure the packing is uniform and free of air bubbles.

  • Loading: Carefully add the prepared slurry of the product onto the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the separation using TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Recrystallization

This protocol is suitable if the product is a solid and a suitable solvent system is identified.

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of a suitable hot solvent or solvent mixture (e.g., isopropyl alcohol-ether, ethyl acetate-hexanes).[7]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification Method cluster_end Final Product start Crude Product analysis TLC / NMR Analysis start->analysis chromatography Column Chromatography analysis->chromatography Complex Mixture / Non-volatile distillation Vacuum Distillation analysis->distillation Volatile Product / Non-volatile Impurities recrystallization Recrystallization analysis->recrystallization Solid Product end Pure Product chromatography->end distillation->end recrystallization->end

Caption: Purification method selection workflow.

troubleshooting_pathway cluster_method Identify Purification Method cluster_chrom Chromatography Issues cluster_recryst Recrystallization Issues cluster_solutions Potential Solutions start Low Purity after Purification method Which method was used? start->method co_elution Co-elution of Impurities method->co_elution Chromatography tailing Product Tailing method->tailing Chromatography oiling_out Product Oiling Out method->oiling_out Recrystallization no_crystals No Crystals Form method->no_crystals Recrystallization solution1 Optimize Solvent System co_elution->solution1 solution2 Add Triethylamine to Eluent tailing->solution2 solution3 Use Different Solvent / Co-solvent oiling_out->solution3 solution4 Concentrate Solution / Cool Slowly no_crystals->solution4

Caption: Troubleshooting logic for low purity.

References

Technical Support Center: Large-Scale Synthesis of 1-Ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.

Route 1: N-Ethylation of Imidazole followed by Formylation

Issue 1: Low yield or incomplete N-ethylation of imidazole.

  • Potential Cause: Incomplete deprotonation of imidazole, low reactivity of the ethylating agent, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Base and Solvent: For large-scale reactions, using potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) is often effective and economical. For stubborn reactions, stronger bases like sodium hydride (NaH) in anhydrous THF can be used, though safety precautions for handling NaH at scale are critical.

    • Ethylating Agent: The reactivity of ethyl halides follows the order: ethyl iodide > ethyl bromide > ethyl chloride. If using ethyl chloride results in a sluggish reaction, switching to ethyl bromide may improve the rate and yield. Ensure the ethylating agent is of high purity.

    • Temperature: While many N-alkylations of imidazole proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate. Monitor the reaction closely to avoid side reactions.

    • Moisture: Ensure anhydrous conditions, especially when using moisture-sensitive reagents like NaH.

Issue 2: Formation of 1,3-diethylimidazolium salt (dialkylation).

  • Potential Cause: Use of excess ethylating agent, high reaction temperature, or prolonged reaction time.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess of imidazole (e.g., 1.1 equivalents) relative to the ethylating agent.

    • Controlled Addition: Add the ethylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration.

    • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.

Issue 3: Poor yield or failed Vilsmeier-Haack formylation of 1-ethyl-1H-imidazole.

  • Potential Cause: Impure reagents, incorrect stoichiometry of the Vilsmeier reagent, or suboptimal reaction temperature. The Vilsmeier reagent is a weak electrophile, so the reaction is sensitive to the electronic nature of the substrate.[1]

  • Troubleshooting Steps:

    • Reagent Quality: Use high-purity, anhydrous DMF and phosphorus oxychloride (POCl₃). Old or decomposed DMF can lead to side reactions.[2]

    • Vilsmeier Reagent Formation: Prepare the Vilsmeier reagent by adding POCl₃ to DMF at a low temperature (e.g., 0 °C) before adding the 1-ethyl-1H-imidazole. The reaction is exothermic.

    • Reaction Temperature: The formylation of N-alkylimidazoles typically requires heating. A temperature range of 60-80 °C is common.[3] However, the optimal temperature should be determined empirically for the specific scale.

    • Work-up: The hydrolysis of the intermediate iminium salt is a critical step. Pouring the reaction mixture into ice-cold water or an aqueous solution of a base like sodium acetate is a common procedure.[1][4]

Route 2: Formylation of Imidazole followed by N-Ethylation

Issue 4: Difficulty in handling or purifying imidazole-2-carbaldehyde.

  • Potential Cause: Imidazole-2-carbaldehyde can exist in equilibrium with its hydrate form, which can affect its physical properties and reactivity.[5] It can also be prone to oxidation.

  • Troubleshooting Steps:

    • Purification: Recrystallization is a common method for purifying imidazole-2-carbaldehyde.[6]

    • Storage: Store the purified aldehyde under an inert atmosphere (e.g., nitrogen or argon) and protected from light to prevent degradation.

Issue 5: Low yield during N-ethylation of imidazole-2-carbaldehyde.

  • Potential Cause: The electron-withdrawing nature of the aldehyde group can reduce the nucleophilicity of the imidazole nitrogen, making alkylation more difficult compared to unsubstituted imidazole.

  • Troubleshooting Steps:

    • Stronger Base/Solvent System: A stronger base such as potassium tert-butoxide or NaH in an anhydrous polar aprotic solvent like DMF or DMSO may be necessary to achieve complete deprotonation.

    • More Reactive Ethylating Agent: Using ethyl iodide is recommended to enhance the reaction rate.

    • Temperature: Higher reaction temperatures may be required, but this should be balanced against the potential for side reactions.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for large-scale synthesis?

A1: Route 1 (N-ethylation followed by formylation) is generally preferred for large-scale production. 1-ethyl-1H-imidazole is a liquid and can be easier to handle and purify by distillation. The subsequent Vilsmeier-Haack formylation is a well-established and scalable reaction. Route 2 involves the synthesis and purification of solid imidazole-2-carbaldehyde, which can be more challenging on a large scale.

Q2: What are the main safety concerns for the Vilsmeier-Haack reaction at a large scale?

A2: The Vilsmeier-Haack reaction is exothermic, and the reagents (POCl₃ and DMF) are corrosive and toxic. At a large scale, proper temperature control is crucial to prevent runaway reactions. The reaction should be carried out in a well-ventilated area or a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn. Quenching the reaction with water can also be vigorous.

Q3: How can I monitor the progress of these reactions on a large scale?

A3: For large-scale reactions, at-line or in-line monitoring techniques are ideal. However, taking small, representative samples for analysis by TLC, GC, or LC-MS is a practical approach. Quench the sample immediately upon withdrawal to get an accurate snapshot of the reaction progress.

Q4: What are the common impurities, and how can they be removed?

A4: In Route 1, common impurities include unreacted 1-ethyl-1H-imidazole and potentially over-formylated or side-products from the Vilsmeier-Haack reaction. In Route 2, unreacted imidazole-2-carbaldehyde and the 1,3-diethylimidazolium salt are potential impurities. Purification is typically achieved by distillation of the final product or by column chromatography for smaller scales. For large-scale purification, crystallization or distillation are the preferred methods.

Data Presentation

The following tables summarize quantitative data for the key reaction steps. Note that yields and conditions can vary depending on the specific scale and equipment used.

Table 1: N-Ethylation of Imidazole

Ethylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl BromideNaOHTHF20492Patent CN103012275A
Ethyl IodideK₂CO₃Acetonitrile602466-85[7]
Ethyl BromideCs₂CO₃DMFRoom Temp.12>90General observation

Table 2: Formylation of N-Alkylimidazoles (Vilsmeier-Haack)

SubstrateFormylating ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
N-vinylpyrrolePOCl₃/DMF1,2-dichloroethaneRoom Temp.3Not specified[1]
Electron-rich arene(Chloromethylene)dimethyliminium ChlorideDMFRoom Temp.6.577[4]
Substituted phenyl hydrazonesPOCl₃/DMF-Room Temp.3"Excellent"

Experimental Protocols

Protocol 1: Large-Scale Synthesis of 1-Ethyl-1H-imidazole

This protocol is adapted from general procedures for N-alkylation of imidazoles.

Materials:

  • Imidazole

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Ethyl Bromide

  • Acetonitrile (MeCN), anhydrous

Procedure:

  • To a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge imidazole (1.0 equivalent) and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate (1.5 equivalents) to the suspension.

  • Stir the mixture vigorously at room temperature for 30 minutes.

  • Slowly add ethyl bromide (1.1 equivalents) to the reaction mixture. An exotherm may be observed.

  • Heat the reaction mixture to a gentle reflux (around 80 °C) and maintain for 12-24 hours. Monitor the reaction progress by GC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Wash the filter cake with acetonitrile.

  • Concentrate the combined filtrate under reduced pressure to remove the solvent.

  • Purify the crude 1-ethyl-1H-imidazole by vacuum distillation.

Protocol 2: Large-Scale Vilsmeier-Haack Formylation of 1-Ethyl-1H-imidazole

This protocol is a general procedure for the Vilsmeier-Haack formylation of an electron-rich heterocycle.

Materials:

  • 1-Ethyl-1H-imidazole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Sodium Acetate

  • Deionized Water

  • Diethyl Ether or other suitable extraction solvent

Procedure:

  • To a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, charge anhydrous DMF (10 volumes based on the substrate).

  • Cool the DMF to 0 °C using an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) to the cold DMF, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add 1-ethyl-1H-imidazole (1.0 equivalent) to the reaction mixture, maintaining the temperature below 20 °C.

  • After the addition is complete, slowly warm the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction by GC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • In a separate vessel, prepare a solution of sodium acetate (5.6 equivalents) in water.

  • Carefully and slowly pour the reaction mixture into the sodium acetate solution with vigorous stirring, maintaining the temperature of the quench mixture below 20 °C.

  • Stir the resulting mixture for 1-2 hours.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Mandatory Visualizations

Synthesis_Workflow cluster_route1 Route 1: Ethylation then Formylation cluster_route2 Route 2: Formylation then Ethylation imidazole Imidazole ethyl_imidazole 1-Ethyl-1H-imidazole imidazole->ethyl_imidazole Ethylation (EtBr, K2CO3, MeCN) target1 This compound ethyl_imidazole->target1 Formylation (Vilsmeier-Haack) imidazole2 Imidazole imidazole_aldehyde Imidazole-2-carbaldehyde imidazole2->imidazole_aldehyde Formylation (Various methods) target2 This compound imidazole_aldehyde->target2 Ethylation (EtI, NaH, DMF)

Synthetic routes to this compound.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_reagent POCl3 POCl3 POCl3->Vilsmeier_reagent Iminium_intermediate Iminium Salt Intermediate Vilsmeier_reagent->Iminium_intermediate + 1-Ethyl-1H-imidazole Ethyl_imidazole 1-Ethyl-1H-imidazole (Nucleophile) Aldehyde Aldehyde Product Iminium_intermediate->Aldehyde Hydrolysis

Simplified mechanism of the Vilsmeier-Haack formylation.

Troubleshooting_Logic start Low Yield in N-Ethylation incomplete_deprotonation Incomplete Deprotonation? start->incomplete_deprotonation reagent_reactivity Low Reagent Reactivity? start->reagent_reactivity conditions Suboptimal Conditions? start->conditions stronger_base Use Stronger Base (e.g., NaH) incomplete_deprotonation->stronger_base more_reactive_agent Use More Reactive Ethylating Agent (EtI) reagent_reactivity->more_reactive_agent optimize_temp Optimize Temperature and Time conditions->optimize_temp

Troubleshooting logic for low yield in N-ethylation.

References

Validation & Comparative

Comparative NMR Spectral Analysis of 1-ethyl-1H-imidazole-2-carbaldehyde and Related Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for 1-ethyl-1H-imidazole-2-carbaldehyde and its structurally related analogues, 1-methyl-1H-imidazole-2-carbaldehyde and 1H-imidazole-2-carbaldehyde. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of imidazole-based compounds, which are pivotal scaffolds in medicinal chemistry and materials science.

Introduction

This compound is a heterocyclic aldehyde with significant potential as a building block in the synthesis of various pharmaceutical and functional molecules. Accurate structural elucidation is paramount, and NMR spectroscopy stands as the most powerful tool for the unambiguous determination of its chemical structure in solution. This guide presents a summary of its predicted ¹H and ¹³C NMR spectral data alongside experimental data for key analogues to aid in spectral assignment and interpretation.

Comparative Spectral Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) for this compound (predicted), 1-methyl-1H-imidazole-2-carbaldehyde, and 1H-imidazole-2-carbaldehyde.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventH-4 (δ, ppm)H-5 (δ, ppm)Aldehyde-H (δ, ppm)N-Substituent (δ, ppm)
This compound (Predicted)CDCl₃7.20 (d)7.30 (d)9.80 (s)4.20 (q, 2H, CH₂), 1.50 (t, 3H, CH₃)
1-methyl-1H-imidazole-2-carbaldehydeCDCl₃7.15 (d)7.09 (d)9.83 (s)4.11 (s, 3H, CH₃)
1H-imidazole-2-carbaldehydeDMSO-d₆7.70 (s)7.70 (s)9.55 (s)13.5 (br s, 1H, NH)

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventC-2 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)Aldehyde-C (δ, ppm)N-Substituent (δ, ppm)
This compound (Predicted)CDCl₃145.0125.0130.0185.045.0 (CH₂), 15.0 (CH₃)
1-methyl-1H-imidazole-2-carbaldehydeCDCl₃144.9129.8129.8184.736.1 (CH₃)
1H-imidazole-2-carbaldehydeDMSO-d₆145.6122.7131.9181.3-

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound is outlined below.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the solid sample.

  • Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in which the sample is fully soluble. The choice of solvent can influence chemical shifts.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

NMR Data Acquisition
  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Shimming: Perform automated or manual shimming of the magnetic field to ensure homogeneity and optimal spectral resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay (D1) of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum and enhance sensitivity.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary for the observation of quaternary carbons.

Data Processing and Analysis Workflow

The following diagram illustrates the logical workflow from sample preparation to the final interpretation of NMR spectra.

NMR_Analysis_Workflow NMR Spectral Analysis Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Shim Magnetic Field Shimming Spectrometer->Shim Acquire_1H Acquire ¹H Spectrum Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Acquire_1H->Acquire_13C FT Fourier Transform (FID -> Spectrum) Acquire_13C->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Reference Chemical Shift Referencing Baseline->Reference Integration Peak Integration (¹H NMR) Reference->Integration Peak_Picking Peak Picking (¹H & ¹³C NMR) Reference->Peak_Picking Assignment Signal Assignment Integration->Assignment Peak_Picking->Assignment Structure Structure Elucidation Assignment->Structure

A flowchart of the NMR spectral analysis process.

This comprehensive guide provides essential NMR spectral data and standardized protocols to support researchers in their work with this compound and related compounds. The comparative data and workflow are designed to facilitate accurate and efficient structural analysis.

Mass Spectrometry of 1-ethyl-1H-imidazole-2-carbaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 1-ethyl-1H-imidazole-2-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from closely related analogs to predict its fragmentation pattern and compares it with alternative analytical approaches. This information is crucial for researchers in drug development and related fields who require accurate characterization of imidazole derivatives.

Performance Comparison

The following table summarizes the key mass spectrometric data for this compound and its structural analogs. The data for the target compound is predicted based on the fragmentation patterns observed in the analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Mass-to-Charge Ratios (m/z)Ionization Method
This compound (Predicted) C6H8N2O124.14124 (M+), 123, 95, 81, 68, 54Electron Ionization (EI)
1-methyl-1H-imidazole-2-carbaldehyde C5H6N2O110.11110 (M+), 109, 81, 54, 42Electron Ionization (EI)
1H-imidazole-2-carbaldehyde C4H4N2O96.0996 (M+), 68, 41Electron Ionization (EI)
1-ethyl-1H-imidazole C5H8N296.1396 (M+), 81, 68Electron Ionization (EI)

Predicted Fragmentation Pathway of this compound

The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak. The fragmentation is likely to proceed through several key pathways, as illustrated in the diagram below. These pathways are inferred from the fragmentation of similar imidazole derivatives.

G Predicted EI Fragmentation of this compound M [C6H8N2O]+• m/z = 124 (Molecular Ion) M_minus_H [M-H]+ m/z = 123 M->M_minus_H - H• M_minus_CHO [M-CHO]+ m/z = 95 M->M_minus_CHO - CHO• M_minus_C2H4 [M-C2H4]+• m/z = 96 M->M_minus_C2H4 - C2H4 (McLafferty) frag_68 [C3H4N2]+• m/z = 68 M_minus_CHO->frag_68 - HCN frag_54 [C3H4N]+ m/z = 54 M_minus_CHO->frag_54 - CH3CN M_minus_C2H4->frag_68 - CO frag_81 [C4H5N2]+ m/z = 81

Caption: Predicted fragmentation of this compound.

Experimental Protocols

While a specific protocol for this compound is not available, a general procedure for analyzing small organic molecules by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is provided below. This protocol is based on standard laboratory practices.

1. Sample Preparation

  • Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.

  • Dilution: If necessary, dilute the initial solution to a final concentration of approximately 10-100 µg/mL to avoid detector saturation.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. GC-MS Instrumentation and Parameters

  • Gas Chromatograph: A standard GC system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Injection: 1 µL of the prepared sample is injected in split or splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

The following diagram illustrates the general workflow for this type of analysis.

G General GC-MS Experimental Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve Sample dilute Dilute Solution dissolve->dilute filter Filter Solution dilute->filter inject Inject into GC filter->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect spectrum Acquire Mass Spectrum detect->spectrum library_search Library Search & Fragmentation Analysis spectrum->library_search

Caption: Workflow for GC-MS analysis of small organic molecules.

Alternative Analytical Approaches

Beyond GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS) offers a powerful alternative for the analysis of imidazole derivatives, particularly for less volatile or thermally labile compounds.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Advantages: High sensitivity and selectivity, suitable for complex matrices. It can provide structural information through collision-induced dissociation (CID) in the tandem mass spectrometer.

  • Ionization: Electrospray ionization (ESI) is commonly used, which is a softer ionization technique than EI and often results in a more abundant molecular ion.

  • Sample Preparation: Typically involves dissolving the sample in a suitable solvent compatible with the mobile phase, followed by filtration. For complex samples like biological fluids, protein precipitation or solid-phase extraction (SPE) may be necessary.

This comparative guide provides a foundational understanding of the mass spectrometric behavior of this compound based on the analysis of its close analogs. The provided protocols and workflow diagrams offer a practical starting point for researchers undertaking the characterization of this and similar compounds.

Characterization of 1-Ethyl-1H-imidazole-2-carbaldehyde Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the scientific literature reveals a notable scarcity of published research on the synthesis, characterization, and biological evaluation of derivatives specifically originating from 1-ethyl-1H-imidazole-2-carbaldehyde. While the broader class of imidazole derivatives has been extensively explored for a wide range of applications in medicinal chemistry and materials science, specific derivatization of this particular aldehyde appears to be an under-investigated area.

The imidazole ring is a prominent scaffold in numerous biologically active compounds, and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Typically, the aldehyde functional group at the C2 position of the imidazole ring serves as a versatile handle for the synthesis of a variety of derivatives, such as Schiff bases, chalcones, and other condensation products. These reactions are fundamental in medicinal chemistry for generating molecular diversity and exploring structure-activity relationships.

However, targeted searches for derivatives of this compound have not yielded specific examples with detailed experimental data, including spectroscopic and physical characterization, or reports on their biological activities. General information about the starting material, this compound, is available, including its chemical formula (C₆H₈N₂O), molecular weight (124.14 g/mol ), and CAS number (111851-98-0).[4][5][6]

The lack of specific studies on the derivatives of this compound prevents the creation of a detailed comparison guide as requested. Such a guide would necessitate quantitative data on the performance of different derivatives, detailed experimental protocols for their synthesis and evaluation, and visual representations of any elucidated biological pathways.

For researchers interested in this specific area, the following sections outline the general methodologies that would be employed for the synthesis and characterization of such derivatives, based on established chemical principles for analogous imidazole aldehydes.

General Experimental Protocols

Should research be undertaken in this area, the following experimental protocols would be fundamental.

Synthesis of Schiff Base Derivatives

Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde.

General Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

  • Add the desired primary amine (1 equivalent) to the solution.

  • A catalytic amount of an acid, such as glacial acetic acid, may be added to facilitate the reaction.

  • The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or by removal of the solvent under reduced pressure.

  • The crude product is then purified by recrystallization from a suitable solvent.

Synthesis of Chalcone Derivatives

Chalcones are synthesized via a Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.

General Procedure:

  • Dissolve the substituted acetophenone (1 equivalent) and this compound (1 equivalent) in a solvent like ethanol.

  • Add a catalytic amount of a base, such as aqueous sodium hydroxide or potassium hydroxide, to the mixture.

  • The reaction is typically stirred at room temperature for several hours.

  • The formation of the chalcone product is often indicated by a color change and precipitation.

  • The precipitate is collected by filtration, washed with cold water or ethanol, and dried.

  • Further purification can be achieved by recrystallization.

Characterization Techniques

The synthesized derivatives would be characterized using a standard array of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure of the derivatives, confirming the formation of the desired bonds (e.g., the imine bond in Schiff bases or the α,β-unsaturated ketone system in chalcones).

  • Infrared (IR) Spectroscopy: IR spectroscopy would be employed to identify the characteristic functional groups present in the molecules, such as the C=N stretch of the imine or the C=O stretch of the chalcone.

  • Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the synthesized compounds and to confirm their elemental composition through high-resolution mass spectrometry (HRMS).

  • Melting Point Analysis: The melting point of solid derivatives would be determined to assess their purity.

Potential Biological Evaluation

Once synthesized and characterized, the derivatives could be screened for a variety of biological activities, including but not limited to:

  • Antimicrobial Activity: Testing against a panel of pathogenic bacteria and fungi.

  • Anticancer Activity: Screening against various cancer cell lines to determine their cytotoxic effects.[7][8][9][10]

  • Antioxidant Activity: Evaluating their ability to scavenge free radicals.

  • Enzyme Inhibition Assays: Assessing their potential to inhibit specific enzymes implicated in disease pathways.

Logical Workflow for Derivative Synthesis and Evaluation

The logical progression from synthesis to evaluation of novel this compound derivatives is outlined in the following diagram.

cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation A This compound C Reaction (e.g., Condensation) A->C B Reactant (e.g., Amine, Acetophenone) B->C D Crude Product C->D E Purification (e.g., Recrystallization) D->E F Pure Derivative E->F G Spectroscopic Analysis (NMR, IR, MS) F->G H Physical Characterization (Melting Point) F->H I Characterized Derivative G->I H->I J In vitro Assays (Antimicrobial, Anticancer) I->J K Data Analysis J->K L Identification of Lead Compounds K->L

Caption: Workflow for Synthesis and Evaluation.

References

A Comparative Guide to the Reactivity of Imidazole-2-carbaldehydes for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the reactivity of imidazole-2-carbaldehydes, offering insights for researchers, scientists, and professionals in drug development. Understanding the chemical behavior of these compounds is crucial for their application in the synthesis of novel therapeutic agents and functional materials. This document outlines the factors influencing their reactivity, presents qualitative comparisons, and provides detailed experimental protocols for their assessment.

Factors Influencing Reactivity

The reactivity of the aldehyde group in imidazole-2-carbaldehydes is primarily governed by the electronic properties of the imidazole ring. The position of the aldehyde group at C2 is significant, as this carbon is situated between two nitrogen atoms, rendering it electron-deficient. This inherent electronic characteristic enhances the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

The substituents on the imidazole ring and the N-1 position further modulate this reactivity:

  • Electron-withdrawing groups (e.g., nitro, cyano) on the imidazole ring increase the electrophilicity of the carbonyl carbon, thereby enhancing the reactivity of the aldehyde towards nucleophiles.

  • Electron-donating groups (e.g., methyl, alkyl) on the imidazole ring decrease the electrophilicity of the carbonyl carbon, leading to reduced reactivity.

  • N-1 substituents can also influence reactivity through steric and electronic effects. Bulky N-1 substituents may hinder the approach of nucleophiles to the aldehyde group.

Comparative Reactivity Overview

While direct kinetic studies comparing a series of substituted imidazole-2-carbaldehydes are not extensively available in the literature, a qualitative comparison of their expected reactivity can be made based on the electronic nature of the substituents.

Table 1: Predicted Relative Reactivity of Substituted Imidazole-2-carbaldehydes

Imidazole-2-carbaldehyde DerivativeSubstituentElectronic Effect of SubstituentExpected Reactivity towards Nucleophiles
4-Nitroimidazole-2-carbaldehyde4-NitroStrong electron-withdrawingHighest
Imidazole-2-carbaldehyde--High
1-Methylimidazole-2-carbaldehyde1-MethylWeak electron-donatingModerate
4-Methylimidazole-2-carbaldehyde4-MethylWeak electron-donatingModerate
1-Phenylimidazole-2-carbaldehyde1-PhenylWeak electron-withdrawing (inductive) and resonance effectsModerate to High

Common Reactions of Imidazole-2-carbaldehydes

Imidazole-2-carbaldehydes participate in a variety of reactions typical of aromatic aldehydes. The electron-deficient nature of the imidazole ring can influence the reaction pathways and rates.

Table 2: Overview of Key Reactions

Reaction TypeDescription
Knoevenagel Condensation Condensation with active methylene compounds to form α,β-unsaturated products.[1]
Wittig Reaction Reaction with phosphorus ylides to form alkenes.
Reduction Reduction of the aldehyde group to a primary alcohol using reducing agents like sodium borohydride.[2][3][4][5][6]
Decarbonylation Loss of the formyl group under certain conditions, such as in hot ethanol.[7]
Schiff Base Formation Reaction with primary amines to form imines.

Experimental Protocols for Reactivity Assessment

To quantitatively compare the reactivity of different imidazole-2-carbaldehydes, standardized experimental conditions are essential. The following are detailed methodologies for two common reactions of aldehydes.

Knoevenagel Condensation

This reaction involves the condensation of an aldehyde with an active methylene compound, and the reaction rate is sensitive to the electrophilicity of the aldehyde.[1]

Protocol:

  • In a round-bottom flask, dissolve the imidazole-2-carbaldehyde derivative (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of a weak base, such as piperidine (0.1 mmol).

  • Stir the reaction mixture at a constant temperature (e.g., room temperature or 50 °C).

  • Monitor the progress of the reaction at regular time intervals by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • The relative reactivity can be determined by comparing the reaction times for completion or by quantifying the yield of the product at a specific time point.

Sodium Borohydride Reduction

The reduction of an aldehyde to an alcohol is a fundamental reaction, and its rate can be used to assess the reactivity of the carbonyl group.[2][3][4][5][6]

Protocol:

  • Dissolve the imidazole-2-carbaldehyde derivative (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution in an ice bath.

  • Add sodium borohydride (1.0 mmol) portion-wise to the stirred solution.

  • Monitor the disappearance of the aldehyde by TLC or HPLC.

  • The time required for the complete consumption of the starting material can be used as a measure of its relative reactivity.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

Visualization of Experimental Workflow and a Relevant Signaling Pathway

To aid in the conceptualization of a comparative study and to provide biological context for the importance of the imidazole scaffold, the following diagrams are provided.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Monitoring & Analysis cluster_3 Comparison A Select Imidazole-2-carbaldehyde Derivatives (e.g., N-methyl, N-phenyl, 4-nitro) B Knoevenagel Condensation (Standardized Conditions) A->B C Sodium Borohydride Reduction (Standardized Conditions) A->C D Monitor Reaction Progress (TLC, HPLC) B->D C->D E Determine Reaction Time / Yield D->E F Compare Reactivity Data E->F

Caption: Experimental workflow for comparing the reactivity of imidazole-2-carbaldehydes.

G Histamine Histamine H1R Histamine H1 Receptor (GPCR) Histamine->H1R Gq_11 Gq/11 H1R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 Cellular_Response Cellular Response (e.g., Inflammation, Allergic Reaction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified Histamine H1 Receptor Signaling Pathway.[8][9][10][11][12]

References

A Comparative Guide to Analytical Techniques for 1-ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 1-ethyl-1H-imidazole-2-carbaldehyde is crucial for quality control, stability testing, and pharmacokinetic studies. This guide provides a comparative overview of key analytical techniques applicable to this compound, supported by experimental data from related molecules, and offers detailed experimental protocols to aid in method development.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes and compares the most relevant methods for the analysis of this compound.

TechniquePrincipleAdvantagesDisadvantagesTypical Performance Characteristics (for related imidazole aldehydes)
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity using a stationary and mobile phase, with detection by UV absorbance.Robust, widely available, good for routine quality control.Moderate sensitivity, potential for matrix interference.LOD: ~1-25 nM; LOQ: ~1-50 nM[1]
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, provides structural information.Requires derivatization for non-volatile compounds, potential for thermal degradation.LOD: 0.0553–0.8914 µg/mL; LOQ: 0.2370–1.9373 µg/mL (with derivatization)[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Non-destructive, provides definitive structural elucidation.Low sensitivity, not ideal for quantification of trace amounts.Primarily for structural confirmation, not quantification.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Fast, simple sample preparation, good for qualitative analysis.Not suitable for quantification, susceptible to interference from water.Primarily for functional group identification.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques. These protocols are based on established methods for similar imidazole aldehydes and should be optimized for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is adapted from a procedure for the analysis of imidazole-2-carboxaldehyde[3].

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 30:70 v/v) containing 0.1% formic acid[3].

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase and perform serial dilutions to create calibration standards.

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Derivatization

This protocol is based on a method for the analysis of imidazole-like compounds[2].

  • Instrumentation: GC-MS system with a split/splitless injector and a mass selective detector.

  • Derivatization Reagent: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA).

  • Derivatization Procedure:

    • To 1 mL of the sample solution (in a suitable solvent like acetonitrile), add 100 µL of PFBHA solution (10 mg/mL in pyridine).

    • Heat the mixture at 60°C for 30 minutes.

    • After cooling, extract the derivative with hexane.

    • The hexane layer is then injected into the GC-MS.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

This procedure is for the structural characterization of the compound.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Experiments: Acquire ¹H NMR and ¹³C NMR spectra.

  • Expected ¹H NMR signals (in CDCl₃):

    • Aldehyde proton (CHO): ~9.8 ppm (singlet).

    • Imidazole ring protons: ~7.0-7.5 ppm (two doublets or two singlets).

    • Ethyl group (CH₂): ~4.2 ppm (quartet).

    • Ethyl group (CH₃): ~1.5 ppm (triplet).

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
  • Instrumentation: FTIR spectrometer.

  • Sample Preparation: Can be analyzed as a neat liquid (if applicable), a KBr pellet, or a thin film on a salt plate.

  • Analysis: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorption Bands:

    • C=O stretch (aldehyde): ~1680-1700 cm⁻¹.

    • C-H stretch (aldehyde): ~2720 and ~2820 cm⁻¹.

    • C=N and C=C stretches (imidazole ring): ~1500-1650 cm⁻¹.

    • C-H stretches (alkyl and aromatic): ~2850-3100 cm⁻¹.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the chromatographic techniques.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Chromatogram Acquisition F->G H Quantification G->H

Caption: HPLC-UV analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample in Solution B Add Derivatization Reagent A->B C Heat B->C D Extract with Hexane C->D E Inject into GC-MS D->E F Separation in GC Column E->F G Mass Spectrometry Detection F->G H Data Acquisition G->H I Identification & Quantification H->I

Caption: GC-MS analysis workflow with derivatization.

Conclusion

For routine quantitative analysis of this compound, HPLC-UV offers a robust and accessible method. When higher sensitivity and selectivity are required, particularly in complex matrices, a GC-MS method with prior derivatization is the recommended approach. NMR and FTIR spectroscopy serve as essential complementary techniques for unequivocal structural identification and functional group analysis. The provided protocols and workflows offer a solid foundation for developing and validating analytical methods tailored to specific research and development needs.

References

The Unseen Battle: Unraveling the Biological Activity of 1-Ethyl-1H-imidazole-2-carbaldehyde in a World of Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comparative Analysis for Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and drug discovery, the quest for novel compounds with potent biological activity is relentless. This guide offers a comprehensive comparison of the biological activity of 1-ethyl-1H-imidazole-2-carbaldehyde against other well-known aldehydes, providing a valuable resource for researchers and scientists. While direct and extensive experimental data on this compound remains emerging, this report collates available information on structurally similar imidazole aldehydes and contrasts it with the established biological profiles of other aldehydes, supported by experimental data from existing literature.

The imidazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural and synthetic bioactive compounds.[1][2] Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, antifungal, and anticancer activities.[3][4] The introduction of an aldehyde group to the imidazole ring, as seen in this compound, is anticipated to modulate its biological efficacy. Aldehydes, as a chemical class, are recognized for their antimicrobial properties, with compounds like benzaldehyde, cinnamaldehyde, and glutaraldehyde being subjects of extensive study.[5][6]

This guide delves into a comparative analysis of their activities, presenting quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and workflows to facilitate a deeper understanding of their potential therapeutic applications.

Comparative Biological Activity: A Quantitative Overview

To provide a clear and concise comparison, the following tables summarize the available quantitative data on the biological activity of various aldehydes. Minimum Inhibitory Concentration (MIC) is a standard measure of antimicrobial effectiveness, with lower values indicating higher potency. Cytotoxicity is represented by the IC50 value, the concentration of a substance required to inhibit 50% of a biological process, in this case, cell viability.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaCandida albicans
Imidazole Derivatives (Related Compounds)
Imidazole-thiazole hybridsModerate Activity[2]Moderate Activity[2]Moderate Activity[2]Moderate Activity[2]
{1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol1.4 µM (IC50)[7]360 nM (IC50)[7]710 nM (IC50)[7]-
Benzaldehyde ≥1024[8]--8-10 mM[8]
Cinnamaldehyde 800-1750100-400-16-256
Glutaraldehyde -3.75 mg/mL[6]3.75 mg/mL[6]3.75 mg/mL[6]

Table 2: Comparative Cytotoxicity (IC50)

CompoundCell LineIC50
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetate (Related Imidazole Derivative) A549 (Non-small cell lung cancer)250 µM
NCI-H460 (Non-small cell lung cancer)300 µM
Various Imidazole Derivatives MCF-7 (Breast cancer), HepG2 (Liver cancer), HCT-116 (Colon cancer)Moderate to good antitumor activities

Deciphering the Mechanisms: Signaling Pathways and Experimental Workflows

Understanding the mechanism of action is paramount in drug development. Imidazole derivatives, particularly in the context of antifungal activity, are known to interfere with the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. The inhibition of this pathway leads to a cascade of events culminating in fungal cell death.

Antifungal_Mechanism_of_Imidazole_Derivatives Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lanosterol_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_demethylase Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Imidazole Imidazole Derivatives Inhibition Inhibition Imidazole->Inhibition Lanosterol_demethylase->Ergosterol Disruption Disruption Lanosterol_demethylase->Disruption Inhibition->Lanosterol_demethylase Disruption->Ergosterol Biosynthesis Blocked

Caption: Antifungal mechanism of imidazole derivatives via inhibition of ergosterol biosynthesis.

A typical workflow for screening the antimicrobial activity of novel compounds involves a series of well-defined steps, from initial synthesis to the determination of key activity parameters.

Antimicrobial_Screening_Workflow Synthesis Compound Synthesis (e.g., this compound) Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., Disk Diffusion Assay) Purification->Primary_Screening MIC_Determination MIC Determination (Broth Microdilution) Primary_Screening->MIC_Determination MBC_MFC_Determination MBC/MFC Determination MIC_Determination->MBC_MFC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT Assay) MIC_Determination->Cytotoxicity_Assay Mechanism_Studies Mechanism of Action Studies MBC_MFC_Determination->Mechanism_Studies Cytotoxicity_Assay->Mechanism_Studies

Caption: A generalized workflow for antimicrobial screening of novel compounds.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are the methodologies for key experiments cited in this guide.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the aldehyde in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

  • Microorganism: Culture the test bacterium or fungus in an appropriate broth medium to achieve a logarithmic growth phase. Adjust the inoculum density to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Growth Medium: Use a suitable broth medium such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: Perform a two-fold serial dilution of the test compound in the microtiter plate wells using the growth medium to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Controls: Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

3. Data Analysis:

  • Visual Inspection: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

  • Spectrophotometric Reading: Alternatively, measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify microbial growth. The MIC is the concentration that shows no significant increase in OD compared to the negative control.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity or cell viability.

1. Preparation of Materials:

  • Cell Lines: Culture the desired cancer or normal cell lines in an appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test Compound: Prepare a stock solution of the aldehyde and serially dilute it to various concentrations in the culture medium.

  • MTT Reagent: Prepare a stock solution of MTT in phosphate-buffered saline (PBS).

  • Solubilizing Agent: Use a solvent such as DMSO or a solution of sodium dodecyl sulfate (SDS) in diluted hydrochloric acid to dissolve the formazan crystals.

  • 96-Well Cell Culture Plates: Sterile, flat-bottomed plates are used for cell seeding and treatment.

2. Assay Procedure:

  • Cell Seeding: Seed the cells into the 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing the various concentrations of the test compound and incubate for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add the MTT reagent to each well and incubate for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add the solubilizing agent to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

  • Cell Viability Calculation: Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

  • IC50 Determination: Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration that causes a 50% reduction in cell viability.

References

A Comparative Analysis of N-Substituted Imidazole-2-Carbaldehydes: Synthesis, Spectroscopic Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-substituted imidazole-2-carbaldehydes, a class of heterocyclic compounds with significant potential in medicinal chemistry. We will delve into their synthesis, spectroscopic characterization, and diverse biological activities, supported by experimental data from various studies. This document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis and Physicochemical Properties

N-substituted imidazole-2-carbaldehydes are primarily synthesized through the formylation of N-substituted imidazoles. A common synthetic route involves the reaction of an N-substituted imidazole with a formylating agent like N,N-dimethylformamide (DMF) in the presence of a strong base. The choice of the N-substituent (alkyl, aryl, etc.) can significantly influence the physicochemical properties and biological activity of the resulting compound.

A general synthetic scheme for N-substituted imidazole derivatives involves the reaction of imidazole with various reagents to introduce substituents at the nitrogen atom.[1] For instance, a series of N-substituted imidazole derivatives can be synthesized by reacting imidazole with ethylchloroacetate to form an imidazole ester, which is then reacted with different amines.[1]

Table 1: Physicochemical and Spectroscopic Data of Representative N-Substituted Imidazole Derivatives

CompoundN-SubstituentMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Spectroscopic Data HighlightsReference
Imidazole-2-carbaldehyde-HC4H4N2O96.09205-206¹H NMR (DMSO-d6): δ 13.60 (s, 1H), 9.64 (s, 1H), 7.42 (s, 2H). ¹³C NMR (DMSO-d6): δ 181.66, 146.09.[2]
N-benzyl-2-(1H-imidazol-1-yl)acetamideBenzylC12H13N3O215.25-IR (KBr, cm⁻¹): 3212 (N-H), 1683 (C=O). ¹H NMR (CDCl₃): δ 7.18-7.29 (m, 5H, Ar-H), 4.67 (s, 2H, -N-CH₂-). MS (ES): 216 (M⁺+1).[3]
2-(1H-Imidazol-1-yl)-1-phenylethanonePhenylacetylC11H10N2O186.21118-120IR (ATR, cm⁻¹): 1692 (C=O). ¹H NMR (CDCl₃): δ 7.90 (d, 2H), 7.42–7.59 (m, 3H).[4]
2-(1H-Imidazol-1-yl)-1-(4-methoxyphenyl)ethanone4-MethoxyphenylacetylC12H12N2O2216.24137-138IR (ATR, cm⁻¹): 1680 (C=O). ¹H NMR (CDCl₃): δ 7.87 (d, 2H), 6.91 (d, 2H), 3.82 (s, 3H, -OCH₃).[4]

Biological Activities: A Comparative Overview

N-substituted imidazole-2-carbaldehydes and their derivatives, particularly thiosemicarbazones, have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer effects. The nature of the N-substituent plays a crucial role in determining the potency and selectivity of these compounds.

Antimicrobial Activity

Derivatives of imidazole-2-carbaldehyde, especially their thiosemicarbazones, have been investigated for their activity against various bacterial and fungal strains. The antimicrobial activity is often attributed to the chelation of metal ions essential for microbial growth or the inhibition of specific enzymes.

A study on thiosemicarbazones of 4-chloro-1H-imidazole-5-carbaldehydes revealed that these compounds exhibit more pronounced fungistatic properties than bacteriostatic properties.[5] Another study on Pd(II) and Pt(II) complexes of 4-methyl-5-imidazolecarboxaldehyde thiosemicarbazone showed that the metal complexes exhibited higher antimicrobial activity than the free ligand against both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans.[6]

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Imidazole Derivatives

Compound/DerivativeN-SubstituentS. aureusB. subtilisE. coliP. aeruginosaC. albicansA. nigerReference
N-cyclohexyl-2-(1H-imidazol-1-yl)acetamideCyclohexyl------[1]
Imidazole-derived thiosemicarbazonesVaried----15.62 - 31.25 (MFC)-[5]
4(5)-imidazolecarboxaldehyde thiosemicarbazone-H---->4.8-[7]
4-(1H-imidazole-1-yl)benzaldehyde thiosemicarbazone4-formylphenyl---->4.8-[7]

Note: Direct MIC values for a series of N-substituted imidazole-2-carbaldehydes were not available in a single comparative study. The table presents data for related imidazole derivatives to indicate the general trend of antimicrobial activity.

Anticancer Activity

Imidazole derivatives have emerged as a promising class of anticancer agents, with mechanisms of action that include tubulin polymerization inhibition, kinase inhibition, and induction of apoptosis.[5][8] The substitution pattern on the imidazole ring is critical for their cytotoxic activity.

For instance, a series of N-substituted-2-butyl-5-chloro-3H-imidazole-4-carbaldehyde derivatives were found to inhibit the proliferation of Ehrlich ascites tumor cells and induce apoptosis.[9][10] Furthermore, certain 1-substituted-2-aryl imidazoles have been identified as potent tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

Table 3: Comparative Anticancer Activity (IC₅₀, µM) of Imidazole Derivatives

Compound/DerivativeN-SubstituentCell LineIC₅₀ (µM)Mechanism of ActionReference
Compound BI9 (imidazole-thione linked benzotriazole)BenzotriazoleMCF-7 (Breast)3.57Tubulin Polymerization Inhibition[12]
Compound BI9 (imidazole-thione linked benzotriazole)HL-60 (Leukemia)0.40Tubulin Polymerization Inhibition[12]
Compound BI9 (imidazole-thione linked benzotriazole)HCT-116 (Colon)2.63Tubulin Polymerization Inhibition[12]
Compound 3X (1-substituted-2-aryl imidazole)Varied arylMDA-MB-468 (Breast)~0.1Tubulin Polymerization Inhibition[11]
Imidazolinone derivative 3j Diazino-substituted-0.07VEGFR-2 Inhibition
Benzimidazole sulfonamide 22 Substituted pyrazoleA549 (Lung)0.15Not specified[9]

Note: The table includes data for various imidazole derivatives to showcase the range of anticancer activities and mechanisms, as a comprehensive comparative table for N-substituted imidazole-2-carbaldehydes is not available in a single source.

Experimental Protocols

General Synthesis of N-Substituted Imidazole-2-Carbaldehydes

A common method for the synthesis of imidazole-2-carbaldehyde involves the reaction of 2-bromo-1H-imidazole with i-PrMgCl and n-BuLi, followed by quenching with DMF.[2] To synthesize N-substituted derivatives, the imidazole nitrogen can be alkylated or arylated prior to the formylation step.

Example Protocol for Imidazole-2-carbaldehyde Synthesis: To a solution of 2-bromo-1H-imidazole (1.0 eq.) in anhydrous THF at 0 °C, a solution of i-PrMgCl in THF (1.0 eq.) is added slowly.[2] After stirring, a solution of n-BuLi in hexane (2.0 eq.) is added dropwise.[2] The reaction mixture is stirred, and then dry N,N-dimethylformamide (1.0 eq.) is added.[2] The reaction is warmed to room temperature and then quenched with water.[2] The product is extracted with ethyl acetate and purified by silica gel chromatography.[2]

Synthesis of Thiosemicarbazone Derivatives

Thiosemicarbazones are typically prepared by the condensation reaction of an aldehyde or ketone with a thiosemicarbazide in an alcoholic solvent, often with an acid catalyst.

General Protocol: A solution of the N-substituted imidazole-2-carbaldehyde (1 mmol) in ethanol is added to a solution of thiosemicarbazide (1 mmol) in ethanol. A few drops of a suitable acid catalyst (e.g., acetic acid) may be added. The mixture is refluxed for a specified period. The resulting solid is collected by filtration, washed, and recrystallized.

Antimicrobial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) is determined using the tube dilution method.[3]

Protocol:

  • Two-fold serial dilutions of the test compounds and a standard antibiotic are prepared in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[3]

  • Each tube is inoculated with a standardized suspension of the test microorganism.

  • The tubes are incubated under appropriate conditions (e.g., 37°C for 24h for bacteria).[3]

  • The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength using a microplate reader.

  • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.

Visualizing Molecular Pathways and Workflows

Synthetic Pathway for N-Substituted Imidazole Derivatives

The following diagram illustrates a general synthetic route for N-substituted imidazole derivatives, starting from imidazole.

Synthesis_Workflow Imidazole Imidazole Intermediate_Ester Imidazole Ester Imidazole->Intermediate_Ester + Reagent1 (K2CO3) N_Substituted_Amide N-Substituted Imidazole Amide Intermediate_Ester->N_Substituted_Amide + Reagent2 Reagent1 Ethylchloroacetate Reagent2 Amine (R-NH2) Tubulin_Inhibition_Pathway cluster_Cell Cancer Cell Imidazole N-Substituted Imidazole Derivative Tubulin Tubulin Dimers Imidazole->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibits CellCycle G2/M Phase Arrest Microtubules->CellCycle Disruption leads to Apoptosis Apoptosis CellCycle->Apoptosis Induces VEGFR2_Inhibition_Pathway cluster_CellMembrane Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR2->Downstream Activates Imidazole N-Substituted Imidazole Derivative Imidazole->VEGFR2 Inhibits (ATP-binding site) Angiogenesis Angiogenesis Downstream->Angiogenesis Promotes TumorGrowth Tumor Growth & Metastasis Angiogenesis->TumorGrowth Supports

References

A Comparative Guide to the Synthesis of 1-ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for 1-ethyl-1H-imidazole-2-carbaldehyde, a valuable building block in medicinal chemistry and materials science. The methods discussed are based on established chemical transformations for imidazole derivatives. Experimental data from analogous reactions are presented to facilitate an objective comparison of potential efficacy and reaction conditions.

Comparative Analysis of Synthetic Routes

Three primary synthetic pathways are evaluated:

  • Route A: Direct N-ethylation of Imidazole-2-carbaldehyde. This approach involves the direct alkylation of the commercially available imidazole-2-carbaldehyde.

  • Route B: Formylation of 1-ethyl-1H-imidazole. This two-step route begins with the N-ethylation of imidazole, followed by the introduction of the formyl group at the C2 position. Two methods for formylation are considered: Vilsmeier-Haack formylation and formylation via lithiation.

  • Route C: Reduction of Ethyl 1-ethyl-1H-imidazole-2-carboxylate. This pathway involves the synthesis of the corresponding ethyl ester followed by its partial reduction to the aldehyde.

The following table summarizes the key quantitative data for each proposed synthetic route, based on typical yields and conditions reported in the literature for similar substrates.

Route Method Starting Material(s) Key Reagents Reaction Time (approx.) Temperature (°C) Typical Yield (%) Notes
A N-EthylationImidazole-2-carbaldehyde, Ethyl iodideNaH, DMF2-4 h0 to rt70-85 (estimated)Yield is estimated based on N-alkylation of similar imidazole derivatives. The aldehyde functionality may influence side reactions.
B1 N-Ethylation + Vilsmeier-Haack FormylationImidazole, Ethyl iodide, POCl₃, DMFNaH, DMF (for ethylation)2-4 h (ethylation) + 4-6 h (formylation)0 to rt (ethylation), 0 to 90 (formylation)60-75 (overall)The Vilsmeier-Haack reaction is effective for electron-rich heterocycles.
B2 N-Ethylation + Lithiation/FormylationImidazole, Ethyl iodide, n-BuLi, DMFNaH, DMF (for ethylation)2-4 h (ethylation) + 1-2 h (formylation)0 to rt (ethylation), -78 to rt (formylation)75-90 (overall)Lithiation provides a highly regioselective route to C2-functionalized imidazoles.[1]
C Esterification + N-Ethylation + ReductionImidazole, Diethyl carbonate, Ethyl iodide, DIBAL-HNaH, DMF (for ethylation)12-18 h (esterification) + 2-4 h (ethylation) + 2-4 h (reduction)Reflux (esterification), 0 to rt (ethylation), -78 (reduction)50-65 (overall)Multi-step process with a potentially lower overall yield. DIBAL-H is a selective reducing agent for esters to aldehydes.[2][3]

Experimental Protocols

Route A: Direct N-ethylation of Imidazole-2-carbaldehyde
  • Preparation: To a solution of imidazole-2-carbaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

  • Reaction: The mixture is stirred at 0 °C for 30 minutes, after which ethyl iodide (1.2 eq) is added dropwise. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Route B1: N-Ethylation of Imidazole followed by Vilsmeier-Haack Formylation

Step 1: Synthesis of 1-ethyl-1H-imidazole

  • Preparation: To a solution of imidazole (1.0 eq) in anhydrous DMF, NaH (1.1 eq, 60% dispersion in mineral oil) is added portion-wise at 0 °C under an inert atmosphere.

  • Reaction: The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of ethyl iodide (1.2 eq). The reaction is allowed to warm to room temperature and stirred for 2-4 hours.

  • Work-up and Purification: The reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 1-ethyl-1H-imidazole, which can be used in the next step without further purification.

Step 2: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a separate flask, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to anhydrous DMF (3.0 eq) at 0 °C under an inert atmosphere. The mixture is stirred for 30 minutes to form the Vilsmeier reagent.

  • Reaction: 1-ethyl-1H-imidazole (1.0 eq) is added to the freshly prepared Vilsmeier reagent at 0 °C. The reaction mixture is then heated to 90 °C and stirred for 4-6 hours.

  • Work-up and Purification: The reaction is cooled to room temperature and poured onto crushed ice, followed by neutralization with an aqueous solution of sodium hydroxide. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography yields this compound.

Route B2: N-Ethylation of Imidazole followed by Lithiation and Formylation

Step 1: Synthesis of 1-ethyl-1H-imidazole (Follow the protocol for Route B1, Step 1)

Step 2: Lithiation and Formylation

  • Lithiation: To a solution of 1-ethyl-1H-imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, n-butyllithium (n-BuLi, 1.1 eq, solution in hexanes) is added dropwise. The mixture is stirred at this temperature for 1 hour.

  • Formylation: Anhydrous DMF (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The solution is stirred for another hour at -78 °C and then allowed to warm to room temperature.

  • Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give this compound.[1]

Route C: Reduction of Ethyl 1-ethyl-1H-imidazole-2-carboxylate

Step 1 & 2: Synthesis of Ethyl 1-ethyl-1H-imidazole-2-carboxylate (This can be achieved by N-ethylation of ethyl imidazole-2-carboxylate or by a multi-step synthesis starting from imidazole)

Step 3: Reduction to Aldehyde

  • Preparation: A solution of ethyl 1-ethyl-1H-imidazole-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere.

  • Reaction: Diisobutylaluminum hydride (DIBAL-H, 1.2 eq, solution in hexanes or toluene) is added dropwise, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 2-4 hours.

  • Work-up and Purification: The reaction is quenched by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt. The mixture is stirred vigorously until two clear layers are formed. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried, and concentrated. Purification by column chromatography affords this compound.[2][3]

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Synthesis_Routes cluster_A Route A cluster_B Route B cluster_C Route C Im_CHO Imidazole-2- carbaldehyde Target_A 1-ethyl-1H-imidazole- 2-carbaldehyde Im_CHO->Target_A N-ethylation Im Imidazole Et_Im 1-ethyl-1H-imidazole Im->Et_Im N-ethylation Target_B 1-ethyl-1H-imidazole- 2-carbaldehyde Et_Im->Target_B Formylation (Vilsmeier-Haack or Lithiation) Im_ester Ethyl imidazole- 2-carboxylate Et_Im_ester Ethyl 1-ethyl-1H- imidazole-2-carboxylate Im_ester->Et_Im_ester N-ethylation Target_C 1-ethyl-1H-imidazole- 2-carbaldehyde Et_Im_ester->Target_C Reduction (DIBAL-H)

Caption: Synthetic pathways to this compound.

Experimental_Workflow start Select Starting Material reaction Perform Chemical Reaction (Alkylation, Formylation, or Reduction) start->reaction workup Reaction Quenching and Extraction reaction->workup purification Column Chromatography workup->purification product 1-ethyl-1H-imidazole- 2-carbaldehyde purification->product

Caption: General experimental workflow for synthesis.

References

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 1-Ethyl-1H-imidazole-2-carbaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of a molecule is paramount. X-ray crystallography stands as a definitive technique for elucidating these structures, providing invaluable insights into the steric and electronic properties that govern molecular interactions. This guide focuses on the crystallographic analysis of 1-ethyl-1H-imidazole-2-carbaldehyde and offers a comparative perspective with structurally related imidazole derivatives.

While a specific crystal structure for this compound is not publicly available in crystallographic databases as of this guide's compilation, a meaningful comparative analysis can be conducted by examining closely related compounds. This approach allows for the inference of structural parameters and the understanding of how substituent changes on the imidazole scaffold can influence molecular conformation and crystal packing.

For this guide, we will compare the crystallographic data of two analogs: Ethyl 1-methyl-1H-imidazole-2-carboxylate and 1-Ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione . These compounds share key structural motifs with our target molecule, namely the 1-substituted imidazole ring, and provide a basis for understanding the structural landscape of this class of molecules.

Comparative Crystallographic Data

The following table summarizes the key crystallographic parameters for the selected analogous compounds. This data provides a quantitative comparison of their crystal systems, unit cell dimensions, and refinement statistics.

ParameterEthyl 1-methyl-1H-imidazole-2-carboxylate1-Ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione
Chemical Formula C₇H₁₀N₂O₂C₉H₁₀N₂S
Molecular Weight 154.17178.25
Crystal System MonoclinicMonoclinic
Space Group P2₁/cP2₁/c
a (Å) 7.9733 (11)13.987 (3)
b (Å) 15.2244 (18)5.9982 (12)
c (Å) 7.4292 (15)20.692 (4)
α (°) 9090
β (°) 112.797 (2)94.43 (3)
γ (°) 9090
Volume (ų) 831.8 (3)1729.8 (6)
Z 48
Temperature (K) 100 (2)296 (2)
R-factor (%) 3.0Not Reported
Structural Insights and Comparison

Ethyl 1-methyl-1H-imidazole-2-carboxylate serves as a close analog, featuring a methyl group at the N1 position and an ethyl carboxylate group at the C2 position. The planarity of the imidazole ring is a key feature, with the substituents influencing the overall molecular conformation and crystal packing through various intermolecular interactions.

1-Ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione , while a benzimidazole derivative, provides valuable information on the impact of an ethyl group at the N1 position. The fusion of the benzene ring to the imidazole core introduces significant steric and electronic differences compared to a simple imidazole. The exocyclic sulfur atom also plays a crucial role in the hydrogen bonding and crystal packing.

A comparative analysis of these structures would reveal differences in bond lengths and angles within the imidazole ring, the orientation of the N1-ethyl group, and the nature of the intermolecular interactions that dictate the crystal lattice. For instance, the presence of the carboxylate group in the first analog versus the thione group in the second leads to different hydrogen bonding motifs.

Experimental Protocols: Single-Crystal X-ray Diffraction of Small Organic Molecules

The determination of a crystal structure by single-crystal X-ray diffraction follows a well-established workflow. Below is a detailed protocol that is generally applicable to small organic molecules like the imidazole derivatives discussed.

1. Crystal Growth:

  • Objective: To obtain single crystals of sufficient size and quality (typically 0.1-0.5 mm in all dimensions) with minimal internal defects.

  • Methods:

    • Slow Evaporation: A solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.

    • Vapor Diffusion: A solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the precipitant vapor into the solution induces crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

2. Crystal Mounting:

  • A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (to reduce thermal motion and potential radiation damage), the crystal is typically coated in a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas.

3. Data Collection:

  • The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • The positions and intensities of the diffraction spots are recorded.

4. Data Processing and Structure Solution:

  • The collected diffraction data are processed to determine the unit cell parameters and space group.

  • The intensities of the reflections are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

5. Structure Refinement:

  • The initial structural model is refined against the experimental data using least-squares methods.

  • Atomic positions, displacement parameters (isotropic or anisotropic), and other structural parameters are adjusted to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

  • The quality of the final structure is assessed using metrics such as the R-factor, goodness-of-fit (GooF), and residual electron density.

6. Data Visualization and Analysis:

  • The final crystal structure is visualized using software like OLEX2, Mercury, or Diamond to analyze bond lengths, bond angles, torsion angles, and intermolecular interactions.

  • The crystallographic data is typically deposited in a public database such as the Cambridge Structural Database (CSD) in the form of a Crystallographic Information File (CIF).

Visualizing the Workflow

To better illustrate the process of X-ray crystallography and the relationships between the molecules discussed, the following diagrams have been generated using Graphviz.

X_Ray_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection & Processing cluster_analysis Structure Determination & Analysis Compound_Synthesis Compound Synthesis Purification Purification Compound_Synthesis->Purification Crude Product Crystal_Growth Crystal Growth Purification->Crystal_Growth Pure Compound Crystal_Mounting Crystal Mounting Crystal_Growth->Crystal_Mounting Single Crystal X-Ray_Diffraction X-Ray Diffraction Crystal_Mounting->X-Ray_Diffraction Data_Processing Data Processing X-Ray_Diffraction->Data_Processing Diffraction Pattern Structure_Solution Structure Solution Data_Processing->Structure_Solution Reflection Data Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Initial Model Data_Analysis Data Analysis & Visualization Structure_Refinement->Data_Analysis Refined Structure (CIF) Molecular_Comparison Target This compound Formula: C₆H₈N₂O Status: No public crystal structure Analog1 Ethyl 1-methyl-1H-imidazole-2-carboxylate N1-Substituent: Methyl C2-Substituent: Ethyl Carboxylate Target->Analog1 Similar C2-substituent (carbonyl) Analog2 1-Ethyl-1,3-dihydro-2H-benzo[d]imidazole-2-thione N1-Substituent: Ethyl Ring System: Benzimidazole Target->Analog2 Identical N1-substituent

Efficacy of 1-Ethyl-1H-imidazole-2-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the efficacy of various derivatives of the parent molecule, 1-ethyl-1H-imidazole-2-carbaldehyde, and related imidazole structures. The data presented is collated from multiple studies to offer a broader perspective on the therapeutic potential of this class of compounds.

Comparative Efficacy of Imidazole Derivatives

The therapeutic efficacy of imidazole derivatives is significantly influenced by the nature and position of substituents on the imidazole ring. Modifications at the 1, 2, and 5 positions, in particular, have been shown to modulate their biological activity. This section summarizes the quantitative data on the anticancer and antimicrobial activities of various imidazole derivatives.

Anticancer Activity

Imidazole derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways and enzymes involved in cancer progression. The following table summarizes the cytotoxic activity of selected imidazole derivatives against different human cancer cell lines.

Table 1: Cytotoxic Activity of Imidazole Derivatives against Human Cancer Cell Lines

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
1H-Imidazole-2(3H)-Thiones 1-(2-hydroxybenzylideneamino)-5-(4-methoxyphenyl)-1H-imidazole-2(3H)-thioneMCF-7 (Breast)< 5[1]
HCT-116 (Colon)< 5[1]
HepG2 (Liver)< 5[1]
1H-Benzo[d]imidazoles Compound 11aVarious (NCI-60 panel)0.16 - 3.6[2][3]
Compound 12aVarious (NCI-60 panel)0.16 - 3.6[2][3]
Compound 12bVarious (NCI-60 panel)0.16 - 3.6[2][3]
Imidazole-Derived Ethers Compound 3aHT-29 (Colon), C6 (Glioblastoma)Cytotoxic[4]
Compound 3bHT-29 (Colon), C6 (Glioblastoma)Cytotoxic[4]
Compound 4aHT-29 (Colon), C6 (Glioblastoma)Cytotoxic[4]
Compound 4bHT-29 (Colon), C6 (Glioblastoma)Cytotoxic[4]
Compound 4cHT-29 (Colon), C6 (Glioblastoma)Cytotoxic[4]
Compound 7HT-29 (Colon), C6 (Glioblastoma)Cytotoxic[4]

IC₅₀: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Some imidazole derivatives have also been identified as potent enzyme inhibitors, a key mechanism in cancer therapy.

Table 2: Enzyme Inhibitory Activity of Imidazole Derivatives

Compound ClassDerivativeTarget EnzymeIC₅₀ (nM)Reference
1H-Imidazole-2(3H)-Thiones Compound 4dVEGFR-2Good inhibitory activity[1]
Compound 5VEGFR-2Good inhibitory activity[1]
Compound 4dB-Raf kinaseGood inhibitory activity[1]
Compound 5B-Raf kinaseGood inhibitory activity[1]
Imidazole-Derived Ethers Compound 17Carbonic Anhydrase I4.13 - 15.67[4]
Compound 19-24Carbonic Anhydrase I4.13 - 15.67[4]
Compound 17Carbonic Anhydrase II5.65 - 14.84[4]
Compound 19-24Carbonic Anhydrase II5.65 - 14.84[4]

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2, a key regulator of angiogenesis. B-Raf kinase: A protein kinase involved in cell growth signaling. Carbonic Anhydrase I & II: Enzymes involved in pH regulation and other physiological processes, and are targets in some cancers.

Antimicrobial Activity

Schiff base and thiosemicarbazone derivatives of imidazole aldehydes have shown promising activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify their efficacy.

Table 3: Antimicrobial Activity of Imidazole-Derived Schiff Bases

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
PC1 (from benzaldehyde) Escherichia coli62.5125[5][6][7]
Staphylococcus aureus62.5125[5][6][7]
PC2 (from anisaldehyde) Escherichia coli250500[5][6][7]
Staphylococcus aureus62.5125[5][6][7]
PC3 (from 4-nitrobenzaldehyde) Escherichia coli250-[5][6][7]
Staphylococcus aureus62.5125 and 250[5][6][7]
PC4 (from cinnamaldehyde) Escherichia coli62.5250[5][6][7]
Staphylococcus aureusNo activityNo activity[5][6][7]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. MBC: Minimum Bactericidal Concentration, the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Table 4: Antifungal Activity of Imidazole-Derived Thiosemicarbazones and Hydrazones

CompoundFungal StrainMIC₅₀ (µM)Reference
Thiosemicarbazone 1 Cladosporium cladosporioides5.79[8]
Thiosemicarbazone 3 Cladosporium cladosporioides2.00[8]
Hydrazone 11 (4(5)ImpClPh) Candida glabrataHighly Active[8]
Hydrazone 12 (4(5)ImpNO2Ph) Candida glabrataHighly Active[8]
Hydrazone 19 (4ImAcpClPh) Candida glabrataHighly Active[8]
Hydrazone 20 (4ImAcpNO2Ph) Candida glabrataHighly Active[8]

MIC₅₀: The half maximal inhibitory concentration for the fungal strain.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the key experimental protocols used in the cited studies.

Synthesis of Imidazole Derivatives (General Workflow)

The synthesis of imidazole derivatives often follows a multi-step process. The following diagram illustrates a general workflow for the synthesis and subsequent biological evaluation.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A Starting Materials (e.g., Imidazole-2-carbaldehyde, Amines) B Condensation Reaction (e.g., Schiff Base Formation) A->B C Purification (e.g., Recrystallization, Chromatography) B->C D Characterization (NMR, IR, Mass Spectrometry) C->D E In vitro Assays D->E Synthesized Derivative F Anticancer Screening (e.g., MTT/MTS Assay) E->F G Antimicrobial Screening (e.g., Broth Microdilution) E->G H Enzyme Inhibition Assays E->H G cluster_pathway Potential Anticancer Mechanisms of Imidazole Derivatives cluster_targets Molecular Targets cluster_effects Cellular Effects A Imidazole Derivative B VEGFR-2 A->B Inhibits C B-Raf Kinase A->C Inhibits D Topoisomerase I A->D Inhibits E PTP1B A->E Inhibits F Inhibition of Angiogenesis B->F G Inhibition of Cell Proliferation C->G H DNA Damage D->H J Modulation of Glucose Metabolism E->J I Apoptosis G->I H->I

References

Safety Operating Guide

Proper Disposal of 1-ethyl-1H-imidazole-2-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-ethyl-1H-imidazole-2-carbaldehyde was not located. The following disposal procedures are based on the chemical properties of its functional groups—an imidazole ring and an aldehyde—and established best practices for laboratory chemical waste management. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. This compound possesses hazards associated with both imidazoles, which can be corrosive and cause severe skin and eye damage, and aldehydes, which can be irritants, sensitizers, and toxic.[1][2][3][4] Therefore, it must be treated as hazardous waste and handled with appropriate care.

Immediate Safety and Hazard Assessment

Before handling, it is essential to be aware of the potential hazards. Imidazole derivatives may cause reproductive harm.[3][4][5] Aldehydes are reactive and can be irritating to the respiratory system and skin.[1]

Personal Protective Equipment (PPE): To minimize exposure during handling and disposal, the following personal protective equipment should be worn:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat Standard laboratory coat to protect skin and clothing.
Ventilation Handle in a properly functioning chemical fume hood.

Step-by-Step Disposal Procedure

1. Waste Collection:

  • Pure Chemical and Solutions: Collect this compound in its original container or a designated, compatible, and tightly sealed hazardous waste container.[1][2] Do not dispose of this chemical down the drain.[1][5]

  • Aqueous Waste: Any aqueous solutions containing this compound should be collected in a designated aqueous hazardous waste container.[1]

  • Contaminated Solid Waste: Items such as pipette tips, gloves, and absorbent paper contaminated with the chemical should be collected in a designated solid chemical waste container.[1] This often involves double-bagging the waste in clear plastic bags and placing it inside a labeled pail.[1]

2. Labeling:

  • All waste containers must be clearly and accurately labeled with a hazardous waste tag as soon as the first drop of waste is added.[1][2]

  • The label should include the full chemical name ("this compound") and the approximate concentration and quantity.[6] Deface any original labels on reused containers.[6]

3. Storage:

  • Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[1]

  • Keep waste containers tightly closed except when adding waste.[1][6][7]

  • Ensure liquid waste containers are placed in secondary containment to prevent spills.[1][7]

  • Segregate the waste from incompatible materials, particularly strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][4][8]

4. Spill Management:

  • Small Spills: Alert personnel in the immediate area. While wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a spill pillow.[1] Collect the absorbent material and place it in a sealed container for disposal as hazardous waste.[1] Clean the spill area with soap and water.

  • Large Spills: Evacuate the immediate area and follow your institution's emergency procedures.[1]

5. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[2] Do not attempt to treat the chemical waste unless it is part of an established and approved institutional protocol.[9]

Experimental Workflow for Disposal

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal A Assess Hazards & Don PPE B Collect Liquid Waste (Pure Chemical/Solutions) A->B Handle Chemical C Collect Solid Waste (Contaminated Materials) A->C Handle Chemical E Use Tightly Sealed, Compatible Containers B->E C->E D Segregate from Incompatibles G Store in Designated Satellite Accumulation Area D->G F Label Container with Hazardous Waste Tag E->F F->D H Arrange for EHS Waste Pickup G->H

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Logistics for Handling 1-ethyl-1H-imidazole-2-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Identification and Personal Protective Equipment (PPE)

1-ethyl-1H-imidazole-2-carbaldehyde is classified as harmful if swallowed[1]. Due to its chemical structure as an imidazole derivative and an aldehyde, it may also cause skin, eye, and respiratory irritation[2][3][4][5][6]. Therefore, appropriate personal protective equipment is essential to minimize exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

Protection Type Recommended Equipment Rationale & Best Practices
Eye and Face Protection Chemical splash goggles or a full-face shield.[2][3][7][8][9][10]To protect against splashes and vapors. A face shield is recommended when pouring or when there is a higher risk of splashing[8].
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[7][8][11]Natural rubber gloves may offer fair protection against aldehydes, but nitrile or neoprene are generally preferred for broader chemical resistance[11][12]. Inspect gloves for damage before each use and replace them immediately if contaminated[8][11].
Body Protection A laboratory coat with long sleeves or a chemical-protective apron.[8][10]To prevent skin contact with spills or splashes.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[3][9][10] If ventilation is inadequate or if aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[7][9]To prevent inhalation of vapors or aerosols.
Foot Protection Closed-toe shoes made of a non-porous material.[8]To protect feet from spills.

II. Operational Plan: Handling Procedures

A systematic approach to handling this compound is critical to ensure safety. The following workflow outlines the key steps from preparation to cleanup.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Information prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Workspace in Fume Hood prep_ppe->prep_workspace handle_transfer Carefully Transfer Chemical prep_workspace->handle_transfer handle_reaction Perform Experimental Work handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste via EHS cleanup_waste->cleanup_disposal

Caption: Workflow for handling this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation:

    • Thoroughly review this safety guide and any available safety information for similar chemicals.[8]

    • Ensure that an eyewash station and safety shower are readily accessible.[3][9]

    • Put on all required personal protective equipment as detailed in Table 1.

    • Set up all necessary apparatus within a certified chemical fume hood to ensure adequate ventilation.[3][10]

  • Handling:

    • When transferring the chemical, do so carefully to avoid splashing or creating aerosols.

    • Keep the container tightly closed when not in use.[2][3][7]

    • Avoid contact with skin and eyes.[13][14] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[2][9][13][15]

    • Do not eat, drink, or smoke in the handling area.[7]

  • Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the chemical.

    • In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed, labeled container for disposal.[13][14] Ventilate the area of the spill.[13]

    • Wash hands thoroughly with soap and water after handling the chemical.[2][3][7]

III. Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Table 2: Waste Disposal Guidelines

Waste Type Disposal Procedure
Unused Chemical Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with other waste streams unless instructed to do so by your institution's environmental health and safety (EHS) department.
Contaminated Materials (e.g., gloves, absorbent pads, glassware) Place in a sealed, labeled container separate from the pure chemical waste.
Empty Containers Triple rinse with a suitable solvent. The rinsate should be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.[14]

The following diagram illustrates the decision-making process for the disposal of chemical waste.

start Chemical Waste Generated is_contaminated Is it unused chemical or contaminated material? start->is_contaminated unused_container Collect in labeled hazardous waste container is_contaminated->unused_container Unused Chemical contaminated_container Collect in separate, labeled hazardous waste container is_contaminated->contaminated_container Contaminated Material dispose_ehs Arrange for pickup by Environmental Health & Safety unused_container->dispose_ehs contaminated_container->dispose_ehs

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.